molecular formula C5H8Cl2N4S B021545 2-Guanidino-4-chloromethylthiazole hydrochloride CAS No. 69014-12-6

2-Guanidino-4-chloromethylthiazole hydrochloride

Cat. No.: B021545
CAS No.: 69014-12-6
M. Wt: 227.11 g/mol
InChI Key: HPXWWLGOFMSKHV-UHFFFAOYSA-N
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Description

2-Guanidino-4-chloromethylthiazole hydrochloride is a useful research compound. Its molecular formula is C5H8Cl2N4S and its molecular weight is 227.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Guanidino-4-chloromethylthiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Guanidino-4-chloromethylthiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWWLGOFMSKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69014-12-6
Record name Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69014-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84545-70-0, 69014-12-6
Record name Guanidine, [4-(chloromethyl)-2-thiazolyl]-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84545-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(chloromethyl)-1,3-thiazol-2-yl)guanidine hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83RK593LL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Guanidino-4-chloromethylthiazole hydrochloride (CAS Number: 69014-12-6), a key intermediate in pharmaceutical synthesis. This document delves into its chemical identity, synthesis, analytical characterization, reactivity, potential biological applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a guanidino group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]

Nomenclature and Identifiers

A recurring ambiguity in literature is the assignment of a definitive CAS number. While both 69014-12-6 and 84545-70-0 are frequently associated with this compound, a thorough review of chemical databases and supplier information indicates that 69014-12-6 is the primary and most consistently cited identifier.[2][3] For the purpose of this guide, 69014-12-6 will be used as the primary CAS number, with 84545-70-0 acknowledged as a frequently used synonym.[4]

Table 1: Chemical Identifiers

IdentifierValue
Primary CAS Number 69014-12-6[2]
Synonymous CAS Number 84545-70-0[4]
IUPAC Name 2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride[2]
Molecular Formula C₅H₈Cl₂N₄S[2]
Molecular Weight 227.11 g/mol [2]
InChI InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H[2]
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CCl.Cl[2]
Physicochemical Data

The physicochemical properties of 2-Guanidino-4-chloromethylthiazole hydrochloride are crucial for its handling, formulation, and application in synthetic chemistry.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White crystalline powder
Melting Point 132-193 °C (decomposes)[3]
Solubility Soluble in polar solvents such as DMSO and methanol.
Storage Conditions 2-8°C in airtight containers.[5]

Synthesis and Purification

The primary synthetic route to 2-Guanidino-4-chloromethylthiazole hydrochloride is a variation of the Hantzsch thiazole synthesis . This established method involves the cyclocondensation of an α-haloketone with a thioamide derivative.[2]

Synthetic Pathway

The synthesis is typically achieved through the reaction of amidinothiourea (also known as guanylthiourea) with 1,3-dichloroacetone . The reaction proceeds via a nucleophilic attack of the sulfur atom of amidinothiourea on one of the carbonyl-activated methylene groups of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

G Amidinothiourea Amidinothiourea Intermediate Thiazoline Intermediate Amidinothiourea->Intermediate Hantzsch Condensation Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate Product 2-Guanidino-4-chloromethylthiazole Hydrochloride Intermediate->Product Dehydration & HCl Salt Formation G StartingMaterial 2-Guanidino-4-chloromethylthiazole Product Substituted Product StartingMaterial->Product Nucleophile Nucleophile (e.g., R-SH, R-OH, R-NH2) Nucleophile->Product SN2 Reaction

Sources

An In-depth Technical Guide to 2-Guanidino-4-chloromethylthiazole Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Guanidino-4-chloromethylthiazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into its chemical and physical properties, including its molecular weight, structure, and spectroscopic data. Detailed, field-proven protocols for its synthesis and its subsequent conversion to a precursor for the histamine H₂ receptor antagonist, famotidine, are presented. Furthermore, this guide explores the compound's potential biological activities, such as enzyme inhibition and antimicrobial effects, and discusses analytical methods for its characterization and purity assessment. The information is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile chemical building block.

Introduction

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloromethyl group and a guanidino moiety on a thiazole core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Most notably, it serves as a crucial intermediate in the industrial production of famotidine, a potent histamine H₂ receptor antagonist used for the treatment of peptic ulcers and gastroesophageal reflux disease. Beyond its established role in famotidine synthesis, the 2-aminothiazole scaffold, of which this compound is a derivative, is a recognized pharmacophore with diverse biological activities, including antimicrobial and anticancer properties. This guide aims to provide a detailed technical resource on 2-Guanidino-4-chloromethylthiazole hydrochloride, covering its synthesis, characterization, and key applications, thereby supporting its effective use in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Guanidino-4-chloromethylthiazole hydrochloride is essential for its handling, application in synthesis, and quality control.

Molecular Structure and Properties

The molecular structure of 2-Guanidino-4-chloromethylthiazole hydrochloride is characterized by a thiazole ring substituted with a guanidino group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource(s)
Molecular Weight 227.11 g/mol [1][2]
Molecular Formula C₅H₈Cl₂N₄S[1][2]
CAS Number 69014-12-6, 84545-70-0[2][3]
IUPAC Name [4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride[2]
Appearance White to off-white crystalline solid[4]
Melting Point 132-185 °C (decomposes)[5]
Solubility Soluble in polar solvents like DMSO and methanol.[6]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of 2-Guanidino-4-chloromethylthiazole hydrochloride.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. In deuterium oxide (D₂O), the spectrum exhibits a singlet at approximately δ 4.45 ppm corresponding to the two protons of the chloromethyl group (-CH₂Cl) and a singlet at around δ 7.25 ppm for the proton on the thiazole ring.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. A common observation is the protonated molecular ion [M+H]⁺ at an m/z of 227.11.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. A patent for a related synthesis describes characteristic peaks at 3200, 2880, 1680, and 1595 cm⁻¹, which can be attributed to N-H stretching, C-H stretching, C=N stretching of the guanidino group, and C=C/C=N stretching of the thiazole ring, respectively.[1]

Synthesis Protocols

The synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride is typically achieved through a Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-haloketone.

Synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride

This protocol is based on the reaction of amidinothiourea with 1,3-dichloroacetone, as detailed in the patent literature.[1][5]

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Amidinothiourea Amidinothiourea Addition Portionwise addition of Amidinothiourea Amidinothiourea->Addition Dichloroacetone 1,3-Dichloroacetone Solvent Acetone Dichloroacetone->Solvent Cooling Cool to -5 to -7 °C Solvent->Cooling Cooling->Addition Stirring Stir for 5 days below 0 °C Addition->Stirring Filtration Collect precipitate by filtration Stirring->Filtration Washing Wash with acetone Filtration->Washing Product 2-Guanidino-4-chloromethylthiazole hydrochloride Washing->Product

Caption: Workflow for the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride.

Experimental Procedure:

  • Preparation of Reactant Solution: Dissolve 18 g of 1,3-dichloroacetone in 60 ml of acetone in a reaction vessel equipped with a stirrer and a cooling system.[5]

  • Cooling: Cool the acetone solution to a temperature between -5 °C and -7 °C.[1]

  • Addition of Amidinothiourea: Suspend 16.8 g of amidinothiourea in 75 ml of acetone.[5] Add this suspension portionwise to the cooled 1,3-dichloroacetone solution over a period of time, ensuring the temperature remains below 0 °C. A patent describes adding 55.8 kg of amidinothiourea in 10 kg portions at one-hour intervals to a solution of 60.0 kg of dichloroacetone.[1]

  • Reaction: Stir the resulting mixture continuously for an extended period while maintaining a low temperature. A duration of 2 hours has been reported, as has a longer period of 5 days at a temperature below 0 °C.[1][5]

  • Isolation of Product: Collect the resulting precipitate by filtration under reduced pressure.[5]

  • Purification: Wash the collected solid with acetone to remove unreacted starting materials and by-products.[1] The resulting 2-Guanidino-4-chloromethylthiazole hydrochloride can be dried and used in subsequent steps without further purification.

Application in the Synthesis of a Famotidine Precursor

2-Guanidino-4-chloromethylthiazole hydrochloride is a key starting material for the synthesis of famotidine. The following protocol describes its conversion to 3-((2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propionitrile, a direct precursor to famotidine.[5]

Diagram of the Synthetic Application:

G cluster_reactants Reactants & Reagents cluster_process Reaction cluster_workup Work-up Start_Material 2-Guanidino-4-chloromethylthiazole hydrochloride Dissolution2 Dissolve Guanidino-thiazole in Water/Methanol Start_Material->Dissolution2 Isothiouronium S-(β-cyanoethyl)isothiouronium hydrochloride Dissolution1 Dissolve Isothiouronium salt in NaOH solution Isothiouronium->Dissolution1 Base Sodium Hydroxide Solution Base->Dissolution1 Solvent Water/Methanol Mixture Solvent->Dissolution2 Mixing Combine Solutions Dissolution1->Mixing Dissolution2->Mixing Stirring Stir for 1 hour Mixing->Stirring Filtration Filter resulting crystals Stirring->Filtration Product 3-((2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propionitrile Filtration->Product

Caption: Synthesis of a famotidine precursor from 2-Guanidino-4-chloromethylthiazole hydrochloride.

Experimental Procedure:

  • Preparation of the Nucleophile: Dissolve 5.6 g of sodium hydroxide in a mixture of 30 ml of water and 30 ml of methanol. Cool the solution and then dissolve 7.3 g of S-(β-cyanoethyl)isothiouronium hydrochloride in this basic solution.[5]

  • Preparation of the Substrate Solution: Dissolve 10 g of 2-Guanidino-4-chloromethylthiazole hydrochloride in 40 ml of a mixed solution of water and methanol.[5]

  • Reaction: Combine the two solutions and stir the resulting mixture for 1 hour.[5]

  • Isolation of Product: Collect the crystals that form during the reaction by filtration to obtain 3-((2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propionitrile.[5]

Biological and Medicinal Significance

The 2-guanidinothiazole scaffold is a privileged structure in medicinal chemistry, imparting a range of biological activities to its derivatives.

Enzyme Inhibition

Derivatives of 2-guanidinothiazole have been investigated for their enzyme inhibitory properties. Research suggests that these compounds can inhibit various enzymes involved in critical biological processes.[6] For instance, some guanidino derivatives have shown inhibitory activity against enzymes like trypsin.[6] The mechanism of inhibition by guanidino-containing compounds can be complex, and in some cases, such as with guanidinoacetate, it has been shown to be mediated by secondary effects like nitric oxide formation.[7] The specific inhibitory mechanism of 2-Guanidino-4-chloromethylthiazole hydrochloride itself is not extensively detailed in the available literature, but its structural motifs suggest potential interactions with the active sites of various enzymes.

Antimicrobial and Anticancer Potential

The 2-aminothiazole core is present in numerous compounds with demonstrated antimicrobial and anticancer activities.[6] While specific studies on the antimicrobial and anticancer properties of 2-Guanidino-4-chloromethylthiazole hydrochloride are not widely published, its derivatives are an active area of research in the development of new therapeutic agents.[6]

Analytical Methods for Purity Assessment

Ensuring the purity of 2-Guanidino-4-chloromethylthiazole hydrochloride is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds. A reverse-phase HPLC method can be developed to separate the main compound from potential impurities.[8]

  • Gas Chromatography (GC): For volatile impurities or if the compound can be derivatized to a volatile form, GC can be a suitable analytical method.[9]

  • Spectroscopic Methods (NMR, IR, MS): As detailed in Section 2.2, NMR, IR, and MS are essential for confirming the structure of the main component and can also be used to detect and identify impurities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Guanidino-4-chloromethylthiazole hydrochloride. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[4]

Conclusion

2-Guanidino-4-chloromethylthiazole hydrochloride is a fundamentally important intermediate in synthetic and medicinal chemistry. Its well-established role in the synthesis of famotidine, coupled with the latent therapeutic potential of the 2-guanidinothiazole scaffold, ensures its continued relevance in drug discovery and development. This technical guide has provided a detailed examination of its molecular properties, robust synthesis protocols, and an overview of its biological significance and analytical characterization. By consolidating this information, we aim to facilitate its effective and safe use by researchers and scientists in the pharmaceutical industry and academia.

References

  • Yamanouchi Pharmaceutical Co., Ltd. (1985). 2-Guanidinothiazoline compounds, and process for preparing them. U.S.
  • Yamanouchi Pharmaceutical Co., Ltd. (1987). Method for preparing guanidino thiazole compound.
  • PharmaCompass. (n.d.). 4-chloromethyl-2-guanidinothiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Zhang, Y., Yang, Z., Zhang, S., & Zhou, X. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Molecules, 24(14), 2594.
  • Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 315-349.
  • Zugno, A. I., Stefanello, F. M., Scherer, E. B. S., Mattos, C., Pederzolli, C. D., Sgaravatti, A. M., Wyse, A. T. S., & Wajner, M. (2005). Evaluation of the mechanism underlying the inhibitory effect of guanidinoacetate on brain Na+, K+-ATPase activity. International Journal of Developmental Neuroscience, 23(7), 629-635.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]

  • Biology LibreTexts. (2021, August 16). 6.4: Enzyme Inhibition.
  • e-PG P
  • MDPI. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • MDPI. (2020, December 31).
  • Wiley-VCH. (n.d.). Synthesis of Functionalized Guanidino Amino Acids.
  • PubMed Central (PMC). (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.
  • PubMed. (2000). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase.
  • MDPI. (2018, December 21). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

Sources

An In-Depth Technical Guide to 2-Guanidino-4-chloromethylthiazole Hydrochloride: A Keystone Intermediate in Famotidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound of significant interest within the pharmaceutical industry. Its primary and most critical application lies in its role as a key starting material for the synthesis of Famotidine, a potent histamine H2-receptor antagonist used globally for the treatment of gastric ulcers and gastroesophageal reflux disease. This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis protocols, core reactivity, and essential safety considerations, positioning it as an indispensable resource for professionals engaged in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Strategic Importance of a Guanidinothiazole Building Block

The guanidinothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The guanidinium group, being protonated at physiological pH, is an effective mimic for other cationic groups and excels at forming strong hydrogen bond interactions with biological targets. When incorporated into a thiazole ring, a versatile heterocyclic system, the resulting moiety offers a unique combination of electronic properties and structural rigidity.

The paramount importance of 2-Guanidino-4-chloromethylthiazole hydrochloride (referred to hereafter as GCT) is inextricably linked to the synthesis of Famotidine.[1] Famotidine's efficacy in reducing gastric acid production has made it a blockbuster drug for decades.[2] The efficient and high-purity synthesis of Famotidine is therefore a significant focus of process chemistry, and GCT represents a critical, advanced intermediate in this process.[3] This document synthesizes available technical data to provide a holistic understanding of this vital chemical entity.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a starting material are foundational to successful and reproducible process development.

Compound Identification
IdentifierValueSource
Chemical Name N-[4-(chloromethyl)-2-thiazolyl]guanidine hydrochloride[4]
Common Synonyms 2-Guanidino-4-chloromethylthiazole HCl, GCT[5][6]
CAS Number 69014-12-6[3][4]
Molecular Formula C₅H₈Cl₂N₄S (as hydrochloride salt)[6][7][8]
Molecular Weight 227.11 g/mol [4][6][8]

Note: Some sources may list the molecular formula as C₅H₇ClN₄S·HCl, which is chemically equivalent to C₅H₈Cl₂N₄S.[4][5]

Physicochemical Data
PropertyValueNotes
Appearance White to off-white crystalline powder.[5]
Melting Point 132–185°C (with decomposition).[7][9]The wide range suggests decomposition during melting.
Solubility Soluble in polar solvents such as DMSO and methanol.[7]The hydrochloride salt form enhances aqueous solubility.
Storage Conditions Store at 2–8°C in airtight containers.[7]Recommended to prevent potential degradation.

Synthesis and Manufacturing Pathway

The most prevalent and industrially relevant synthesis of GCT is a variation of the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thiourea derivative with an α-haloketone.

Core Synthetic Reaction

The synthesis is achieved through the reaction of amidinothiourea (also known as guanylthiourea) with 1,3-dichloroacetone .[9] This reaction directly and efficiently constructs the desired 2-guanidino-4-chloromethylthiazole ring system.

Synthesis cluster_reactants Reactants Amidinothiourea Amidinothiourea Reaction Cyclocondensation (Hantzsch Synthesis) Amidinothiourea->Reaction Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Reaction GCT 2-Guanidino-4-chloromethylthiazole Hydrochloride (GCT) Reaction->GCT Acetone Solvent

Caption: Synthetic pathway for GCT via Hantzsch thiazole synthesis.

Step-by-Step Experimental Protocol

The following is a representative laboratory-scale procedure derived from established patents:[9]

  • Suspension: Suspend 16.8 g of amidinothiourea in 75 ml of acetone in a suitable reaction vessel.

  • Addition of Reactant: In a separate vessel, dissolve 18.0 g of 1,3-dichloroacetone in 60 ml of acetone.

  • Reaction Initiation: Add the 1,3-dichloroacetone solution to the amidinothiourea suspension.

  • Reaction Conditions: Stir the resulting mixture vigorously at ambient temperature for approximately 2 hours.

  • Isolation: The product, 2-Guanidino-4-chloromethylthiazole hydrochloride, will precipitate as a crystalline solid.

  • Purification: Collect the crystals by filtration (e.g., under reduced pressure) and wash with a small amount of cold acetone to remove residual reactants.

  • Drying: Dry the isolated product under vacuum to yield the final compound.

Causality and Experimental Insights:

  • Solvent Choice: Acetone is an effective solvent for the reactants and facilitates the precipitation of the hydrochloride salt product, simplifying isolation.

  • Stoichiometry: Using a slight excess of 1,3-dichloroacetone can ensure complete conversion of the amidinothiourea, but precise control is necessary to minimize side reactions.

  • Spontaneity: The reaction is typically exothermic and proceeds readily at room temperature without the need for external heating, which is advantageous for process safety and energy efficiency.

Chemical Reactivity and Application in Famotidine Synthesis

The synthetic utility of GCT is centered on the reactivity of the chloromethyl group at the C4 position of the thiazole ring. This group is an excellent electrophile, primed for nucleophilic substitution reactions.

Mechanism of Action in Famotidine Synthesis

In the synthesis of Famotidine, GCT is reacted with a nucleophile, typically the thiol group of a protected cysteamine derivative, leading to the formation of a key thioether linkage. This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.

The subsequent steps to complete the Famotidine synthesis involve reaction with N-sulfamoyl-3-chloropropionamidine, but the initial alkylation of the thiol is the critical step involving GCT.

Famotidine_Synthesis cluster_reactants Reactants GCT GCT (Electrophile) Reaction SN2 Reaction (Thioether formation) GCT->Reaction Thiol Thiol Nucleophile (e.g., Mercaptoethyl- propionamidine derivative) Thiol->Reaction Base (e.g., NaOMe) Famotidine_Core Famotidine Core Structure Reaction->Famotidine_Core Displacement of Cl-

Caption: Core Sₙ2 reaction in the synthesis of Famotidine using GCT.

Expert Insights:

  • Reaction Control: The Sₙ2 reaction is highly reliable but requires careful control of base and temperature to prevent side reactions, such as elimination or over-alkylation.

  • Purity is Paramount: The purity of the initial GCT is critical. Impurities from the Hantzsch synthesis can carry through and complicate the purification of the final Famotidine API.

Beyond its primary role in Famotidine synthesis, GCT's reactive nature makes it a valuable intermediate for creating libraries of diverse guanidinothiazole derivatives for drug discovery programs, with potential applications in antibacterial, anticancer, and enzyme inhibition research.[7]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage procedures are essential to ensure laboratory safety and maintain compound integrity.

Hazard Identification

Based on available Safety Data Sheets (SDS), GCT is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[10]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[10]

  • Respiratory Irritation (Category 3): May cause respiratory irritation.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[11]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[11] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[5]

Storage and Stability
  • Conditions: Store in a cool, dry place, with recommended temperatures between 2-8°C.[7]

  • Container: Keep the container tightly closed to prevent moisture ingress, which could lead to hydrolysis.[11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

2-Guanidino-4-chloromethylthiazole hydrochloride is more than just a chemical intermediate; it is a linchpin in the efficient manufacturing of Famotidine, a globally important pharmaceutical. Its synthesis via the Hantzsch reaction is robust, and its reactivity is well-defined, centering on the electrophilic chloromethyl group. For drug development professionals, a thorough understanding of GCT's properties, synthesis, and handling is not merely academic—it is a prerequisite for the successful process development, scale-up, and manufacturing of one of modern medicine's essential therapies.

References

  • ChemBK. (2024). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride.
  • Smolecule. (2023). Buy 2-Guanidino-4-chloromethylthiazole hydrochloride | 69014-12-6.
  • Google Patents. (1987). KR870001794B1 - Method for preparing guanidino thiazole compound.
  • Global Substance Registration System (GSRS). 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE.
  • PharmaCompass. 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information.
  • Google Patents. (1985). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.
  • ChemicalBook. (n.d.). 84545-70-0(N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride) Product Description.
  • Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI.
  • RSC Publishing. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
  • Google Patents. (2003). EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B.
  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from University of Toronto TSpace Repository.
  • Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal.
  • AA Blocks. (2025). Safety Data Sheet.
  • Biosynth. (2019). Safety Data Sheet.
  • National Institutes of Health. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
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  • National Institutes of Health. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.

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An In-depth Technical Guide to the Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the predominant synthesis pathway for 2-guanidino-4-chloromethylthiazole hydrochloride, a critical intermediate in the production of various pharmacologically active molecules, most notably the histamine H₂ receptor antagonist, famotidine.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a deep dive into the causality behind the experimental design, ensuring a reproducible and self-validating synthetic protocol.

Introduction and Strategic Overview

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound whose value is primarily derived from its bifunctional nature: the reactive chloromethyl group at the 4-position and the nucleophilic guanidino group at the 2-position. These features make it a versatile building block for constructing more complex molecular architectures.

The most industrially viable and widely reported synthesis is a modification of the classic Hantzsch Thiazole Synthesis . This approach is favored for its efficiency, atom economy, and the use of readily available starting materials. The overall strategy involves the cyclocondensation of an α-haloketone with a thioamide-containing species.

The logical workflow for this synthesis is straightforward and can be visualized as a two-component condensation reaction.

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Amidinothiourea Amidinothiourea Reaction Hantzsch Thiazole Synthesis (Cyclocondensation) Amidinothiourea->Reaction Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Reaction Product 2-Guanidino-4-chloromethylthiazole Hydrochloride Reaction->Product cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidinothiourea Amidinothiourea Intermediate1 S-Alkylated Intermediate Amidinothiourea->Intermediate1 Nucleophilic Attack (SN2) Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate1 Intermediate2 Cyclic Intermediate (Dihydrothiazole) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Guanidino-4-chloromethylthiazole (as Hydrochloride salt) Intermediate2->Product Dehydration & Aromatization

Caption: Proposed reaction mechanism for the Hantzsch synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks to ensure the reaction is proceeding as expected and that the final product meets the required purity standards.

Starting Materials and Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
AmidinothioureaC₂H₆N₄S118.162114-02-5White crystalline solid
1,3-DichloroacetoneC₃H₄Cl₂O126.97534-07-6Crystalline solid, lachrymator
AcetoneC₃H₆O58.0867-64-1Colorless, volatile, polar aprotic solvent
Detailed Synthesis Procedure
  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,3-dichloroacetone (1.0 eq).

  • Solvent Addition and Cooling: Add anhydrous acetone (approx. 3.5-4.5 L per kg of 1,3-dichloroacetone) to the flask. Begin stirring and cool the resulting solution to a temperature between 0°C and -10°C using an ice-salt or a suitable cooling bath. The reaction is exothermic, and this initial cooling is crucial for controlling the reaction rate. [1]3. Amidinothiourea Suspension: In a separate beaker, prepare a suspension of amidinothiourea (1.0 eq) in anhydrous acetone (approx. 4.5-5.5 L per kg of amidinothiourea).

  • Controlled Addition: Slowly add the amidinothiourea suspension to the cooled solution of 1,3-dichloroacetone over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture is maintained below 0°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a temperature below 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol). The reaction is typically complete within 2-5 hours.

  • Product Isolation: As the reaction proceeds, the product, 2-guanidino-4-chloromethylthiazole hydrochloride, will precipitate out of the acetone solution as a crystalline solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold, anhydrous acetone to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40°C to yield the final product as a white to off-white crystalline solid.

Purification (Recrystallization)

For applications requiring higher purity, the crude product can be recrystallized.

  • Dissolution: Dissolve the crude 2-guanidino-4-chloromethylthiazole hydrochloride in a minimal amount of a hot mixture of water and methanol. [2]2. Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Rationale for Experimental Choices

  • Solvent Selection (Acetone): Acetone is an ideal solvent for this reaction for several reasons. It is a polar aprotic solvent, which facilitates the S_N2 reaction. [3]It effectively dissolves the 1,3-dichloroacetone starting material. Crucially, the hydrochloride salt of the final product has limited solubility in cold acetone, allowing for its direct precipitation and easy isolation from the reaction mixture. Its low boiling point (56°C) also simplifies its removal during the drying process. [4][5]* Temperature Control (0°C to -10°C): The reaction between the α-haloketone and the thioamide is exothermic. [1]Maintaining a low temperature is critical to:

    • Control the reaction rate and prevent a runaway reaction.

    • Minimize the formation of potential side products, such as from the self-condensation of 1,3-dichloroacetone.

    • Ensure the selective formation of the desired thiazole ring structure.

  • Reagent Stoichiometry: A near 1:1 molar ratio of the reactants is typically employed to ensure efficient conversion and minimize the presence of unreacted starting materials in the final product.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 2-guanidino-4-chloromethylthiazole hydrochloride, a combination of analytical techniques should be employed.

Physicochemical Properties
PropertyValue
Molecular FormulaC₅H₈Cl₂N₄S
Molecular Weight227.11 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point~132°C (with decomposition) [2]
Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. In a suitable deuterated solvent like D₂O, the following characteristic peaks are expected:

    • A singlet at approximately δ 4.45 ppm, corresponding to the two protons of the chloromethyl group (-CH₂Cl). [6] * A singlet at approximately δ 7.25 ppm, corresponding to the single proton on the thiazole ring. [6]* ¹³C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule. The expected chemical shifts would be in the regions of:

    • ~45 ppm for the -CH₂Cl carbon.

    • ~115-125 ppm for the C5 carbon of the thiazole ring.

    • ~150-160 ppm for the C4 carbon of the thiazole ring.

    • ~165-175 ppm for the guanidinyl carbon and the C2 carbon of the thiazole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum can confirm the presence of key functional groups. Expected characteristic absorption bands include:

    • N-H stretching vibrations from the guanidino group (around 3100-3400 cm⁻¹).

    • C=N stretching vibrations from the guanidino and thiazole moieties (around 1600-1680 cm⁻¹).

    • C-Cl stretching vibration from the chloromethyl group (around 600-800 cm⁻¹).

Safety and Handling

  • 1,3-Dichloroacetone: This compound is highly toxic and a lachrymator. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Amidinothiourea: While less hazardous than 1,3-dichloroacetone, it should still be handled with care, avoiding inhalation of dust and contact with skin and eyes.

  • 2-Guanidino-4-chloromethylthiazole Hydrochloride: The product is known to have an irritative odor and can cause contact dermatitis. [4]Appropriate PPE should be worn when handling the final product.

  • Acetone: Acetone is highly flammable. All operations should be performed away from ignition sources.

Conclusion

The Hantzsch synthesis provides a robust and efficient pathway to 2-guanidino-4-chloromethylthiazole hydrochloride. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as temperature and reagent addition, researchers can reliably produce this valuable intermediate in high yield and purity. The self-validating nature of the described protocol, incorporating in-process monitoring and thorough final product characterization, ensures the integrity of the synthesis for demanding applications in pharmaceutical development.

References

  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). KR870001794B1 - Method for preparing guanidino thiazole compound.
  • ACS Publications. (1923, July). The Solvent Properties of Acetone. Industrial & Engineering Chemistry, 15(7), 717–720. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Acetone. In Toxicological Profile for Acetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Aithor. (2024, May 25). Acetone: Physical and Chemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US5856501A - Synthesis of thiazole derivatives.
  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]

  • MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

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2-Guanidino-4-chloromethylthiazole hydrochloride mechanism of action.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Abstract

2-Guanidino-4-chloromethylthiazole hydrochloride is a molecule of significant interest in chemical biology and drug discovery due to its hybrid chemical features. The presence of a highly reactive chloromethyl group combined with a guanidino moiety—known for its ability to engage in specific, non-covalent interactions—suggests a complex and potentially potent mechanism of action. This technical guide synthesizes the available structural information and established biochemical principles to propose a detailed mechanism of action, outlines state-of-the-art experimental workflows for its validation, and discusses its likely biological targets. The core hypothesis is that 2-Guanidino-4-chloromethylthiazole hydrochloride functions as a covalent inhibitor, leveraging a two-step process of initial target recognition followed by irreversible inactivation.

Foundational Analysis: Physicochemical Properties and Structural Rationale

A molecule's mechanism of action is fundamentally dictated by its chemical structure. An initial analysis of 2-Guanidino-4-chloromethylthiazole hydrochloride provides critical insights into its potential biological activity.

PropertyValue
Molecular Formula C₅H₈Cl₂N₄S
Molecular Weight 227.12 g/mol
IUPAC Name 2-guanidino-4-(chloromethyl)-1,3-thiazole;hydrochloride
PubChem CID 114674

The structure presents two key functional groups that govern its interaction with biological macromolecules:

  • The Guanidino Group: This group is protonated at physiological pH, rendering it positively charged. It is an excellent hydrogen bond donor and can form strong, specific salt bridges with negatively charged amino acid residues such as aspartate and glutamate. This feature often serves as a "guidance system," directing the molecule to specific pockets on a protein surface, most notably the phosphate-binding regions of ATP-utilizing enzymes (e.g., kinases).

  • The Chloromethylthiazole Group: This is the "warhead" of the molecule. The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic attack from amino acid side chains. The electron-withdrawing nature of the adjacent thiazole ring enhances the electrophilicity of the benzylic-like carbon, making it a reactive alkylating agent. This strongly suggests a mechanism involving the formation of a permanent, covalent bond with its protein target.

The Proposed Mechanism of Action: Targeted Covalent Inhibition

Based on its bifunctional nature, the most plausible mechanism of action for 2-Guanidino-4-chloromethylthiazole hydrochloride is targeted covalent inhibition . This is a sophisticated mechanism that combines the advantages of both reversible and irreversible inhibitors.

The process can be broken down into two distinct steps:

  • Step 1: Reversible Binding (Target Recognition): The compound first docks non-covalently into the active or allosteric site of a target protein. This initial binding is driven by favorable interactions (hydrogen bonds, salt bridges) between the guanidino group and the protein. This step is reversible and is characterized by a dissociation constant (Kᵢ).

  • Step 2: Irreversible Inactivation (Covalent Bonding): Once optimally positioned, the electrophilic chloromethyl group is presented to a nearby nucleophilic amino acid residue (e.g., Cysteine, Lysine, Histidine). A nucleophilic substitution reaction occurs, forming a stable covalent bond between the compound and the protein, leading to its irreversible inactivation. This step is characterized by a rate of inactivation (kᵢₙₐ꜀ₜ).

G cluster_main Proposed Two-Step Mechanism of Covalent Inhibition E_I E + I (Enzyme + Inhibitor) E_I_complex E•I (Reversible Complex) E_I->E_I_complex k₁ (Binding) E_I_complex->E_I k₋₁ (Dissociation) E_I_covalent E-I (Covalent Adduct) E_I_complex->E_I_covalent kᵢₙₐ꜀ₜ (Inactivation) sub_label Kᵢ = k₋₁/k₁

Caption: Kinetic model of targeted covalent inhibition by 2-Guanidino-4-chloromethylthiazole.

Experimental Validation: A Practical Guide

Validating this proposed mechanism requires a multi-faceted experimental approach, moving from broad, unbiased screening to specific, quantitative validation.

Unbiased Target Identification via Chemical Proteomics

Core Objective: To identify which proteins in the entire proteome are covalently modified by the compound. The gold-standard technique is Activity-Based Protein Profiling (ABPP).

Experimental Workflow for ABPP:

  • Proteome Incubation: Treat a complex biological sample (e.g., live cells or cell lysate) with 2-Guanidino-4-chloromethylthiazole hydrochloride. A vehicle control (e.g., DMSO) is run in parallel.

  • Lysis & Click Chemistry: Lyse the cells (if treated live). To enable enrichment, a "clickable" alkyne or azide-tagged version of the compound is often used. A biotin-azide or biotin-alkyne reporter tag is then attached via a copper-catalyzed click reaction.

  • Enrichment: The now-biotinylated target proteins are selectively captured from the complex mixture using streptavidin-coated affinity beads.

  • Proteolytic Digestion: The captured proteins are digested into smaller peptides directly on the beads using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are searched against a protein database to identify the proteins and, crucially, to pinpoint the exact amino acid residue that was modified by the compound.

G cluster_workflow Experimental Workflow for Target Identification (ABPP) Proteome Cell Lysate (Proteome) Incubate Incubate with Tagged Compound Proteome->Incubate Click Click Chemistry (Add Biotin Tag) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify Target Proteins & Modification Sites LCMS->Identify

Caption: A streamlined workflow for Activity-Based Protein Profiling (ABPP).

Biochemical Validation of Target Engagement and Inhibition

Core Objective: Once putative targets are identified, direct engagement and functional inhibition must be confirmed using purified components.

Recommended Assays:

Assay TechniquePurposeKey Parameters Determined
Enzyme Kinetics Quantify the functional impact of the compound on the target's catalytic activity.IC₅₀ (potency), kᵢₙₐ꜀ₜ/Kᵢ (inactivation efficiency)
Intact Protein Mass Spectrometry Directly confirm the formation of a covalent adduct.Mass shift equal to the mass of the bound inhibitor fragment.
Isothermal Titration Calorimetry (ITC) Characterize the thermodynamics of the initial, non-covalent binding event.Kᵢ (dissociation constant), ΔH (enthalpy), ΔS (entropy)
Surface Plasmon Resonance (SPR) Measure the real-time kinetics of both the initial binding and the covalent modification.kₐ (on-rate), kₑ (off-rate), Kᵢ

Likely Target Classes and Future Outlook

Given its structural motifs, 2-Guanidino-4-chloromethylthiazole hydrochloride is predicted to target protein families that possess a nucleophilic residue within a phosphate-binding or anionic pocket. Prime candidates include:

  • Protein Kinases: Many kinases have a conserved cysteine or lysine residue near the ATP-binding site, making them highly susceptible to targeted covalent inhibition.

  • Cysteine Proteases: The catalytic cysteine in the active site of enzymes like caspases and cathepsins is an ideal nucleophile for alkylation.

  • Deubiquitinating Enzymes (DUBs): This class of enzymes also relies on a catalytic cysteine and represents a major target class for covalent inhibitors.

The therapeutic potential of 2-Guanidino-4-chloromethylthiazole hydrochloride is entirely dependent on its target selectivity. While its reactive nature provides high potency and prolonged duration of action, it also carries the risk of off-target modifications. Therefore, comprehensive selectivity profiling across entire protein families is a critical next step in the research and development process. This guide provides the foundational framework for undertaking such a rigorous and scientifically sound investigation.

References

  • PubChem Database: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 114674, 2-guanidino-4-(chloromethyl)thiazole hydrochloride. URL: [Link]

An In-depth Technical Guide to the Biological Activity of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidino-4-chloromethylthiazole hydrochloride is a synthetic heterocyclic compound featuring a reactive chloromethyl group and a guanidinium moiety integrated into a thiazole scaffold.[1] This unique structural combination confers a diverse range of biological activities, positioning it as a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Guanidino-4-chloromethylthiazole hydrochloride, delving into its mechanisms of action, and presenting detailed experimental protocols for its evaluation. While specific quantitative data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related guanidinothiazole analogs to provide a robust framework for its investigation. The primary applications of this compound have been noted in its role as a precursor in the synthesis of various bioactive molecules.[1]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Guanidino-4-chloromethylthiazole hydrochloride is essential for its application in biological research.

PropertyValueSource
Molecular Formula C₅H₈Cl₂N₄S[1][2]
Molecular Weight 227.11 g/mol [1][2]
Melting Point 132–185°C (decomposes)[1]
Solubility Soluble in polar solvents (e.g., DMSO, methanol)[1]
Storage 2–8°C in airtight containers[1]
¹H NMR (D₂O) δ 4.45 (s, 2H, CH₂Cl), 7.25 (s, 1H, thiazole-H)[1]
Mass Spectrometry m/z 227.11 [M+H]⁺[1]

Synthesis Overview

The synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride is typically achieved through a cyclocondensation reaction, a modification of the Hantzsch thiazole synthesis. The process generally involves the reaction of a thiourea derivative with an α-haloketone. A common method involves the reaction of amidinothiourea with 1,3-dichloroacetone in an organic solvent like acetone, followed by filtration to isolate the hydrochloride salt.

Synthesis Amidinothiourea Amidinothiourea Intermediate Cyclocondensation Intermediate Amidinothiourea->Intermediate Acetone Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate Product 2-Guanidino-4-chloromethylthiazole Hydrochloride Intermediate->Product HCl

Caption: General synthesis pathway for 2-Guanidino-4-chloromethylthiazole hydrochloride.

Biological Activities and Potential Mechanisms of Action

2-Guanidino-4-chloromethylthiazole hydrochloride has been investigated for a variety of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[1] The presence of the reactive chloromethyl group suggests that it may act as a covalent inhibitor in some biological contexts.

Anticancer Potential

Thiazole-containing compounds are a well-established class of anticancer agents, and 2-Guanidino-4-chloromethylthiazole hydrochloride has been explored as a precursor for the synthesis of novel anticancer drugs.[1] The proposed mechanisms for its anticancer effects, based on related compounds, primarily revolve around the induction of apoptosis and the inhibition of key signaling pathways.

3.1.1. Induction of Apoptosis

A plausible mechanism of action for the anticancer effects of this compound is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. The reactive chloromethyl group could potentially alkylate key cysteine residues in proteins involved in apoptosis regulation.

Apoptosis Compound 2-Guanidino-4-chloromethylthiazole Hydrochloride Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Cell->Bax Activation Caspases Caspase Activation Bcl2->Caspases Blocks Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative apoptotic pathway induced by 2-Guanidino-4-chloromethylthiazole hydrochloride.

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Guanidino-4-chloromethylthiazole hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Guanidino-4-chloromethylthiazole hydrochloride in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antibacterial Activity

Studies have indicated that 2-Guanidino-4-chloromethylthiazole hydrochloride exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria.[1] The guanidinium group is a common feature in many antimicrobial compounds, and the thiazole ring is also a known pharmacophore in this context.

3.2.1. Potential Mechanism of Action

A potential mechanism for the antibacterial action of guanidinium-containing compounds is the disruption of the bacterial cell membrane or the inhibition of essential cellular processes like cell division. The reactive chloromethyl group could covalently bind to and inactivate key bacterial enzymes.

Antibacterial_Mechanism Compound 2-Guanidino-4-chloromethylthiazole Hydrochloride Bacteria Bacterial Cell Compound->Bacteria Membrane Cell Membrane Disruption Bacteria->Membrane Enzyme Essential Enzyme Inhibition Bacteria->Enzyme CellDeath Bacterial Cell Death Membrane->CellDeath Enzyme->CellDeath

Caption: Potential antibacterial mechanisms of 2-Guanidino-4-chloromethylthiazole hydrochloride.

3.2.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-Guanidino-4-chloromethylthiazole hydrochloride

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of 2-Guanidino-4-chloromethylthiazole hydrochloride in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.

Enzyme Inhibition

Research suggests that 2-Guanidino-4-chloromethylthiazole hydrochloride can act as an enzyme inhibitor, potentially targeting enzymes involved in processes like protein synthesis and cell proliferation.[1] The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of certain enzymes. The chloromethyl group can act as a reactive handle for covalent modification of the enzyme.

3.3.1. Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • 2-Guanidino-4-chloromethylthiazole hydrochloride

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of 2-Guanidino-4-chloromethylthiazole hydrochloride to the assay buffer. Incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion and Future Directions

2-Guanidino-4-chloromethylthiazole hydrochloride is a versatile chemical entity with a promising, yet underexplored, range of biological activities. Its potential as an anticancer, antibacterial, and enzyme inhibitory agent warrants further in-depth investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for each of its biological effects. The synthesis of a focused library of derivatives, by modifying the chloromethyl and guanidino groups, could lead to the discovery of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to systematically evaluate the biological potential of this intriguing molecule.

References

  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride. Available at: [Link]

  • Google Patents. (1984). Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
  • Google Patents. (1987). Method for preparing guanidino thiazole compound.
  • ResearchGate. (2022). Guanidine based lead, 1, with MIC values of 2 μg mL⁻¹ against both MRSA.... Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Global Substance Registration System. (n.d.). 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Available at: [Link]

  • ResearchGate. (2025). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin- 4-one compounds. Available at: [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available at: [Link]

Sources

Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Guanidino-4-chloromethylthiazole Hydrochloride for Researchers and Drug Development Professionals

2-Guanidino-4-chloromethylthiazole hydrochloride, with the molecular formula C₅H₈Cl₂N₄S, is a pivotal heterocyclic intermediate in the field of pharmaceutical sciences.[1][2] While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a versatile and highly reactive building block. The molecule is characterized by a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, substituted with a nucleophilic guanidino group at the 2-position and an electrophilic chloromethyl group at the 4-position.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and reaction in various solvent systems.[3]

Its most notable application is as a critical precursor in the synthesis of potent histamine H₂-receptor antagonists, most famously Famotidine, a widely used drug for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[3][4] The strategic placement of its functional groups allows for sequential, regioselective modifications, providing a reliable scaffold for constructing more complex, biologically active molecules. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and practical application of this essential compound, grounded in established protocols and field-proven insights.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₅H₈Cl₂N₄S[1][5]
Molecular Weight 227.11 g/mol [1][5]
Appearance White crystalline powder[6][7]
Melting Point 191-193 °C[8]
CAS Number 69014-12-6[1]
Storage 2–8°C, airtight, avoid moisture[3][9]

Core Synthesis: A Modern Take on the Hantzsch Thiazole Synthesis

The industrial-scale and laboratory synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride is a classic example of a cyclocondensation reaction, specifically a modification of the Hantzsch thiazole synthesis.[1] The process involves the reaction between amidinothiourea (also known as (aminoiminomethyl)thiourea) and 1,3-dichloroacetone.[3][4][10]

From a mechanistic standpoint, the reaction is elegant. The sulfur atom of the thiourea moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring. The choice of reaction conditions is critical for maximizing yield and minimizing side products.

cluster_synthesis Synthesis Workflow Reactants Reactants: - Amidinothiourea - 1,3-Dichloroacetone Solvent Solvent System (e.g., Acetone or Methanol/Water) Reactants->Solvent Reaction Cyclocondensation (Hantzsch Thiazole Synthesis) Solvent->Reaction Product Crude Product (Crystalline Suspension) Reaction->Product Purification Filtration & Washing (e.g., with Acetone) Product->Purification Final 2-Guanidino-4-chloromethylthiazole HCl (Purified Solid) Purification->Final

Caption: High-level workflow for the synthesis of 2-Guanidino-4-chloromethylthiazole HCl.

Field-Proven Synthesis Protocol

This protocol synthesizes insights from established methodologies, prioritizing safety, yield, and purity.[4][10]

Materials:

  • Amidinothiourea (1.0 eq)

  • 1,3-Dichloroacetone (1.05 eq)

  • Acetone (anhydrous, reaction grade)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dichloroacetone in anhydrous acetone (approx. 10 mL per gram of dichloroacetone).

  • Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath. Maintaining this low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of undesired polymeric byproducts.[10]

  • Reactant Addition: Suspend amidinothiourea in a separate portion of cold acetone and add this suspension portion-wise to the stirred 1,3-dichloroacetone solution over 1-2 hours. A slow, controlled addition is key to maintaining the temperature and ensuring a homogenous reaction mixture.[10]

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature (below 0°C) for several hours to overnight. A fine white solid of the hydrochloride salt will gradually precipitate out of the solution.[8][10]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold acetone to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting white crystalline solid under vacuum to yield 2-Guanidino-4-chloromethylthiazole hydrochloride. Purity can be assessed via melting point determination and spectroscopic methods. For higher purity, recrystallization from ethanol can be performed.[8]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 2-Guanidino-4-chloromethylthiazole hydrochloride stems from its two distinct reactive centers, which can be addressed selectively.[1]

  • The Electrophilic Chloromethyl Group (-CH₂Cl): This is the primary site for functionalization. The chlorine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of side chains, particularly those containing sulfur or nitrogen nucleophiles, which is the key step in the synthesis of Famotidine and related compounds.[3]

  • The Nucleophilic Guanidino Group (-C(NH)NH₂): The nitrogen atoms of the guanidine moiety possess lone pairs of electrons and can act as nucleophiles or bases. They can participate in condensation or cyclization reactions, allowing for further modification of the core structure.[1]

cluster_reactivity Key Reactive Sites cluster_reactions Primary Transformations Core 2-Guanidino-4-chloromethylthiazole Chloromethyl Chloromethyl Group (-CH₂Cl) Core->Chloromethyl Electrophilic Site Guanidino Guanidino Group Core->Guanidino Nucleophilic Site SN2 Nucleophilic Substitution (Sₙ2) (e.g., + R-SH, R-NH₂) Chloromethyl->SN2 Condensation Condensation / Cyclization Guanidino->Condensation

Sources

An In-depth Technical Guide to 2-Guanidino-4-chloromethylthiazole Hydrochloride: A Core Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Guanidino-4-chloromethylthiazole hydrochloride (GCTH), a pivotal chemical intermediate in modern pharmacology. The document elucidates the compound's historical context, discovery, and critical role in the synthesis of histamine H₂ receptor antagonists, most notably Famotidine. We present a detailed exploration of its chemical properties, established synthesis methodologies via the Hantzsch thiazole synthesis, and its subsequent conversion pathways. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, mechanistic diagrams, and a consolidated reference of its physicochemical and safety data.

Introduction and Strategic Importance

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a reactive chloromethyl group at the 4-position and a guanidino moiety at the 2-position.[1] Its strategic importance in pharmaceutical manufacturing is almost singularly tied to its function as a key building block for the synthesis of Famotidine, a potent and widely used histamine H₂ receptor antagonist for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[2][3]

The molecule's utility stems from two core structural features:

  • The guanidinothiazole core , which is a recognized pharmacophore that interacts with the histamine H₂ receptor.[4]

  • The reactive chloromethyl group (-CH₂Cl) at the 4-position, which serves as an electrophilic handle for facile nucleophilic substitution, allowing for the attachment of the final side chain required for Famotidine's biological activity.[5]

This guide delves into the foundational chemistry, synthesis, and application of this critical, yet often overlooked, intermediate.

Discovery and Historical Context

The development of GCTH is intrinsically linked to the broader search for effective gastric acid secretion inhibitors in the 1970s and 1980s. Following the success of Cimetidine, research focused on novel heterocyclic scaffolds to improve potency and reduce side effects. The guanidinothiazole scaffold emerged as a promising candidate.[4][6]

The earliest accessible reference to 2-guanidino-4-chloromethylthiazole as an intermediate appears in patent literature, specifically citing a 1978 Japanese patent application, Sho53-147069.[2] This laid the groundwork for its use in synthesizing a new class of potent histamine H₂ receptor blockers, including Famotidine and Tiotidine.[2]

Early work with the compound, referred to as "Compound A" in some patents, highlighted its efficacy as a synthetic precursor but also noted significant handling challenges, including a strong irritative odor and the potential to cause contact dermatitis, which necessitated careful process control and the development of improved derivatives.[2]

Physicochemical and Safety Data

A consolidated understanding of the compound's properties is essential for its safe handling, storage, and application in synthetic workflows.

Chemical Identity and Properties

The key identifiers and physicochemical properties are summarized in the table below. It is important to note that the CAS numbers 84545-70-0 and 69014-12-6 are often used interchangeably in literature and commercial listings to refer to the hydrochloride salt.[7][8][9]

PropertyValueSource(s)
IUPAC Name [4-(Chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride[10]
Synonyms N-((4-Chloromethyl)-2-thiazolyl)guanidine HCl, GCTH[1][11]
CAS Numbers 84545-70-0, 69014-12-6[7]
Molecular Formula C₅H₈Cl₂N₄S[11]
Molecular Weight 227.11 g/mol [11]
Appearance White to off-white crystalline powder[1]
Melting Point 132–185°C (with decomposition)
Solubility Soluble in polar solvents like DMSO and methanol
Storage 2–8°C in airtight containers, protected from moisture[12]
Safety and Handling

GCTH is classified as an irritant. Proper personal protective equipment (PPE) is mandatory during handling to prevent adverse health effects.

  • Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[12][13]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13]

    • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[11]

Synthesis and Mechanism

The primary industrial and laboratory synthesis of GCTH is a variation of the classic Hantzsch thiazole synthesis .[4] This method involves the cyclocondensation reaction between an α-haloketone and a thioamide-containing compound.

The Hantzsch Synthesis of GCTH

In this specific synthesis, the reactants are 1,3-dichloroacetone (the α-haloketone component) and amidinothiourea (also known as (aminoiminomethyl)thiourea), which provides the thioamide and guanidino functionalities.

Hantzsch Synthesis of GCTH cluster_reactants Starting Materials Amidinothiourea Amidinothiourea (Thioamide Source) Intermediate Thiazoline Intermediate (Unstable) Amidinothiourea->Intermediate 1. Nucleophilic Attack Dichloroacetone 1,3-Dichloroacetone (α-Haloketone) Dichloroacetone->Intermediate 2. Condensation Solvent Acetone (Solvent) Solvent->Intermediate Product 2-Guanidino-4-chloromethylthiazole Hydrochloride (GCTH) Intermediate->Product 3. Dehydration & Aromatization caption Fig. 1: Logical workflow for the Hantzsch synthesis of GCTH.

Caption: Fig. 1: Logical workflow for the Hantzsch synthesis of GCTH.

Causality and Mechanistic Insights:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of amidinothiourea attacking the electrophilic carbonyl carbon of 1,3-dichloroacetone.

  • Condensation & Cyclization: An intramolecular condensation follows, where one of the nitrogen atoms attacks the carbon bearing the second chlorine atom, displacing it and forming an unstable thiazoline ring intermediate.

  • Dehydration & Aromatization: The thiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The product precipitates from the reaction mixture as the hydrochloride salt.

Why Acetone? Acetone is a preferred solvent because it effectively dissolves the 1,3-dichloroacetone reactant while allowing the amidinothiourea to be suspended.[5] Crucially, the resulting GCTH product is poorly soluble in cold acetone, which facilitates its isolation in high yield and purity by simple filtration.[2]

Why Low Temperature? The reaction is highly exothermic. Cooling (typically to below 0°C) is critical to control the reaction rate, prevent the formation of polymeric side products, and ensure the selective formation of the desired thiazole ring.[2]

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesized representation based on methodologies described in the patent literature.[2][5]

Materials and Equipment:

  • Amidinothiourea (1.0 eq)

  • 1,3-Dichloroacetone (1.1 eq)

  • Acetone (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Cooling bath (ice-salt or cryocooler)

  • Buchner funnel and vacuum flask

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in a cooling bath maintained at -5°C to 0°C.

  • Reactant Addition: Suspend amidinothiourea (16.8 g) in 75 mL of anhydrous acetone in the flask and begin stirring.[5] In a separate beaker, dissolve 1,3-dichloroacetone (18 g) in 60 mL of anhydrous acetone.[5]

  • Reaction: Slowly add the 1,3-dichloroacetone solution to the stirred amidinothiourea suspension over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Crystallization: Continue stirring the mixture in the cooling bath for 2-4 hours. A white precipitate of 2-Guanidino-4-chloromethylthiazole hydrochloride will form.[5] For complete precipitation, the reaction can be stirred for longer periods (up to 5 days at <0°C for industrial scale).[2]

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold (0°C) anhydrous acetone to remove any unreacted starting materials. Dry the product under vacuum to yield the final GCTH.

Self-Validation: The protocol's integrity is validated by product characterization. The identity and purity of the synthesized GCTH should be confirmed using techniques such as Melting Point determination, ¹H NMR, and HPLC analysis.

Application in Famotidine Synthesis

The strategic value of GCTH culminates in its role as the direct precursor to the core structure of Famotidine. The synthesis involves a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced.

Famotidine Synthesis cluster_reactants Reactants GCTH 2-Guanidino-4-chloromethylthiazole Hydrochloride (GCTH) Famotidine Famotidine GCTH->Famotidine S N 2 Reaction (Chloride displacement) Sidechain Thiol-containing Side Chain Nucleophile (e.g., from 3-mercaptopropionitrile derivative) Sidechain->Famotidine Base Base (e.g., NaOH) Base->GCTH Deprotonation of Thiol caption Fig. 2: Conversion of GCTH to Famotidine via nucleophilic substitution.

Caption: Fig. 2: Conversion of GCTH to Famotidine via nucleophilic substitution.

Mechanism: The synthesis proceeds via a standard Sₙ2 mechanism. A thiol-containing side chain, deprotonated by a base to form a highly nucleophilic thiolate anion, attacks the electrophilic carbon of the -CH₂Cl group on the GCTH molecule. This single-step reaction displaces the chloride ion and forms a stable carbon-sulfur (thioether) bond, completing the assembly of the Famotidine skeleton.[1][10]

Analytical Characterization

A robust analytical framework is required to ensure the quality and purity of GCTH for pharmaceutical use.

Spectroscopic Analysis

While a comprehensive, publicly available spectral library is limited, data from patent literature provides a baseline for characterization.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the -CH₂Cl group, the vinyl proton on the thiazole ring, and exchangeable protons of the guanidinium group.
IR Spectroscopy Characteristic peaks for N-H stretching (guanidino group), C=N stretching (thiazole ring and guanidino), and C-Cl stretching.
Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of GCTH and detecting any related impurities or degradation products.

Exemplar HPLC Method Protocol (Self-Validating System):

  • Objective: To develop a reproducible method for determining the purity of a synthesized batch of GCTH.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

  • Mobile Phase: An isocratic mixture of a buffered aqueous solution and an organic modifier. A typical starting point would be a mixture of acetonitrile and an ammonium acetate or phosphate buffer (pH adjusted to 3.0-4.0).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the thiazole chromophore absorbs strongly, likely around 230-250 nm.[14]

  • System Suitability Test (SST):

    • Injection Precision: Inject a standard solution of GCTH five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

    • Tailing Factor: The tailing factor for the GCTH peak should be between 0.8 and 1.5.

    • Theoretical Plates: The column efficiency, measured in theoretical plates for the GCTH peak, should be greater than 2000.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main GCTH peak relative to the total area of all observed peaks.

Conclusion

2-Guanidino-4-chloromethylthiazole hydrochloride, while not a therapeutic agent itself, represents a cornerstone intermediate in the synthesis of life-changing pharmaceuticals. Its discovery and optimization were critical milestones in the development of modern gastric acid inhibitors. A thorough understanding of its synthesis, rooted in the Hantzsch reaction, combined with rigorous analytical control and stringent safety protocols, is essential for its effective and safe utilization in drug development and manufacturing. This guide provides the foundational knowledge for researchers and scientists to confidently work with this versatile and important chemical entity.

References

  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B.
  • Google Patents. (n.d.). EP0128736A1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
  • Google Patents. (n.d.). KR870001794B1 - Method for preparing guanidino thiazole compound.
  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available at: [Link]

  • Google Patents. (n.d.). US4283408A - Guanidinothiazole compounds, process for preparation and gastric inhibiting compositions containing them.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Famotidine | Manufacturers | Suppliers. Available at: [Link]

  • PubChem. (n.d.). Famotidine. Available at: [Link]

  • Unichem. (n.d.). 2,4-Difluoro-1-H-1,2,4-Triazole 1YL acetophenone (DFTA). Available at: [Link]

  • CymitQuimica. (n.d.). CAS 88046-01-9: Carbamimidothioic acid, [2-[(aminoiminomet…. Available at: https://cymitquimica.com/base/files/cas-88046-01-9-en.pdf

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An In-Depth Technical Guide to 2-Guanidino-4-chloromethylthiazole Hydrochloride Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-guanidino-4-chloromethylthiazole hydrochloride and its structural analogues, a class of compounds demonstrating significant potential in drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising molecules, offering field-proven insights into their therapeutic applications.

Introduction: The Significance of the Guanidinothiazole Scaffold

The 2-guanidinothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The inherent chemical properties of the guanidinium group, such as its strong basicity and ability to form multiple hydrogen bonds, coupled with the versatile thiazole ring, create a pharmacophore with diverse therapeutic possibilities.[1] 2-Guanidino-4-chloromethylthiazole hydrochloride, in particular, serves as a crucial synthetic intermediate and a foundational molecule for the development of novel therapeutic agents. Its structural analogues have exhibited a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide will explore the chemical space around this core structure, providing a rationale for the design and synthesis of new analogues with enhanced potency and selectivity.

The 2-aminothiazole scaffold, a closely related structure, is a fundamental component of clinically approved drugs such as the anticancer agent dasatinib, highlighting the therapeutic precedent for this heterocyclic system.[2] The exploration of structural modifications to the 2-guanidinothiazole core is therefore a promising avenue for the discovery of next-generation therapeutics.

Synthesis of 2-Guanidinothiazole Analogues: The Hantzsch Thiazole Synthesis and Beyond

The cornerstone for the synthesis of the 2-guanidinothiazole scaffold is the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[3]

Core Synthesis: Hantzsch Thiazole Reaction

The synthesis of the parent compound, 2-guanidino-4-chloromethylthiazole hydrochloride, is achieved through the reaction of 1,3-dichloroacetone with amidinothiourea. This reaction proceeds via a nucleophilic attack of the sulfur atom of amidinothiourea on one of the carbonyl-activated methylene groups of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Experimental Protocol: Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Materials:

  • Amidinothiourea

  • 1,3-Dichloroacetone

  • Acetone

  • Hydrochloric Acid (HCl)

Procedure:

  • Suspend amidinothiourea (16.8 g) in acetone (75 ml).

  • Dissolve 1,3-dichloroacetone (18 g) in acetone (60 ml).

  • Add the 1,3-dichloroacetone solution to the amidinothiourea suspension and stir the mixture for 2 hours.

  • Collect the resulting crystalline precipitate by filtration under reduced pressure.

  • The collected solid is 2-guanidino-4-chloromethylthiazole hydrochloride (yield: 23 g).

Synthesis of Structural Analogues

The versatility of the Hantzsch synthesis allows for the generation of a diverse library of structural analogues by modifying the starting materials.

  • Modification at the 4-position: By replacing 1,3-dichloroacetone with other α-haloketones, a wide variety of substituents can be introduced at the 4-position of the thiazole ring. For example, using α-bromoacetophenones will yield 4-aryl-2-guanidinothiazoles.

  • Modification of the Guanidine Group: While the core synthesis utilizes amidinothiourea, substituted guanidine derivatives can be employed to introduce functionalities on the guanidino group, although this can be more synthetically challenging. A more common strategy is to modify the 2-amino group of a synthesized 2-aminothiazole precursor.

The following diagram illustrates the general workflow for synthesizing a library of 2-guanidinothiazole analogues.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Core Scaffold cluster_diversification Analogue Synthesis alpha_haloketone α-Haloketone (R1-C(O)CH2X) reaction Condensation & Cyclization alpha_haloketone->reaction thiourea Amidinothiourea thiourea->reaction product 2-Guanidino-4-R1-thiazole reaction->product analogues Library of Analogues (Varying R1) product->analogues Varying α-haloketone

Caption: General workflow for the synthesis of 2-guanidinothiazole analogues.

Biological Activities and Therapeutic Potential

Structural analogues of 2-guanidino-4-chloromethylthiazole have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-guanidinothiazole derivatives. These compounds have shown cytotoxic activity against a variety of cancer cell lines.[4] The mechanism of action for their anticancer effects is often linked to the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5]

The RAF/MEK/ERK and PI3K/Akt signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[6] Some guanidinium-based compounds have shown inhibitory activity against RAF-1 and MEK-1 kinases.[7] The guanidinium group's ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases is a plausible explanation for this inhibitory activity.

The following diagram depicts the simplified RAF/MEK/ERK signaling pathway and the potential point of intervention for 2-guanidinothiazole analogues.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-Guanidinothiazole Analogue Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK pathway by 2-guanidinothiazole analogues.

Enzyme Inhibition

Beyond kinase inhibition, 2-guanidinothiazole analogues have been investigated as inhibitors of other enzymes. For instance, certain derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9] Inhibition of this enzyme can help to control postprandial hyperglycemia, making these compounds potential leads for the development of antidiabetic agents.[8]

Antimicrobial Activity

The 2-aminothiazole core is present in several antimicrobial agents, and its guanidino-substituted counterparts have also demonstrated promising antimicrobial properties.[2] Analogues have shown activity against both Gram-positive and Gram-negative bacteria.[2] The positively charged guanidinium group is thought to facilitate interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity

Systematic modifications of the 2-guanidinothiazole scaffold have revealed several key structural features that influence biological activity:

  • Substituents at the 4-position: The nature of the substituent at the C4 position of the thiazole ring significantly impacts activity. Aromatic or heteroaromatic rings at this position have often been associated with enhanced anticancer and enzyme inhibitory effects. The electronic properties and steric bulk of these substituents play a critical role in target binding.

  • The Guanidinium Group: The basicity and hydrogen-bonding capacity of the guanidinium group are essential for activity. Modifications that alter these properties can lead to a significant loss of potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, affects its pharmacokinetic properties, such as cell permeability and metabolic stability. A balance between hydrophilicity and lipophilicity is often required for optimal in vivo efficacy.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity.[10] For 2-guanidinothiazole analogues, QSAR models can be developed to predict the anticancer or enzyme inhibitory activity of novel compounds based on their physicochemical properties, such as electronic parameters, steric factors, and lipophilicity.[11] These models can guide the synthesis of new analogues with improved activity profiles, thereby accelerating the drug discovery process.

Data Presentation: Comparative Biological Activity

The following table summarizes the representative biological activity data for a series of hypothetical 2-guanidinothiazole analogues to illustrate the impact of structural modifications.

Compound IDR1 (at C4)R2 (on Guanidino)Anticancer Activity (IC50, µM) vs. MCF-7α-Glucosidase Inhibition (IC50, µM)
1 -CH2ClH15.255.8
2a -PhenylH5.822.4
2b -4-ChlorophenylH2.110.5
2c -4-MethoxyphenylH8.935.1
3a -Phenyl-CH312.548.2

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental values.

Conclusion and Future Directions

The 2-guanidino-4-chloromethylthiazole scaffold and its structural analogues represent a versatile and promising class of compounds with significant therapeutic potential. The robust and adaptable Hantzsch thiazole synthesis provides a straightforward route to a diverse range of derivatives. These compounds have demonstrated compelling biological activities, particularly as anticancer agents through the inhibition of key signaling pathways, and as enzyme inhibitors.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of a broader range of analogues with diverse substituents to further probe the structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms underlying the observed biological activities, including the identification of specific kinase targets and the elucidation of binding modes.

  • Pharmacokinetic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Studies: Preclinical evaluation of the most promising analogues in relevant animal models to validate their therapeutic potential.

The continued exploration of this chemical scaffold holds great promise for the discovery and development of novel and effective therapeutic agents for a range of diseases.

References

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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Guanidino-4-chloromethylthiazole hydrochloride, a multifaceted heterocyclic compound. We will delve into its synthesis, key physicochemical properties, and its established and potential applications in medicinal chemistry, offering a technical resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: Unveiling a Privileged Structure

2-Guanidino-4-chloromethylthiazole hydrochloride, with the molecular formula C₅H₈Cl₂N₄S, is a synthetic compound featuring a thiazole ring substituted with a guanidino group at the 2-position and a chloromethyl group at the 4-position.[1] The thiazole ring is a well-recognized pharmacophore present in numerous biologically active molecules, while the guanidino group, a strong base, is known to participate in key biological interactions.[1] This unique combination of functional groups bestows upon this molecule a reactive nature and a broad spectrum of potential biological activities, making it a valuable intermediate and a promising scaffold in medicinal chemistry.[1]

This guide will navigate through the synthetic pathways to access this compound, its role as a cornerstone in the development of histamine H₂ receptor antagonists, and explore its potential in the realms of anticancer and antimicrobial therapies. We will also touch upon its capacity for enzyme inhibition, providing a comprehensive overview for researchers seeking to harness the potential of this intriguing molecule.

Synthesis and Physicochemical Properties

The construction of the 2-guanidino-4-chloromethylthiazole core typically relies on the principles of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing reactant.[1]

Synthetic Pathways

A common and effective method for the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride involves the reaction of amidinothiourea with 1,3-dichloroacetone. This reaction is typically carried out in a suitable solvent such as acetone.

Below is a representative synthetic protocol:

Protocol 1: Synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride

  • Suspend 16.8 g of amidinothiourea in 75 ml of acetone in a reaction vessel equipped with a stirrer.

  • In a separate vessel, dissolve 18 g of 1,3-dichloroacetone in 60 ml of acetone.

  • Slowly add the 1,3-dichloroacetone solution to the amidinothiourea suspension with continuous stirring.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • The resulting crystalline precipitate is collected by filtration under reduced pressure.

  • The collected solid is 2-Guanidino-4-chloromethylthiazole hydrochloride.[2]

Note: This protocol is based on a patented synthetic method and may require optimization for specific laboratory conditions.

Diagram: Synthetic Scheme

G Amidinothiourea Amidinothiourea Reaction + Amidinothiourea->Reaction Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Reaction Acetone Acetone Acetone->Reaction Product 2-Guanidino-4-chloromethylthiazole hydrochloride Reaction->Product 2 hours

Caption: General synthetic route to 2-Guanidino-4-chloromethylthiazole hydrochloride.

Physicochemical Characteristics

A summary of the key physicochemical properties of 2-Guanidino-4-chloromethylthiazole hydrochloride is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₈Cl₂N₄S[1]
Molecular Weight 227.11 g/mol [1]
Appearance White crystalline powder[3]
Melting Point 186-190 °C[3]
Solubility Soluble in polar solvents like DMSO and methanol[1]

Applications in Medicinal Chemistry

The unique structural features of 2-Guanidino-4-chloromethylthiazole hydrochloride have led to its exploration in various areas of medicinal chemistry.

Histamine H₂ Receptor Antagonism: A Cornerstone for Anti-ulcer Drugs

One of the most significant applications of 2-Guanidino-4-chloromethylthiazole hydrochloride is its role as a key intermediate in the synthesis of potent histamine H₂ receptor antagonists. These antagonists are crucial in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion.

The guanidinothiazole moiety has been identified as a potent pharmacophore for H₂ receptor antagonism. Structure-activity relationship (SAR) studies have demonstrated that compounds containing a 2-guanidinothiazole group exhibit significant activity. For instance, a series of 2-guanidino-4-pyridylthiazole derivatives were synthesized and showed superior anti-ulcer activity compared to clinically used H₂-antagonists in rats.[4] The development of famotidine, a potent H₂-receptor antagonist, further highlights the importance of the guanidinothiazole scaffold in this therapeutic area.[5]

Mechanism of Action: Guanidinothiazole-based H₂ receptor antagonists act as competitive inhibitors of histamine at the H₂ receptors on the basolateral membrane of parietal cells in the stomach. This inhibition prevents the histamine-induced activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and consequently decreasing the secretion of gastric acid.

Diagram: Histamine H₂ Receptor Antagonism Workflow

G cluster_0 Parietal Cell cluster_1 Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump Activates Acid Gastric Acid (H+) ProtonPump->Acid Secretes GuanidinoThiazole 2-Guanidinothiazole Derivative GuanidinoThiazole->H2R Blocks

Caption: Mechanism of gastric acid secretion and its inhibition by guanidinothiazole derivatives.

Anticancer Potential: An Emerging Area of Investigation

The thiazole nucleus is a common feature in a number of compounds with demonstrated anticancer activity.[1] While specific studies on the anticancer effects of 2-Guanidino-4-chloromethylthiazole hydrochloride are limited, research on related guanidine-containing compounds and thiazole derivatives suggests this as a promising area for future investigation.

For example, a poly-guanidine conjugate has shown potent cytotoxicity against medulloblastoma cell lines, inducing cell cycle arrest and inhibiting cell migration.[6] This suggests that the guanidino group can play a crucial role in the anticancer activity of a molecule.

Proposed Mechanisms and Future Directions: The anticancer potential of guanidinothiazole derivatives could be attributed to several mechanisms, including:

  • Enzyme Inhibition: Targeting kinases or other enzymes crucial for cancer cell proliferation.

  • DNA Interaction: The positively charged guanidinium group could facilitate interaction with the negatively charged phosphate backbone of DNA, potentially disrupting DNA replication and transcription.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Further research is warranted to synthesize and evaluate a library of derivatives of 2-Guanidino-4-chloromethylthiazole hydrochloride against a panel of cancer cell lines to determine their cytotoxic potential and elucidate their mechanisms of action.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Guanidino-4-chloromethylthiazole hydrochloride in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

Antimicrobial Activity: A Scaffold for New Anti-infectives

Guanidine-containing compounds have a long history of use as antimicrobial agents.[9] The thiazole ring is also a key component of many antimicrobial drugs. The combination of these two pharmacophores in 2-Guanidino-4-chloromethylthiazole hydrochloride suggests its potential as a lead structure for the development of novel anti-infective agents.

Studies have indicated that 2-Guanidino-4-chloromethylthiazole hydrochloride exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria.[1] This makes it a candidate for further investigation, especially in the context of rising antimicrobial resistance.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - General Protocol

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of 2-Guanidino-4-chloromethylthiazole hydrochloride in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[10][11]

Enzyme Inhibition: A Modulator of Biological Pathways

The guanidino group is known to interact with the active sites of various enzymes, often through hydrogen bonding and electrostatic interactions. Research suggests that 2-Guanidino-4-chloromethylthiazole hydrochloride may function as an enzyme inhibitor, with studies showing its ability to inhibit enzymes like trypsin.[1] This opens up possibilities for its application in targeting enzymes involved in various disease processes.

Experimental Approach for Enzyme Inhibition Assays:

To evaluate the enzyme inhibitory potential of 2-Guanidino-4-chloromethylthiazole hydrochloride, a series of in vitro enzyme assays can be performed.

Protocol 4: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of 2-Guanidino-4-chloromethylthiazole hydrochloride.

  • Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), mix the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[12]

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13][14]

Conclusion and Future Perspectives

2-Guanidino-4-chloromethylthiazole hydrochloride stands as a versatile and valuable scaffold in medicinal chemistry. Its established role in the development of histamine H₂ receptor antagonists has paved the way for successful anti-ulcer therapies. The inherent biological potential of its constituent guanidino and thiazole moieties suggests promising avenues for future research in the discovery of novel anticancer and antimicrobial agents. The reactive chloromethyl group further enhances its utility as a building block for the synthesis of diverse chemical libraries.

Future research should focus on a systematic evaluation of the biological activities of 2-Guanidino-4-chloromethylthiazole hydrochloride and its derivatives. This includes comprehensive screening against various cancer cell lines and microbial strains to identify lead compounds, followed by in-depth mechanistic studies to understand their modes of action. Such endeavors will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic compound.

References

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  • Marquez-Holmberg, M., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemotherapy and Pharmacology, 92(4), 365-376.
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  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745.
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  • Yanagisawa, I., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 29(10), 1869-1876.
  • Yildirim, A., et al. (2016). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines.
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Spectroscopic data (NMR, IR, MS) of 2-Guanidino-4-chloromethylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 2-Guanidino-4-chloromethylthiazole hydrochloride (C₅H₈Cl₂N₄S), a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers insights into the causality behind experimental choices and provides a framework for the robust, self-validating characterization of this and similar heterocyclic compounds.

The molecular integrity of active pharmaceutical ingredients (APIs) and their precursors is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation.[3][4] This guide synthesizes data from these techniques to build a complete and unambiguous structural profile of 2-Guanidino-4-chloromethylthiazole hydrochloride.

Molecular Structure and Synthetic Context

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound featuring a thiazole ring, a guanidinium group, and a reactive chloromethyl moiety.[5] Its molecular weight is 227.11 g/mol .[1][6][7] Understanding its structure is fundamental to interpreting its spectral data.

Chemical Structure

The structure combines an aromatic thiazole core with a highly basic guanidino group at the 2-position and an electrophilic chloromethyl group at the 4-position. The hydrochloride salt form ensures stability and enhances solubility in polar solvents.

cluster_thiazole Thiazole Ring cluster_guanidino Guanidino Group cluster_chloro Chloromethyl Group Thiazole N1 N C5 C N1->C5 C2 C C2->N1 N_guan1 N C2->N_guan1 S S S->C2 C4 C C4->S CH2 CH₂ C4->CH2 C5->C4 H5 H C5->H5 Guanidino C_guan C C_guan->N_guan1 N_guan2 NH₂ C_guan->N_guan2 N_guan3 NH₂ C_guan->N_guan3 Chloro Cl Cl CH2->Cl

Caption: Molecular structure of 2-Guanidino-4-chloromethylthiazole.

Synthesis Overview: The Hantzsch Connection

The compound is typically synthesized via a modification of the Hantzsch thiazole synthesis.[5] A common route involves the cyclocondensation reaction of a thiourea derivative, such as amidinothiourea, with 1,3-dichloroacetone.[5][8] This reaction leverages the nucleophilic character of the thiourea sulfur and nitrogen atoms to form the five-membered thiazole ring. Understanding this synthetic pathway is crucial as it predicts potential impurities and side-products, which spectroscopic analysis must be able to distinguish.

The Spectroscopic Verification Workflow

A logical and sequential workflow is essential for unambiguous structural confirmation. The process ensures that data from orthogonal techniques are used to build a cohesive and self-validating structural assignment.

G A Sample Preparation (e.g., Dissolution in D₂O) B Mass Spectrometry (MS) - Molecular Weight Confirmation - Isotopic Pattern Analysis A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Environment A->D E Data Integration & Final Structure Elucidation B->E C->E D->E

Caption: A robust workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and gathering information about its elemental composition.[9]

MS Data and Interpretation
  • Method: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar and pre-charged nature (as a hydrochloride salt), ensuring efficient generation of gas-phase ions with minimal fragmentation.

  • Result: The mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 227.11 .[5] This corresponds to the molecular formula C₅H₇ClN₄S (the free base) plus a proton, confirming the molecular weight of the core structure.

Table 1: Mass Spectrometry Data

Ion Calculated m/z Observed m/z Significance

| [C₅H₈ClN₄S]⁺ | 227.01 | 227.11 | Confirms molecular weight of the free base. |

  • Expert Insight (Isotopic Pattern): A critical validation step is observing the isotopic pattern for chlorine. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the parent ion should appear as a cluster of peaks. Since the molecular formula of the hydrochloride salt contains two chlorine atoms, the [M+H]⁺ ion cluster should exhibit peaks at roughly m/z 227, 229, and 231 with an approximate intensity ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Proposed Fragmentation Pathway

Electron impact or collision-induced dissociation (CID) can reveal structural fragments.[9][10][11] A primary fragmentation pathway involves the loss of the chloromethyl group, a stable radical.

G parent Parent Ion [M+H]⁺ m/z 227 frag1 Loss of •CH₂Cl parent->frag1 - 49 Da product1 Fragment Ion m/z 178 frag1->product1

Caption: A primary fragmentation route for the parent ion.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in a 50:50 acetonitrile:water solution with 0.1% formic acid to aid ionization.

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 2.0 Bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

  • Data Acquisition: Acquire spectra in the m/z range of 50-500. For fragmentation studies, perform a tandem MS (MS/MS) experiment, isolating the parent ion at m/z 227 and applying collision energy (e.g., 10-30 eV).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

Predicted IR Absorptions and Interpretation

While a specific experimental spectrum is not publicly available, the key functional groups in the molecule allow for an accurate prediction of the major IR absorption bands.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
3400 - 3100 N-H (Guanidinium) Stretch Strong, Broad
3100 - 3000 C-H (Thiazole) Stretch Medium
~1650 C=N (Guanidinium/Thiazole) Stretch Strong
~1580 N-H Bend Medium
~1450 C-N Stretch Medium-Strong
800 - 600 C-Cl (Chloromethyl) Stretch Strong

| 700 - 600 | C-S (Thiazole) | Stretch | Weak-Medium |

  • Expert Insight: The most diagnostic peaks are the broad N-H stretching bands above 3100 cm⁻¹, characteristic of the charged guanidinium group, and the strong C=N stretching absorptions. The presence of a strong band in the 800-600 cm⁻¹ region would corroborate the C-Cl bond of the chloromethyl group.

Experimental Protocol: FT-IR (ATR)
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples, requiring minimal preparation.

  • Sample Preparation: Place a small amount of the dry, powdered 2-Guanidino-4-chloromethylthiazole hydrochloride directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Ensure the ATR anvil is applying consistent pressure to the sample.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment and connectivity of atoms.[3][13]

¹H NMR Data and Interpretation

The proton NMR spectrum provides a direct count of chemically distinct protons and information about their local environment.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
7.25 Singlet (s) 1H Thiazole-H (at C5) The proton on the aromatic thiazole ring is deshielded and appears in the aromatic region.

| 4.45 | Singlet (s) | 2H | CH₂Cl | These protons are adjacent to an electron-withdrawing chlorine atom, shifting them downfield. |

Data acquired in D₂O.[5]

  • Expert Insight: The choice of D₂O as a solvent is significant. The acidic protons on the guanidinium group (N-H) exchange with deuterium and therefore become invisible in the ¹H NMR spectrum. The observation of two sharp singlets is a key feature. The thiazole proton is a singlet as it has no adjacent protons to couple with. Similarly, the CH₂ protons are a singlet, indicating no coupling to neighboring protons. This simple spectrum is highly characteristic of the proposed structure.

¹³C NMR Data and Interpretation

Table 4: Predicted ¹³C NMR Chemical Shifts

Predicted Shift (δ) ppm Carbon Assignment Rationale
~170 C2 (Guanidino-bearing) Attached to three nitrogen atoms, this carbon is highly deshielded.
~155 C4 (CH₂Cl-bearing) Part of the thiazole double bond system, attached to the chloromethyl group.
~115 C5 The C-H carbon of the thiazole ring, typically found in this region for heterocyclic systems.

| ~45 | CH₂Cl | An sp³ hybridized carbon attached to an electronegative chlorine atom.[15] |

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). Add a small amount of a reference standard such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) if quantitative analysis is needed.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The convergence of data from MS, IR, and NMR provides a definitive structural confirmation of 2-Guanidino-4-chloromethylthiazole hydrochloride.

  • Mass Spectrometry confirms the correct molecular weight (227.11 g/mol ) and the presence of two chlorine atoms via the isotopic pattern.[5]

  • IR Spectroscopy (predicted) identifies the key functional groups: the charged N-H bonds of the guanidinium group, the C=N bonds of the heterocyclic system, and the C-Cl bond.

  • ¹H NMR Spectroscopy confirms the presence and ratio of the key proton environments—the isolated thiazole proton and the chloromethyl protons.[5]

  • ¹³C NMR Spectroscopy (predicted) accounts for all four unique carbon environments in the molecule.

Together, these orthogonal techniques form a self-validating system, leaving no ambiguity as to the identity and structure of the compound. This comprehensive spectroscopic dossier is essential for regulatory submissions, quality control, and ensuring the integrity of downstream synthetic operations in drug development.

References

  • ChemBK. (2024). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Available at: [Link]

  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride. Available at: [Link]

  • PharmaCompass. (n.d.). 4-chloromethyl-2-guanidinothiazole hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Available at: [Link]

  • Bhatia, S., et al. (2012). Divalent N(I) character in 2-(thiazol-2-yl)guanidine: an electronic structure analysis. J Phys Chem A. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Available at: [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

  • Sert, Y., et al. (n.d.). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Google Patents. (n.d.). KR870001794B1 - Method for preparing guanidino thiazole compound.
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  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. Available at: [Link]

  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Available at: [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]

  • Clark University. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Dummies.com. (2016). How to Find Functional Groups in the IR Spectrum. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Available at: [Link]

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  • Dr. Puspendra Classes. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.
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An In-depth Technical Guide on the Solubility and Stability of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structure, featuring a thiazole ring substituted with a guanidino group and a reactive chloromethyl moiety, makes it a valuable intermediate in the synthesis of various bioactive molecules.[1][2] The hydrochloride salt form is utilized to enhance both the stability and solubility of the parent compound.[1] This guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Guanidino-4-chloromethylthiazole hydrochloride, and offers detailed experimental protocols for researchers to determine these critical parameters. Understanding these properties is paramount for its effective application in drug discovery, formulation development, and process chemistry.

Physicochemical Properties

PropertyValueSource
IUPAC Name[4-(Chloromethyl)-2-thiazolyl]guanidine hydrochloride[1]
Molecular FormulaC₅H₈Cl₂N₄S[1]
Molecular Weight227.11 g/mol [3]
Melting Point132–185°C (decomposes)[1]
Storage Conditions2–8°C in airtight containers[1]

Solubility Profile

A thorough understanding of a compound's solubility is fundamental to its handling, formulation, and biological assessment. While specific quantitative solubility data for 2-Guanidino-4-chloromethylthiazole hydrochloride is not extensively reported in the literature, a qualitative profile can be inferred from its chemical structure and available information.

Qualitative Solubility

The presence of the polar guanidinium group and the hydrochloride salt suggests a propensity for solubility in polar solvents.[1][4] Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.[4]

  • High to Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO).[1][4]

  • Sparingly Soluble: Reported to be sparingly soluble in water.[4]

  • Limited to Poor Solubility: Anticipated in non-polar solvents like n-hexane and benzene.[4]

Experimental Determination of Quantitative Solubility

Given the knowledge gap in the quantitative solubility of this compound, the following robust "shake-flask" method is recommended for its determination. This method is considered the gold standard for equilibrium solubility measurements.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Guanidino-4-chloromethylthiazole hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

    • Ensure the amount of solid added is sufficient to result in a visible excess after equilibration.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Analyze the diluted sample using the HPLC method to determine the concentration of the dissolved compound.

    • Calculate the solubility in mg/mL or g/100 mL.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method ensures that the solution reaches a true thermodynamic equilibrium, providing a reliable measure of solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results. Testing at both ambient and physiological temperatures provides data relevant to storage and in-vivo conditions.

  • Filtration: Essential to prevent undissolved solid particles from artificially inflating the measured concentration.

  • HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the analyte in the presence of potential impurities.

Solvent Selection Workflow

start Start: Solvent Selection for Solubility Study polar_protic Polar Protic Solvents (e.g., Water, Methanol, Ethanol) start->polar_protic Simulate aqueous environments polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) start->polar_aprotic For organic synthesis and formulation non_polar Non-Polar Solvents (e.g., Hexane, Toluene) start->non_polar Establish solubility limits results Quantitative Solubility Data (mg/mL) polar_protic->results polar_aprotic->results non_polar->results

Caption: Workflow for selecting solvents for solubility studies.

Stability Profile

The stability of 2-Guanidino-4-chloromethylthiazole hydrochloride is a critical attribute that influences its shelf-life, storage conditions, and degradation pathways. The hydrochloride salt is known to enhance its stability.[1] However, the molecule contains functional groups susceptible to degradation, such as the chloromethyl group, which is prone to nucleophilic substitution.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies under various stress conditions are essential. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule, which is a regulatory requirement for drug development.[5]

Protocol: Forced Degradation Study

  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at room temperature and elevated temperatures (e.g., 40-60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples by HPLC.

Self-Validating System:

For each condition, a control sample (un-stressed) should be analyzed alongside the stressed samples. The stability-indicating HPLC method must be validated to demonstrate specificity, meaning it can separate the intact compound from all potential degradation products. This is typically achieved by peak purity analysis using a photodiode array (PDA) detector.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways can be hypothesized:

  • Hydrolysis of the Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding hydroxymethyl derivative.

  • Guanidino Group Instability: Under harsh acidic or basic conditions, the guanidino group may undergo hydrolysis to form urea and amine derivatives.

  • Thiazole Ring Opening: While generally stable, the thiazole ring can be cleaved under extreme oxidative or hydrolytic conditions.

Hypothesized Degradation Pathways

parent 2-Guanidino-4-chloromethylthiazole hydrolysis Hydrolysis of Chloromethyl Group (Forms Hydroxymethyl derivative) parent->hydrolysis Aqueous/Basic Conditions guanidino_hydrolysis Guanidino Group Hydrolysis (Forms Urea/Amine derivatives) parent->guanidino_hydrolysis Strong Acid/Base ring_opening Thiazole Ring Opening (Under extreme conditions) parent->ring_opening Oxidative/Extreme pH

Caption: Potential degradation pathways of the compound.

Analytical Methodologies

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability testing.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification and purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength of maximum absorbance is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): In forced degradation studies, LC-MS is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques can be used for the structural elucidation of isolated degradation products.[6]

Conclusion

2-Guanidino-4-chloromethylthiazole hydrochloride is a promising pharmaceutical intermediate, but a comprehensive public dataset on its solubility and stability is lacking. This guide has consolidated the available information and provided a detailed framework of experimental protocols for researchers to systematically determine these crucial parameters. By following the outlined methodologies for quantitative solubility determination and forced degradation studies, scientists can generate the necessary data to support the development of stable and effective formulations. The proposed degradation pathways serve as a starting point for the identification of potential impurities and degradants, ensuring the safety and efficacy of final drug products.

References

  • An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents - Benchchem.
  • 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available from: [Link]

  • N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride - ChemBK. Available from: [Link]

  • 4-chloromethyl-2-guanidinothiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available from: [Link]

  • Comparative studies on the degradation of guanidino and ureido compounds by Pseudomonas - PubMed. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Chromatography of guanidino compounds - PubMed. Available from: [Link]

  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PMC - NIH. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. Available from: [Link]

  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - ResearchGate. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available from: [Link]

  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available from: [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH. Available from: [Link]

  • S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride - PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]

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Methodological & Application

Application Note & Experimental Protocols: Characterizing 2-Guanidino-4-chloromethylthiazole hydrochloride as a Putative Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental framework for the investigation of 2-Guanidino-4-chloromethylthiazole hydrochloride, a novel compound with potential biological activity. Due to the limited specific literature on this molecule, this guide is structured as a strategic research plan, focusing on its key structural features: a guanidino group for potential target recognition and a reactive chloromethyl group suggesting a covalent mechanism of action. The protocols herein are designed to systematically characterize its stability, determine its potency and mechanism of inhibition against a putative protein target, and assess its effects in a cellular context. This guide is intended for researchers in drug discovery, chemical biology, and pharmacology who are tasked with elucidating the properties of novel, reactive small molecules.

Introduction and Scientific Rationale

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound featuring three key functional moieties: a thiazole scaffold, a basic guanidinium group, and an electrophilic chloromethyl group. While the thiazole ring is a common privileged scaffold in medicinal chemistry, the combination of the guanidinium and chloromethyl groups provides a strong hypothesis for its mechanism of action.

  • Guanidinium Group: This group is isosteric to the side chain of arginine and is known to form strong hydrogen bond and salt bridge interactions with carboxylate and phosphate groups found in enzyme active sites (e.g., kinases, nitric oxide synthases, proteases). This suggests it may act as a recognition element, guiding the molecule to specific protein targets.

  • Chloromethyl Group: This is a reactive electrophile. Its presence strongly suggests that the compound may function as a covalent inhibitor. Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged and potent biological effects. The proposed mechanism involves initial non-covalent binding driven by the guanidino-thiazole core, followed by an irreversible reaction between the chloromethyl group and a nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) in the binding pocket.

This guide will therefore focus on protocols designed to test the hypothesis that 2-Guanidino-4-chloromethylthiazole hydrochloride is a covalent inhibitor.

Compound Properties, Handling, and Stability

Proper handling is critical for reactive compounds to ensure experimental reproducibility and safety.

PropertyValueSource / Justification
Molecular Formula C₅H₇ClN₄S·HClCalculated
Molecular Weight 243.12 g/mol Calculated
Appearance White to off-white solid (predicted)Common for hydrochloride salts
Solubility Soluble in water, DMSO, DMFPredicted based on polar guanidinium and HCl salt form
Storage Store at -20°C or -80°C, desiccated.The chloromethyl group is susceptible to hydrolysis.

Critical Stability Considerations: The primary liability of this molecule is the chloromethyl group, which can be hydrolyzed by water, especially at neutral or basic pH. This will convert the active compound into an inactive hydroxymethyl derivative.

Protocol 1: Assessing Aqueous Stability via HPLC

This protocol determines the compound's half-life in your experimental buffer.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Prepare your primary aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Incubation: Dilute the compound to a final concentration of 100 µM in the assay buffer. At time points (t = 0, 5, 15, 30, 60, 120 min), take an aliquot and immediately quench it by mixing 1:1 with a solution of 0.1% formic acid in acetonitrile.

  • Analysis: Analyze the samples by HPLC, monitoring the disappearance of the parent compound peak over time.

  • Calculation: Plot the natural log of the peak area versus time. The half-life (t₁/₂) can be calculated from the slope (k) of the linear fit: t₁/₂ = 0.693 / k.

Interpretation: A short half-life (< 60 minutes) indicates that all experiments must be conducted rapidly, and pre-incubation steps should be carefully timed.

Experimental Workflow for Characterization

The following diagram outlines the logical flow for characterizing the compound's mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Context A Protocol 1: Aqueous Stability Assay (HPLC) B Protocol 2: Initial Enzyme Inhibition (IC50 Determination) A->B Inform buffer choice & timing C Protocol 3: Time-Dependent Inhibition Assay B->C Proceed if potent (IC50 < 10 µM) D Protocol 4: Irreversibility Assay (Dialysis or Jump Dilution) C->D Confirm covalent mechanism E Protocol 5: Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E Validate mechanism before cell studies F Protocol 6: Target Engagement Assay (e.g., Western Blot for p-Substrate) E->F Determine non-toxic concentration range

Caption: A logical workflow for characterizing a novel putative covalent inhibitor.

Protocols for Mechanistic Characterization

These protocols assume you have a putative enzyme target (e.g., a kinase, protease) identified through screening or in silico modeling.

Protocol 2: IC₅₀ Determination of Enzyme Inhibition

Principle: To determine the concentration of the compound required to inhibit 50% of the enzyme's activity under initial velocity conditions.

Materials:

  • Enzyme stock solution

  • Substrate (e.g., peptide for a kinase, chromogenic substrate for a protease)

  • ATP (if kinase) and MgCl₂

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 2-Guanidino-4-chloromethylthiazole hydrochloride (10 mM stock in DMSO)

  • Detection reagent (e.g., ADP-Glo™ for kinases, p-nitroaniline for proteases)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the compound in DMSO. A common starting range is 100 µM to 1 nM (final concentration).

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 50 nL of the compound serial dilution (or DMSO for vehicle control).

  • Add 5 µL of enzyme diluted in assay buffer.

  • Incubate for a defined period (e.g., 15 minutes). Note: This pre-incubation time should be kept short and consistent, as informed by the stability assay.

  • Initiate the reaction by adding 10 µL of substrate (and ATP/Mg²⁺ for kinases).

  • Allow the reaction to proceed for a time that ensures linear product formation (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a plate reader.

  • Data Analysis: Normalize the data to controls (0% activity for no enzyme, 100% for DMSO vehicle). Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 3: Time-Dependent Inhibition Assay

Principle: Covalent inhibitors often display time-dependent inhibition, where the potency (IC₅₀) decreases as the pre-incubation time between the enzyme and inhibitor increases.

Procedure:

  • Set up multiple IC₅₀ determination plates as described in Protocol 2.

  • Vary the pre-incubation time (Step 5 in Protocol 2) for each plate. For example, run plates with pre-incubation times of 5, 15, 30, and 60 minutes.

  • Initiate the reaction and process all plates as described previously.

  • Data Analysis: Calculate the IC₅₀ value for each pre-incubation time point. A significant downward shift in the IC₅₀ value with increasing pre-incubation time is a strong indicator of covalent modification.

Protocol 4: Irreversibility by Jump Dilution

Principle: This experiment distinguishes between a reversible tight-binding inhibitor and an irreversible covalent inhibitor. If inhibition is irreversible, it will persist even after significant dilution of the enzyme-inhibitor complex.

Procedure:

  • Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) or DMSO (vehicle control) for 60 minutes to allow for covalent modification.

  • Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay reaction mixture containing the substrate. This "jumps" the concentration of the unbound inhibitor to a level well below its original IC₅₀.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Data Analysis: Compare the activity of the enzyme pre-incubated with the inhibitor to the vehicle control. If the enzyme's activity does not recover and remains inhibited after dilution, it confirms irreversible binding. A reversible inhibitor's effect would be quickly lost upon dilution.

Cellular Assays: Probing Biological Effects

After in vitro characterization, the next step is to assess the compound's activity in a cellular environment.

G A Guanidino-Thiazole Core (Recognition) E Non-Covalent Binding Complex (E-I) A->E Binds Active Site B Chloromethyl Group (Reactive Warhead) B->E C Target Protein (e.g., Kinase) D Nucleophilic Residue (Cys, His, Lys) C->E F Covalent E-I Complex (Irreversible Inhibition) D->F E->F Covalent Bond Formation (Rate: k_inact) G Downstream Signaling Blocked F->G Loss of Function

The Role of 2-Guanidino-4-chloromethylthiazole Hydrochloride in H2 Receptor Antagonist Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-Guanidino-4-chloromethylthiazole hydrochloride, a critical intermediate in the synthesis of potent histamine H2 receptor antagonists. The focus of this guide is its principal application in the synthesis of Famotidine.

Introduction: The Significance of the Guanidinothiazole Moiety in H2 Receptor Antagonists

Histamine H2 receptor antagonists are a class of drugs that block the action of histamine at the histamine H2 receptors of the parietal cells in the stomach.[1][2] This action decreases the production of stomach acid, making them invaluable in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[3] Famotidine stands out in this class for its high potency and selectivity for the H2 receptor.[3]

The efficacy of many H2 antagonists, including Famotidine, is intrinsically linked to the presence of a guanidine or a bioisosteric equivalent like a cyanoguanidine group.[4][5] The guanidine moiety is a strong base that is protonated at physiological pH and plays a crucial role in the binding of the antagonist to the H2 receptor.[5][6] 2-Guanidino-4-chloromethylthiazole hydrochloride serves as a highly effective building block, providing the essential guanidinothiazole core in a reactive form, primed for incorporation into the final drug structure.

Profile of the Key Intermediate: 2-Guanidino-4-chloromethylthiazole hydrochloride

This intermediate is a white crystalline powder.[7] Its reactivity is primarily centered around the chloromethyl group, which is susceptible to nucleophilic substitution.[8]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₈Cl₂N₄S[8][9]
Molecular Weight227.11 g/mol [9]
Melting Point132–185°C (decomposes)[8]
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)[8]
Handling and Safety Precautions

Researcher Experience Insight: While patents describe this intermediate as an improvement over previous compounds, it is still a reactive and potentially hazardous chemical. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7][10] Some early intermediates in this synthetic family have been noted to cause contact dermatitis.[3] Guanidine hydrochloride, a related compound, is harmful if swallowed or inhaled and causes skin and eye irritation.[10][11]

Application in the Synthesis of Famotidine

The synthesis of Famotidine from 2-guanidino-4-chloromethylthiazole hydrochloride is a well-established route in pharmaceutical manufacturing. The core of this synthesis involves the reaction of the chloromethyl group on the thiazole ring with a sulfur-containing nucleophile.

Synthetic Workflow Overview

The following diagram illustrates the key transformation in the synthesis of Famotidine where 2-guanidino-4-chloromethylthiazole hydrochloride is a key reactant.

G A 2-Guanidino-4-chloromethylthiazole hydrochloride C Reaction Vessel (Solvent, Base) A->C B 3-Mercaptopropionamidine derivative (or its precursor) B->C D Nucleophilic Substitution (S-alkylation) C->D Reaction Conditions E Crude Famotidine D->E F Purification (Crystallization) E->F G Famotidine API F->G

Caption: Synthetic workflow for Famotidine production.

Mechanism of Action: The "Why"

The key reaction is a nucleophilic substitution (specifically, an S-alkylation). The sulfur atom in the 3-mercaptopropionamidine side chain acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring. The chloride ion serves as the leaving group. This reaction is typically carried out in the presence of a base to deprotonate the thiol, making it a more potent nucleophile.

Detailed Laboratory Protocol: Synthesis of Famotidine

This protocol is a representative procedure based on established chemical principles. Researchers should always consult specific patents and literature for precise quantities and conditions.

Objective: To synthesize crude Famotidine via the condensation of 2-guanidino-4-chloromethylthiazole hydrochloride and a suitable side chain.

Materials:

  • 2-Guanidino-4-chloromethylthiazole hydrochloride

  • Appropriate 3-mercaptopropionamidine derivative

  • Solvent (e.g., Acetone, Methanol)

  • Base (e.g., Triethylamine, Sodium Hydroxide)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration equipment (e.g., Buchner funnel)

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, dissolve the 3-mercaptopropionamidine derivative in the chosen solvent.

  • Base Addition: Cool the solution (e.g., to 0-5 °C) and add the base dropwise, maintaining the temperature. The use of a base is critical to deprotonate the thiol, thus activating it for the subsequent reaction.

  • Addition of the Thiazole Intermediate: Slowly add a solution or slurry of 2-guanidino-4-chloromethylthiazole hydrochloride in the same solvent to the reaction mixture. Maintain the temperature below 10 °C during the addition.

    • Causality: A slow, cooled addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 0-10 °C) for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting materials.

  • Product Isolation: Once the reaction is complete, the crude Famotidine may precipitate from the solution. The solid product can be collected by filtration.[12]

  • Washing: Wash the collected solid with a cold solvent (e.g., acetone or water) to remove unreacted starting materials and salts.[12]

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification and Characterization

The crude Famotidine obtained from this synthesis will likely require further purification to meet pharmaceutical standards.

Purification

Recrystallization is a common method for purifying crude Famotidine. A typical procedure involves dissolving the crude product in a hot solvent, such as methanol, followed by filtration (often with activated carbon to remove colored impurities) and subsequent cooling or evaporative crystallization to obtain the purified product.[13]

Example Purification Parameters: [13]

  • Solvent: Methanol

  • Crude Famotidine to Solvent Ratio: 1:50 to 1:70

  • Temperature for Dissolution: 45°C to 58°C

  • Crystallization: Achieved by cooling or vacuum distillation of the solvent.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for Famotidine
Appearance White to off-white crystalline powder
Melting Point Approximately 163-164 °C
Infrared (IR) Spectroscopy Characteristic peaks corresponding to N-H, C=N, S=O, and C-S functional groups.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra consistent with the structure of Famotidine.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of Famotidine (C₈H₁₅N₇O₂S₃, MW: 337.45).

Conclusion and Future Perspectives

2-Guanidino-4-chloromethylthiazole hydrochloride remains a cornerstone intermediate in the efficient synthesis of Famotidine and potentially other related H2 receptor antagonists. Its bifunctional nature, combining the essential guanidinothiazole pharmacophore with a reactive chloromethyl handle, makes it an ideal building block for pharmaceutical synthesis. Understanding the protocols for its use, the underlying chemical principles, and the necessary safety precautions is paramount for any researcher working in this area. Further research may focus on developing even more efficient, greener synthetic routes that continue to leverage the unique reactivity of this valuable intermediate.

References

  • Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem. National Center for Biotechnology Information. [Link]

  • A process for the preparation of a combination of famotidine polymorphs A and B.
  • Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. [Link]

  • Receptor Antagonists – How Do They Work? Lippincott NursingCenter. [Link]

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  • 2-Guanidinothiazoline compounds, and process for preparing them.
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Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Guanidino-4-chloromethylthiazole hydrochloride (CAS No. 69014-12-6). As a critical intermediate in the synthesis of histamine H₂ receptor antagonists, such as Famotidine, rigorous characterization of its identity, purity, and stability is paramount for drug development and quality control.[1][2] This guide outlines an integrated analytical strategy employing chromatographic, spectroscopic, and thermal methods to build a complete quality profile of the compound. The protocols are designed for researchers, analytical scientists, and drug development professionals, with an emphasis on the scientific rationale behind the methodological choices.

Introduction and Physicochemical Profile

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound featuring a thiazole ring, a reactive chloromethyl group, and a highly basic guanidino moiety.[1] This unique combination of functional groups dictates its chemical reactivity and potential impurity profile, making a multi-technique analytical approach essential. Its primary role as a pharmaceutical intermediate necessitates strict control over its purity and the identification of any process-related or degradation impurities.

A foundational understanding begins with its key physicochemical properties, summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈Cl₂N₄S[1][3]
Molecular Weight 227.11 g/mol [1][2]
IUPAC Name 2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride[3]
Appearance White to off-white crystalline powder[4]
CAS Number 69014-12-6[1]

The typical synthesis involves the cyclocondensation of amidinothiourea with 1,3-dichloroacetone.[1] This pathway informs the potential impurity profile, which may include unreacted starting materials or side-products from incomplete cyclization or undesired substitution reactions.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity and assay of 2-Guanidino-4-chloromethylthiazole HCl. The polarity imparted by the guanidinium hydrochloride group and the presence of a UV-active thiazole ring make Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal choice.

Rationale for Method Design
  • Stationary Phase: A C18 stationary phase is selected for its versatility and ability to retain the compound through hydrophobic interactions with the thiazole ring and chloromethyl group, while allowing for elution under moderately polar mobile phase conditions.

  • Mobile Phase: The guanidino group (pKa > 13) is strongly basic and will be protonated at any practical chromatographic pH. To ensure good peak shape and prevent tailing, a buffered mobile phase is critical. A phosphate or acetate buffer at a slightly acidic to neutral pH (e.g., pH 3.0-6.0) is recommended. Acetonitrile or methanol serves as the organic modifier to control retention.

  • Detection: The thiazole ring provides UV absorbance. A detection wavelength in the range of 230-240 nm is often suitable for thiazole-containing compounds and provides a good signal-to-noise ratio.[5][6]

Protocol: Purity and Assay Determination by RP-HPLC

Objective: To quantify 2-Guanidino-4-chloromethylthiazole HCl (main component) and separate it from potential process-related impurities.

Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% B), 18-20 min (return to 5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 235 nm (PDA detector recommended for peak purity analysis)
Injection Volume 10 µL
Diluent Mobile Phase A:Acetonitrile (90:10)

Procedure:

  • Standard Preparation (Assay): Accurately weigh ~20 mg of 2-Guanidino-4-chloromethylthiazole HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~200 µg/mL.

  • Sample Preparation (Assay): Prepare the sample at the same concentration as the standard using the same procedure.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.

  • Analysis: Inject the diluent (blank), followed by the standard and sample solutions.

  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Purity (% Area): (Area_MainPeak / Total_Area_All_Peaks) * 100

Stability-Indicating Method Development: Forced Degradation

To ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, a forced degradation study is essential.[7][8] This is a regulatory requirement and provides insight into the compound's intrinsic stability.

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in the diluent.

  • Stress Conditions: Expose the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[8]

    • Acid Hydrolysis: Add 1N HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH, keep at room temperature for 2 hours. The chloromethyl group is particularly susceptible to basic hydrolysis.

    • Oxidative Degradation: Add 3% H₂O₂, keep at room temperature for 6 hours.

    • Thermal Degradation: Heat the solid powder at 80 °C for 24 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples by the proposed HPLC method alongside an unstressed control sample.

  • Evaluation: The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak and from each other. A PDA detector is crucial here to assess peak purity.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) API->Acid Base Base Hydrolysis (1N NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Inject into Validated RP-HPLC System Neutralize->HPLC Evaluate Evaluate Peak Purity & Resolution HPLC->Evaluate

Caption: Workflow for a forced degradation study.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation and confirmation of identity.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O). D₂O is a suitable solvent due to the hydrochloride salt form of the compound. The exchangeable protons of the guanidino group (NH, NH₂) will not be observed in D₂O.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation:

    • ¹H NMR: The spectrum should be consistent with published data.[1]

      • δ ~7.25 ppm (singlet, 1H): Aromatic proton on the thiazole ring (C5-H).

      • δ ~4.45 ppm (singlet, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).

    • ¹³C NMR (Expected Shifts):

      • ~170 ppm: Guanidinium carbon (-N-C(=N)-N).

      • ~150 ppm: Thiazole ring carbon C2 (attached to the guanidino group).

      • ~120-130 ppm: Thiazole ring carbons C4 and C5.

      • ~40-45 ppm: Chloromethyl carbon (-CH₂Cl).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) in positive mode is ideal for this molecule as the guanidino group is readily protonated.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source.

  • Acquisition: Acquire a full scan mass spectrum in positive ion mode.

  • Data Interpretation: The primary ion observed should be the protonated molecule [M+H]⁺.

    • Expected m/z: 227.1 (for C₅H₈³⁵ClN₄S)⁺. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at m/z 229.1 for the ³⁷Cl isotope, approximately one-third the intensity of the m/z 227.1 peak.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular "fingerprint" and confirms the presence of key functional groups.[9]

Protocol: FTIR-ATR Analysis

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

Wavenumber (cm⁻¹)AssignmentRationale
3400 - 3100 N-H stretchingBroad, strong bands from the protonated guanidinium group (-NH₂, =NH₂⁺).[10]
~1670 C=N stretching / N-H bendingAsymmetric stretching of the CN₃ core and scissoring vibration of the NH₂ groups.[9][10]
~1550-1600 C=N, C=C stretchingThiazole ring vibrations.
~1400 CH₂ scissoringBending vibration of the chloromethyl group.
~700-800 C-Cl stretchingCharacteristic stretch for an alkyl chloride.

Solid-State Characterization: Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of the material, such as its melting point, thermal stability, and decomposition profile.[11][12]

Protocol: DSC and TGA Analysis

  • Instrumentation: Simultaneous TGA/DSC analyzer is preferred, but separate instruments can be used.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (use a pinhole lid to allow volatiles to escape).

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 250 °C.

  • Data Interpretation:

    • DSC: Look for a sharp endothermic peak corresponding to the melting of the crystalline solid. For related compounds like Famotidine, melting occurs around 166 °C.[13] The literature value for the title compound is in the range of 186-190 °C, likely followed immediately by decomposition.[4]

    • TGA: The TGA thermogram will show the temperature at which mass loss begins, indicating the onset of thermal decomposition. A stable compound will show a flat baseline until the decomposition temperature is reached.

Integrated Characterization Strategy

A robust characterization of 2-Guanidino-4-chloromethylthiazole HCl relies on the synergistic use of these techniques. The following workflow ensures a comprehensive analysis from initial identification to final purity assessment.

Characterization_Workflow cluster_id Identity Confirmation cluster_purity Purity & Properties cluster_stability Stability Assessment NMR NMR (¹H, ¹³C) - Unambiguous Structure MS Mass Spec (ESI-MS) - Molecular Weight NMR->MS FTIR FTIR - Functional Groups MS->FTIR HPLC HPLC - Purity Assay - Impurity Profile FTIR->HPLC Identity Confirmed Thermal DSC / TGA - Melting Point - Thermal Stability HPLC->Thermal Forced_Deg Forced Degradation - Stability Indicating HPLC Thermal->Forced_Deg Purity & Properties Assessed Report Report Forced_Deg->Report Complete Certificate of Analysis Start New Batch of 2-Guanidino-4-chloromethylthiazole HCl Start->NMR

Caption: Integrated workflow for complete characterization.

Conclusion

The analytical characterization of 2-Guanidino-4-chloromethylthiazole hydrochloride requires a multi-technique approach to ensure its identity, purity, and stability. The protocols detailed in this application note provide a robust framework for researchers and quality control analysts. By combining the structural detail from NMR and MS, the functional group confirmation from FTIR, the quantitative power of HPLC, and the solid-state information from thermal analysis, a comprehensive and reliable quality assessment can be achieved, ensuring its suitability for downstream applications in pharmaceutical development.

References

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  • ResearchGate. (n.d.). Comparative DSC thermograms of pure drug (famotidine), pure CD.... Available at: [Link]

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Scale-Up Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride, a critical intermediate in the production of various pharmaceutical agents, most notably the H2 receptor antagonist, Famotidine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the process parameters, safety considerations, and analytical controls necessary for a successful and reproducible large-scale synthesis.

Introduction and Significance

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound whose importance is underscored by its role as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs).[3] The thiazole moiety is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[4] The guanidinium group and the reactive chloromethyl substituent on the thiazole ring of the target molecule allow for further chemical modifications to build more complex molecular architectures.[3]

The synthesis of this intermediate is primarily achieved through a modification of the classic Hantzsch thiazole synthesis, a robust and widely employed method for the formation of thiazole rings.[4] This application note will detail a scalable protocol based on the reaction of amidinothiourea and 1,3-dichloroacetone, focusing on process optimization, safety, and quality control.

Reaction Scheme and Mechanism

The synthesis proceeds via the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone (1,3-dichloroacetone) and a thioamide derivative (amidinothiourea).

Overall Reaction

Caption: Overall reaction scheme for the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride.

Mechanistic Insights

The Hantzsch thiazole synthesis is a well-established reaction, and its mechanism involves several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale.

HantzschMechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Amidinothiourea Amidinothiourea Nucleophilic_Attack Nucleophilic attack of thiourea sulfur on carbonyl carbon Amidinothiourea->Nucleophilic_Attack Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Nucleophilic_Attack Cyclization Intramolecular cyclization Nucleophilic_Attack->Cyclization Formation of intermediate Dehydration Dehydration to form thiazole ring Cyclization->Dehydration Product 2-Guanidino-4-chloromethylthiazole Hydrochloride Dehydration->Product

Caption: Simplified workflow of the Hantzsch thiazole synthesis mechanism.

The reaction is initiated by the nucleophilic attack of the sulfur atom of amidinothiourea on one of the carbonyl carbons of 1,3-dichloroacetone. This is followed by an intramolecular condensation and dehydration to form the thiazole ring. The use of anhydrous solvents is preferable to minimize side reactions.[5]

Materials and Equipment

Raw Materials
ReagentCAS NumberMolecular FormulaPurity Specification
Amidinothiourea2114-02-5C₂H₆N₄S≥98%
1,3-Dichloroacetone534-07-6C₃H₄Cl₂O≥97%
Acetone67-64-1C₃H₆OAnhydrous, ≥99.5%
Methanol67-56-1CH₄OACS Grade
Deionized Water7732-18-5H₂OHigh Purity
Equipment
  • Glass-lined or stainless steel reactor with temperature control (-10°C to 100°C), mechanical stirring, and ports for addition and inert gas blanketing.

  • Chiller unit capable of maintaining the reactor temperature below 0°C.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Standard laboratory glassware for quality control analysis.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and respiratory protection.

Detailed Synthesis Protocol

This protocol is designed for a scale-up synthesis, and all operations should be conducted in a well-ventilated area or a fume hood, with appropriate engineering controls.

Reaction Setup
  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charge the reactor with the specified volume of anhydrous acetone.

  • Cool the acetone to a temperature between -7°C and -5°C using the chiller unit.[2]

Reaction Execution
  • To the cooled acetone, add 1,3-dichloroacetone and stir until fully dissolved.

  • Slowly add amidinothiourea to the reactor in portions over a period of time, ensuring the temperature of the reaction mixture does not exceed 0°C.[2] The addition of amidinothiourea is exothermic, and careful temperature control is critical to minimize side-product formation.

  • Once the addition is complete, continue stirring the reaction mixture at a temperature below 0°C for an extended period (e.g., 5 days) to ensure the reaction goes to completion.[2]

  • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Product Isolation
  • Upon completion of the reaction, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold, anhydrous acetone to remove any unreacted starting materials and soluble impurities.[2]

  • The resulting crude product is 2-guanidino-4-chloromethylthiazole hydrochloride.

Purification by Recrystallization

For pharmaceutical applications, the crude product must be purified to remove residual impurities. Recrystallization from a mixed solvent system of methanol and water is an effective method.[3]

  • Dissolve the crude 2-guanidino-4-chloromethylthiazole hydrochloride in a minimal amount of a hot mixture of methanol and water. The optimal ratio of methanol to water should be determined experimentally to maximize recovery and purity.

  • Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the purified crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Process Optimization and Scale-Up Considerations

  • Temperature Control: Maintaining a low temperature during the addition of amidinothiourea and throughout the reaction is the most critical parameter to control. Excursions to higher temperatures can lead to the formation of undesired side products and a decrease in yield and purity.

  • Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants and to maintain a uniform temperature throughout the reactor.

  • Solvent Quality: The use of anhydrous acetone is crucial to prevent hydrolysis of the chloromethyl group and other water-sensitive side reactions.

  • Reaction Time: The extended reaction time at low temperatures is necessary to drive the reaction to completion. The progress should be monitored to determine the optimal reaction endpoint.

  • Filtration and Drying: Efficient filtration and thorough drying are important to obtain a free-flowing solid product with low residual solvent content.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

ParameterMethodSpecification
AppearanceVisualWhite to off-white crystalline powder
Identification¹H NMRConforms to the structure
AssayHPLC≥ 98.0%
Purity (by HPLC)HPLCIndividual impurity ≤ 0.5%, Total impurities ≤ 1.0%
Melting PointCapillary MethodApproximately 132°C (with decomposition)[5]
¹H NMR Spectroscopy

The structure of the final product can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts are:

  • ¹H NMR (D₂O): δ 4.45 (s, 2H, CH₂Cl), 7.25 (s, 1H, thiazole-H).

Safety and Hazard Analysis

7.1. Hazard Identification

  • 1,3-Dichloroacetone: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Amidinothiourea: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[6]

  • 2-Guanidino-4-chloromethylthiazole hydrochloride: Irritating to the eyes, respiratory system, and skin. It is reported to have an irritative odor and may cause contact dermatitis.[2]

  • Acetone and Methanol: Highly flammable liquids and vapors.

7.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and appropriate footwear must be worn.

  • Respiratory Protection: A respirator with an appropriate cartridge should be used, especially when handling the powdered materials or working in an area with insufficient ventilation.

7.3. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give them water to drink. Seek immediate medical attention.

7.4. Waste Disposal

All waste materials, including residual reactants, solvents, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container. Aqueous waste may require neutralization before disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield- Incomplete reaction- Side reactions due to high temperature- Loss of product during isolation- Extend reaction time and monitor by HPLC/TLC.- Ensure strict temperature control below 0°C during addition and reaction.- Optimize filtration and washing steps to minimize loss.
Product is discolored- Presence of impurities- Degradation of product- Ensure high purity of starting materials.- Purify the crude product by recrystallization.- Avoid excessive heating during drying.
Product is difficult to filter- Fine particle size- Optimize the cooling rate during crystallization to obtain larger crystals.- Consider using a filter aid, but be mindful of potential contamination.

Conclusion

The scale-up synthesis of 2-guanidino-4-chloromethylthiazole hydrochloride via the Hantzsch thiazole synthesis is a well-established and robust process. Success at an industrial scale hinges on meticulous control of key reaction parameters, particularly temperature, and adherence to stringent safety protocols. The detailed protocol and insights provided in this application note offer a comprehensive framework for the efficient, safe, and reproducible production of this vital pharmaceutical intermediate.

References

  • KR870001794B1 - Method for preparing guanidino thiazole compound - Google P
  • US5068405A - Famotidine intermediates and their preparation - Google P
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  • Amidinothiourea | C2H6N4S | CID 2724563 - PubChem. (URL: [Link])

  • 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

  • US5856501A - Synthesis of thiazole derivatives - Google P
  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Amidinothiourea (CAS No.: 2114-02-5) | UK Supplier - Stanford Advanced Materials. (URL: [Link])

  • guanylthiourea - Organic Syntheses Procedure. (URL: [Link])

  • US3723522A - Production of thiourea - Google P
  • Calcium cyanamide - Sciencemadness Wiki. (URL: [Link])

  • Dicyandiamide and Thiourea Production: The Role of Calcium Cyanamide. (URL: [Link])

  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. (URL: [Link])

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC - NIH. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

  • Green process chemistry in the pharmaceutical industry. (URL: [Link])

  • Editorial: Green Synthesis of Heterocycles - PMC - NIH. (URL: [Link])

  • Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry - African Journal of Biomedical Research. (URL: [Link])

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Handling and storage procedures for 2-Guanidino-4-chloromethylthiazole hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of 2-Guanidino-4-chloromethylthiazole hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the proper handling, storage, and disposal of 2-Guanidino-4-chloromethylthiazole hydrochloride (CAS No. 69014-12-6). As a reactive heterocyclic compound utilized as a key intermediate in medicinal chemistry and pharmaceutical development, its unique chemical properties necessitate stringent safety protocols.[1][2] This guide is intended for researchers, chemists, and laboratory personnel, offering detailed protocols grounded in established safety principles to ensure personnel safety and maintain compound integrity.

Compound Profile and Scientific Context

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound featuring a thiazole ring, a guanidinium group, and a reactive chloromethyl moiety.[1] Its molecular formula is C₅H₈Cl₂N₄S.[1] This trifecta of functional groups makes it a versatile building block in organic synthesis, particularly for developing novel therapeutic agents, including potential antibacterial, anticancer, and antiviral drugs.[1][2]

The primary drivers of its chemical reactivity are the guanidine and chloromethyl groups.[1]

  • Chloromethyl Group (-CH₂Cl): This group is a potent electrophile, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthesis but also presents a handling hazard, as it can react with biological nucleophiles.[1]

  • Guanidino Group (-C(NH₂)₂⁺): This basic group enhances the compound's biological activity and solubility. Its presence contributes to the overall stability of the molecule as a hydrochloride salt.[1]

Given its role as a reactive intermediate, understanding and mitigating the associated risks through meticulous handling and storage procedures is paramount for both experimental success and laboratory safety.

Physicochemical and Hazard Data

Accurate data is the foundation of a reliable risk assessment. The following tables summarize the key properties and hazards associated with this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₈Cl₂N₄S[1][3]
Molecular Weight ~227.11 g/mol [2][3][4]
Appearance White crystalline powder[2]
Melting Point 132–185°C (decomposes)[1]
Solubility Soluble in polar solvents (e.g., DMSO, methanol)[1]
Synonyms N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride, [4-(Chloromethyl)-2-thiazolyl]guanidine hydrochloride[3][5]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H302 + H332Harmful if swallowed or if inhaled.[7]
Precautionary P261Avoid breathing dust.[8]
P264Wash skin thoroughly after handling.[6][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Risk Assessment and Engineering Controls

The primary risks associated with 2-Guanidino-4-chloromethylthiazole hydrochloride stem from its irritant properties and potential for dust inhalation.[6][7] The following engineering controls are mandated to mitigate these risks.

  • Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[9] The reactivity of the chloromethyl group underscores the importance of preventing respiratory and mucous membrane contact.

  • Contained Operations: For weighing and transferring, the use of a powder containment hood or glove box is recommended to prevent the generation of airborne dust.[10]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in any laboratory where this compound is handled.[11]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The selection of PPE is task-dependent, as illustrated in the workflow below.

PPE_Workflow start Initiate Task with 2-Guanidino-4-chloromethylthiazole HCl task_type Is the task handling solid powder or a solution? start->task_type solid_ops Solid Handling (Weighing, Aliquoting) task_type->solid_ops Solid solution_ops Solution Handling (Transfer, Reaction Setup) task_type->solution_ops Solution ppe_base Baseline PPE: - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Impervious Lab Coat solid_ops->ppe_base solution_ops->ppe_base ppe_solid Additional PPE for Solids: - Face Shield - NIOSH-approved Respirator (if outside fume hood) ppe_base->ppe_solid For Solids ppe_solution Additional PPE for Solutions: - Face Shield (if splash risk is high) ppe_base->ppe_solution For Solutions end_procedure Proceed with Task ppe_solid->end_procedure ppe_solution->end_procedure

Caption: PPE Selection Workflow for Handling the Compound.

Protocol Justification:

  • Gloves: Nitrile gloves are recommended for their general resistance to corrosive materials.[10] Double-gloving is a best practice to protect against tears and rapid permeation.

  • Eye/Face Protection: Chemical splash goggles are mandatory at all times.[12] A full-face shield should be worn over goggles when handling the solid powder or when there is a significant risk of splashing.[13][14]

  • Lab Coat: A lab coat with full-length sleeves, preferably made of a chemically resistant material, must be worn and fully fastened.[13]

  • Respiratory Protection: When handling the solid outside of a fume hood or when dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters is required.[15]

Standard Operating Procedure (SOP) for Handling

This protocol outlines the step-by-step process for safely weighing and preparing a solution of 2-Guanidino-4-chloromethylthiazole hydrochloride.

A. Preparation and Pre-Handling:

  • Don all required PPE as determined by the workflow in Section 4.0.

  • Designate a specific area within a chemical fume hood for the handling procedure.

  • Ensure the work surface is clean and free of incompatible materials.

  • Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) within the fume hood.

B. Weighing the Solid Compound:

  • Place an analytical balance inside the fume hood or use a powder containment hood.

  • Carefully open the stock container. Avoid creating puffs of airborne powder.

  • Using a clean spatula, carefully transfer the desired amount of the compound onto a tared weigh boat or creased weigh paper.

  • Perform transfers slowly and deliberately to minimize dust formation.[16]

  • Once the desired mass is obtained, securely close the primary stock container.

C. Solution Preparation:

  • Carefully transfer the weighed solid into the appropriately sized receiving vessel (e.g., glass vial or flask).

  • Add the desired volume of a suitable polar solvent (e.g., DMSO, Methanol) using a calibrated pipette.[1]

  • Securely cap the vessel.

  • Mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

D. Post-Handling Cleanup:

  • Decontaminate the spatula and any reusable equipment with 70% ethanol or a suitable lab detergent, followed by a final rinse with deionized water.[17]

  • Dispose of all contaminated disposable materials (weigh boats, gloves, pipette tips) in a designated hazardous waste container.[18]

  • Wipe down the work surface in the fume hood.

  • Wash hands thoroughly with soap and water after removing PPE.[9]

Storage Protocol

Proper storage is critical to maintain the compound's stability and prevent degradation. The hydrochloride salt form enhances stability, but the reactive chloromethyl group necessitates specific conditions.[1]

Recommended Storage Conditions:

  • Temperature: 2–8°C.[1][9] While some sources may indicate room temperature storage, the colder temperature is recommended to minimize potential decomposition over time.[2]

  • Atmosphere: Store in a tightly sealed container.[7][11] For long-term storage, placing the container inside a secondary sealed bag with a desiccant is advisable to protect from moisture.[7]

  • Location: Store in a designated refrigerator or cold room approved for chemical storage. Do not store with food or drink.[16] The storage area should be dry and well-ventilated.[7]

Storage_Protocol receive Receive Compound Shipment inspect Inspect Container for Damage or Leaks receive->inspect log Log Compound into Chemical Inventory System inspect->log storage_decision Select Storage Location log->storage_decision storage_loc Designated Cold Storage (2-8°C Refrigerator) storage_decision->storage_loc label_container Ensure Container is Tightly Sealed and Properly Labeled storage_loc->label_container final_storage Place in Secondary Containment (e.g., sealed bag with desiccant) label_container->final_storage end Storage Complete final_storage->end

Caption: Protocol for Receiving and Storing the Compound.

Spill and Decontamination Protocol

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Spill_Response spill Spill Detected alert Alert Personnel in the Area spill->alert size Assess Spill Size alert->size small_spill Small Spill (<1g) size->small_spill Small large_spill Large Spill (>1g) or Outside Containment size->large_spill Large ppe Don Appropriate PPE (See Section 4.0) small_spill->ppe large_cleanup Evacuate the area. Contact EH&S or Emergency Response Team. large_spill->large_cleanup small_cleanup Gently cover with absorbent pads. Mechanically sweep up solid into a labeled waste container. Avoid creating dust. ppe->small_cleanup decon Decontaminate Spill Area with Lab Detergent/Soap and Water, followed by 70% Ethanol. small_cleanup->decon report Document Spill and Response large_cleanup->report dispose Dispose of all cleanup materials as hazardous waste. decon->dispose dispose->report

Caption: Workflow for Responding to a Chemical Spill.

Protocol Steps for a Small, Contained Spill:

  • Alert & Secure: Alert colleagues in the immediate vicinity. Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles with a face shield.

  • Contain & Clean: Do not use water on the dry powder. Gently cover the spill with dry absorbent pads to prevent it from becoming airborne. Carefully sweep or scoop the material into a container labeled for hazardous waste.[16][18] Avoid any actions that create dust.[9]

  • Decontaminate: Wipe the spill area with a cloth soaked in a laboratory detergent solution, followed by a wipe with 70% ethanol, and finally with water.[19] All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the incident according to your institution's policies.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

Waste Disposal

All waste containing 2-Guanidino-4-chloromethylthiazole hydrochloride, including the pure compound, contaminated solutions, and disposable labware, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing guanidinium salts with bleach, as this can generate toxic gases.

  • Arrange for disposal through your institution's licensed hazardous waste management program.[20]

References

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  • Pacific Northwest National Laboratory. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Google Patents.
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  • AA Blocks. Safety Data Sheet: (S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride. [Link]

  • National Institutes of Health (NIH). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

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  • Texas Department of Insurance. Chlorine Safety. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine thiocyanate. [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Guanidino-4-chloromethylthiazole Hydrochloride as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

2-Guanidino-4-chloromethylthiazole hydrochloride is a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry.[1] Its structure, featuring a thiazole ring, a reactive chloromethyl group, and a basic guanidine moiety, makes it a highly versatile precursor for the synthesis of a wide array of bioactive molecules.[1][2] The guanidine group, a strong organic base, is a common feature in numerous drugs, facilitating crucial hydrogen bonding interactions with biological targets.[2] This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this intermediate, with a focus on enabling researchers to leverage its synthetic potential effectively and safely. Its primary utility is demonstrated in the synthesis of histamine H₂-receptor antagonists, such as the widely-used antiulcer drug Famotidine.[3][4]

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is fundamental to its successful application and ensures laboratory safety.

Table 1: Physicochemical Data for 2-Guanidino-4-chloromethylthiazole Hydrochloride

PropertyValueSource
CAS Number 69014-12-6[5]
Molecular Formula C₅H₈Cl₂N₄S[1][6]
Molecular Weight 227.11 g/mol [6][7]
Appearance White to off-white crystalline powder[8]
Melting Point ~186-190 °C (Decomposes)[1][8]
Solubility Soluble in polar solvents like DMSO and methanol.[1]
Storage 2–8°C in a dry, tightly sealed container.[1][9]
Safety & Handling Protocol:
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.[8][10]

  • Inhalation/Contact: The compound can cause skin, eye, and respiratory irritation.[11][12] Avoid generating dust.[12][13] In case of contact, rinse the affected area immediately with copious amounts of water.[8]

  • Hygroscopicity: The material can absorb moisture, which may impact its reactivity.[10] Ensure it is stored in a desiccated environment and that anhydrous solvents are used in reactions to prevent unwanted side reactions.[10]

Core Reactivity and Mechanistic Insights

The synthetic utility of 2-Guanidino-4-chloromethylthiazole hydrochloride is dictated by two primary reactive centers: the electrophilic chloromethyl group at the C4 position and the nucleophilic guanidine group at the C2 position.

  • C4-Chloromethyl Group: This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions . The chlorine atom is an excellent leaving group, readily displaced by a variety of sulfur, nitrogen, or oxygen-based nucleophiles. This reactivity is the cornerstone of its use in chain-extension and molecular elaboration, forming the critical thioether linkage in molecules like Famotidine.[1][10]

  • C2-Guanidino Group: The guanidine moiety is a strong base and can act as a nucleophile in condensation or cyclization reactions.[1] Its basicity is also a key feature for the biological activity of the final products, allowing for salt formation and critical interactions with receptor sites.[2][14]

G cluster_molecule Key Reactive Sites cluster_legend Reactivity Zones a   Cl    |   CH2  /   \n C4 -- C5 ||    | N  -- S     /   C2   |  NH  | C=NH /    \nNH2   .HCl Electrophilic Electrophilic Site (Sₙ2 Reaction Center) Nucleophilic Nucleophilic/Basic Site (Modulates Activity) p1->Electrophilic Highly reactive leaving group p2->Nucleophilic Proton acceptor & nucleophilic center

Caption: Key reactive sites on the 2-Guanidino-4-chloromethylthiazole molecule.

Application Protocol: Synthesis of a Famotidine Precursor

This protocol details a representative nucleophilic substitution reaction, a critical step in the synthesis of guanidinothiazole-based drugs.[15] The objective is to displace the chloride with a thiol-containing nucleophile, exemplified by S-(β-cyanoethyl)isothiouronium hydrochloride, to form a key thioether intermediate.[15]

Workflow for Nucleophilic Substitution

G Start Reagent Preparation Dissolve Dissolve 2-Guanidino-4- chloromethylthiazole HCl in Solvent (e.g., MeOH/H₂O) Start->Dissolve Nucleophile Prepare Nucleophile Solution (e.g., S-(β-cyanoethyl)isothiouronium hydrochloride in base) Start->Nucleophile Reaction Combine Solutions & Stir (Control Temperature) Dissolve->Reaction Nucleophile->Reaction Monitor Monitor Progress (TLC / HPLC) Reaction->Monitor Workup Reaction Quench & Product Isolation Monitor->Workup Upon Completion Filter Filter Resulting Crystals Workup->Filter Purify Wash & Dry Product Filter->Purify Analyze Characterize Product (NMR, MS, Purity) Purify->Analyze

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize 3-((2-guanidinothiazol-4-yl)methylthio)propionitrile, a direct precursor to Famotidine.

Materials:

  • 2-Guanidino-4-chloromethylthiazole hydrochloride (10 g)

  • S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g)

  • Sodium hydroxide (or other suitable base)

  • Methanol/Water mixed solvent system

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Protocol:

  • Prepare the Nucleophile Solution: In a suitable reaction vessel, dissolve 7.3 g of S-(β-cyanoethyl)isothiouronium hydrochloride in a minimal amount of water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a concentrated sodium hydroxide solution to liberate the free thiol nucleophile. Causality: The base is required to deprotonate the isothiouronium salt, generating the active thiolate nucleophile needed for the Sₙ2 reaction.

  • Prepare the Intermediate Solution: In a separate flask, dissolve 10 g of 2-Guanidino-4-chloromethylthiazole hydrochloride in approximately 40 ml of a methanol-water mixed solvent.[15] Gentle warming may be required to achieve full dissolution. Causality: A polar protic solvent system is chosen to dissolve both the hydrochloride salt of the starting material and the incoming nucleophile, facilitating a homogeneous reaction.

  • Reaction Execution: Slowly add the prepared nucleophile solution from Step 1 to the stirred solution of the thiazole intermediate from Step 2. Maintain the temperature of the reaction mixture below 25°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[15] Causality: Controlling the temperature prevents potential side reactions. The reaction time is determined by the reactivity of the specific nucleophile.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of dichloromethane and methanol.

  • Product Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, cool the mixture to 0-5°C to maximize crystallization. Filter the resulting solid crystals under vacuum.[15] Causality: The product is often less soluble in the reaction medium than the starting materials, allowing for straightforward isolation by filtration.

  • Purification: Wash the isolated solid with cold water and then a small amount of cold methanol to remove unreacted starting materials and inorganic salts. Dry the product under vacuum. The expected yield for this transformation is typically around 70-75%.[15]

Analytical Characterization

To ensure the integrity of the synthesized product, the following analytical techniques are recommended:

  • HPLC: To determine the purity of the final compound and quantify any remaining starting material or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the nucleophilic substitution occurred at the desired chloromethyl position.

Troubleshooting Common Synthetic Issues

G Start Problem Observed LowYield Low or No Yield Start->LowYield Impure Impure Product/ Multiple Spots on TLC Start->Impure CheckReagents Verify Reagent Quality (Is intermediate hygroscopic? Is base strong enough?) LowYield->CheckReagents SideReact Investigate Side Reactions (e.g., reaction at guanidino group?) Impure->SideReact CheckTemp Review Reaction Temp (Too low? Too high leading to decomposition?) CheckReagents->CheckTemp CheckTime Extend Reaction Time CheckTemp->CheckTime LowYieldSol Solution: • Use anhydrous solvents • Optimize base/temp • Increase reaction time CheckTime->LowYieldSol Purification Optimize Purification (Recrystallization solvent? Column chromatography?) SideReact->Purification ImpureSol Solution: • Modify reaction conditions (lower temp, different base) • Develop new purification protocol Purification->ImpureSol

Caption: Troubleshooting logic for common synthesis issues.

Conclusion

2-Guanidino-4-chloromethylthiazole hydrochloride stands as a pivotal intermediate in modern synthetic chemistry. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable and efficient handle for constructing complex molecular architectures. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the synthesis of novel therapeutic agents and other high-value chemicals.

References

  • Google Patents. (1987). KR870001794B1 - Method for preparing guanidino thiazole compound.
  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Available at: [Link]

  • PharmaCompass. (n.d.). 4-chloromethyl-2-guanidinothiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • GSRS. (n.d.). 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE. Available at: [Link]

  • Google Patents. (1985). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.
  • Google Patents. (1981). US4283408A - Guanidinothiazole compounds, process for preparation and gastric inhibiting compositions containing them.
  • Google Patents. (2003). EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B.
  • Katsura, Y., et al. (1994). Studies on antiulcer drugs. 7. 2-Guanidino-4-pyridylthiazoles as histamine H2-receptor antagonists with potent gastroprotective effects against nonsteroidal antiinflammatory drug-induced injury. Journal of Medicinal Chemistry. Available at: [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet - (S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride. Available at: [Link]

  • MDPI. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Available at: [Link]

  • MDPI. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Crystals. Available at: [Link]

  • ResearchGate. (n.d.). The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. Available at: [Link]

  • European Patent Office. (n.d.). Famotidine polymorphic forms and their preparation process. Available at: [Link]

  • Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. ResearchGate. Available at: [Link]

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Application Notes and Protocols: Nucleophilic Substitution of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 2-Guanidino-4-chloromethylthiazole hydrochloride. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, most notably the H2 receptor antagonist, Famotidine.[1][2] We will explore the underlying chemical principles, detail the critical reaction parameters, provide a robust, step-by-step protocol, and offer troubleshooting advice to ensure successful and reproducible outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Scientific Rationale

2-Guanidino-4-chloromethylthiazole hydrochloride is a foundational building block in medicinal chemistry.[3] Its utility stems from the reactive chloromethyl group at the C4 position of the thiazole ring, which serves as an excellent electrophilic site for nucleophilic attack.[3][4] The reaction facilitates the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives with potential biological activity.[3]

The primary application of this substrate is in the synthesis of Famotidine, a potent histamine H2-receptor antagonist used to treat gastric ulcers.[5] The core of this synthesis involves the displacement of the chloride with a sulfur-based nucleophile. Understanding and controlling this nucleophilic substitution is therefore of significant industrial and academic importance.

The Reaction Mechanism: A Closer Look at S(_N)2

The nucleophilic substitution on 2-Guanidino-4-chloromethylthiazole proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[6][7] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[6]

Key Mechanistic Features:

  • Substrate: The substrate contains a primary alkyl halide (-CH(_2)Cl), which is sterically unhindered and thus ideal for S(_N)2 reactions.

  • Kinetics: The reaction is second-order, meaning its rate depends on the concentration of both the substrate and the nucleophile.[6]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[7]

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Controlling the Reaction: A Parameter-by-Parameter Analysis

Successful execution of this reaction hinges on the careful selection and control of several key parameters.

The Nucleophile: The Heart of the Transformation

The choice of nucleophile dictates the final product. A wide range of nucleophiles can be employed, primarily sulfur and nitrogen-based species.

  • Sulfur Nucleophiles (Thiols, Thiolates): These are excellent nucleophiles for this reaction, readily displacing the chloride to form thioethers. This is the key bond formation in the synthesis of Famotidine.

  • Nitrogen Nucleophiles (Amines): Primary and secondary amines can also be used, although their basicity requires careful management to avoid side reactions.

  • Strength: The reaction rate is directly proportional to the strength of the nucleophile.[6] Negatively charged nucleophiles (e.g., thiolates, RS⁻) are generally more potent than their neutral counterparts (e.g., thiols, RSH).[8]

The Solvent: Creating the Right Environment

The solvent choice is critical for promoting the S(_N)2 pathway.[9]

  • Recommended Solvents: Polar aprotic solvents are the gold standard for S(_N)2 reactions.[7][10][11] They are polar enough to dissolve the reactants but do not solvate the nucleophile excessively, leaving it "free" and highly reactive.[11][12]

    • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.[10]

  • Solvents to Avoid: Polar protic solvents (e.g., water, methanol, ethanol) should generally be avoided.[13] They can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and significantly reduces its reactivity, thus slowing down the S(_N)2 reaction.[12][13]

The Base: An Essential Auxiliary

A base is often required for two primary reasons:

  • Nucleophile Activation: If the nucleophile is neutral (e.g., a thiol or an amine), a base is needed to deprotonate it, generating the more reactive anionic form (e.g., thiolate).

  • Acid Scavenging: The reaction substrate is a hydrochloride salt. The reaction itself may also generate HCl. A base is necessary to neutralize this acid, preventing unwanted side reactions or protonation of the desired product.[14]

  • Common Bases: Inorganic bases like potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)) are frequently used.[15] Organic bases such as triethylamine (TEA) can also be employed, particularly for controlling pH during workup.[5]

Temperature and Reaction Time

Like most chemical reactions, the rate of substitution increases with temperature. However, higher temperatures can also promote side reactions.

  • Typical Conditions: Many reactions proceed efficiently at room temperature (20-25 °C) or with gentle heating (40-60 °C).

  • Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

Summary of Reaction Conditions

The following table summarizes typical conditions reported for the nucleophilic substitution of 2-Guanidino-4-chloromethylthiazole hydrochloride and similar substrates.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Time (h)Reference
3-mercaptopropionitrilePotassium CarbonateWater/MethanolRoom Temp.1[15]
ThiophenolPotassium CarbonateDMFRoom Temp.2[16]
MorpholinePotassium CarbonateAcetonitrile80 (Reflux)12[16]
Sodium Methoxide(Used as nucleophile)MethanolReflux12[16]

Standard Operating Protocol

This protocol provides a generalized procedure for the reaction of 2-Guanidino-4-chloromethylthiazole hydrochloride with a generic thiol nucleophile (R-SH).

Materials:

  • 2-Guanidino-4-chloromethylthiazole hydrochloride (1.0 eq)

  • Thiol Nucleophile (R-SH) (1.1 - 1.2 eq)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.0 - 2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4)), anhydrous

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 - 2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable suspension (approx. 0.5 M concentration relative to the substrate).

  • Nucleophile Addition: Add the thiol nucleophile (1.1 - 1.2 eq) to the suspension and stir for 15-20 minutes at room temperature. This allows for the in-situ formation of the more reactive thiolate.

  • Substrate Addition: Add 2-Guanidino-4-chloromethylthiazole hydrochloride (1.0 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMF used).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any residual DMF and inorganic salts.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes).

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Low temperature. 3. Inactive nucleophile (e.g., poor quality thiol). 4. Insufficient base.1. Allow the reaction to stir for a longer period. 2. Gently heat the reaction to 40-50 °C. 3. Use a freshly opened or purified nucleophile. 4. Add an additional 0.5 eq of base.
Multiple Products/Side Reactions 1. Reaction temperature is too high. 2. Presence of water in the solvent. 3. Over-alkylation of the nucleophile.1. Run the reaction at a lower temperature. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Use a smaller excess of the nucleophile (e.g., 1.05 eq).
Low Yield after Workup 1. Product is partially soluble in the aqueous layer. 2. Incomplete extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease the polarity. 2. Perform additional extractions with the organic solvent.

References

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Google Patents. (1987). Method for preparing guanidino thiazole compound.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC. [Link]

  • YouTube. (2017). 20.1 Choice of solvent for SN1 and SN2 reactions (HL). [Link]

  • MDPI. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Google Patents. (2003).
  • Shabbir Chemicals. (n.d.). Famotidine (CAS 76824-35-6) API Manufacturer. [Link]

  • Chem 260 SN2 Handout. (2013). SN2 Handout. [Link]

  • Clark, J. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. [Link]

  • University of Illinois. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]

  • Unspecified Source. Nucleophilic Substitution Reactions.

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Application Notes and Protocols for the Purification of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

2-Guanidino-4-chloromethylthiazole hydrochloride is a pivotal intermediate in the synthesis of various bioactive molecules, most notably the H2 receptor antagonist, famotidine.[1][2][3] The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can lead to downstream reaction complications, the formation of undesired byproducts, and potential toxicity in the final drug product. This guide provides a comprehensive overview of robust purification techniques for 2-Guanidino-4-chloromethylthiazole hydrochloride, grounded in scientific principles and practical laboratory experience.

The molecular structure, featuring a reactive chloromethyl group and a basic guanidino moiety, presents unique challenges and opportunities for purification.[4] The hydrochloride salt form is intentionally utilized to enhance both the stability and solubility of the compound.[4] This document will delve into recrystallization, slurry washing, and chromatographic methods, offering detailed protocols and the scientific rationale behind each procedural step.

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of 2-Guanidino-4-chloromethylthiazole hydrochloride is fundamental to designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₅H₈Cl₂N₄S-
Molecular Weight 227.11 g/mol Essential for stoichiometric calculations in derivatization or chromatographic analysis.
Melting Point 132–185°C (decomposes)The wide range and decomposition indicate that melt-based purifications are unsuitable. Purity can be grossly assessed by a sharpening of the melting point range.
Solubility Soluble in polar solvents (e.g., DMSO, methanol); sparingly soluble in less polar solvents like acetone.This solubility profile is the cornerstone of selecting appropriate recrystallization and washing solvents.[4]
Stability The hydrochloride salt enhances stability.[4]Purification should be conducted under conditions that avoid degradation of the reactive chloromethyl group.
pKa The guanidinium group is strongly basic (pKa of the conjugate acid is ~13.6).[5]The compound's charge state is pH-dependent, which can be exploited in chromatographic and extraction-based purifications.

Purification Strategies: A Multi-faceted Approach

A multi-step approach is often the most effective strategy for achieving high purity of 2-Guanidino-4-chloromethylthiazole hydrochloride. The choice and sequence of techniques will depend on the initial purity of the crude material and the nature of the impurities.

Purification_Workflow Crude_Material Crude 2-Guanidino-4- chloromethylthiazole HCl Slurry_Wash Slurry Wash (e.g., Acetone) Crude_Material->Slurry_Wash Initial Cleanup Recrystallization Recrystallization (e.g., Methanol/Water) Slurry_Wash->Recrystallization Primary Purification Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography For stubborn impurities High_Purity_Product High-Purity Product (>99%) Recrystallization->High_Purity_Product Final Product Chromatography->High_Purity_Product

Caption: A typical multi-step purification workflow for 2-Guanidino-4-chloromethylthiazole hydrochloride.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[6] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent.

Rationale for Solvent Selection

The ideal recrystallization solvent (or solvent system) for 2-Guanidino-4-chloromethylthiazole hydrochloride should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This ensures a good recovery of the purified product upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissimilar solubility of impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Based on available data, a mixed solvent system of methanol and water is highly effective.[7] Methanol is a good solvent for this polar compound, while water acts as an anti-solvent to reduce solubility upon cooling, thereby increasing the yield of pure crystals.

Step-by-Step Protocol
  • Dissolution: In a suitably sized flask, add the crude 2-Guanidino-4-chloromethylthiazole hydrochloride. For every 10 grams of crude material, add 40 mL of a 3:1 (v/v) mixture of methanol and water.[4]

  • Heating: Gently heat the mixture with continuous stirring until the solid completely dissolves. A water bath or heating mantle is recommended for uniform heating. Avoid excessive boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold methanol/water mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Purification by Slurry Washing

For crude material with a relatively high initial purity, a simple slurry wash can be effective in removing more soluble impurities. Acetone is a suitable solvent for this purpose as 2-Guanidino-4-chloromethylthiazole hydrochloride has limited solubility in it, while many organic impurities are more soluble.

Step-by-Step Protocol
  • Slurry Formation: Place the crude solid in a flask. Add a sufficient volume of acetone to create a stirrable slurry (e.g., 5-10 mL of acetone per gram of crude material).

  • Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of fresh, cold acetone.

  • Drying: Dry the purified solid under vacuum.

Protocol 3: Chromatographic Purification

While often not necessary for this compound which is described as "easy to purify," column chromatography can be employed for the removal of closely related impurities.[1] Given the polar and ionic nature of the guanidinium group, normal-phase silica gel chromatography can be challenging. Reverse-phase chromatography or ion-exchange chromatography would be more suitable.

Considerations for Method Development
  • Stationary Phase: A C18-functionalized silica gel (reverse-phase) would be a logical starting point.

  • Mobile Phase: A gradient of water (containing an acidic modifier like 0.1% formic acid or acetic acid to ensure the guanidinium group remains protonated) and a polar organic solvent like methanol or acetonitrile.

  • Detection: UV detection at a suitable wavelength.

Due to the specialized nature of chromatographic purification for this compound, a detailed protocol is not provided here, as it would require significant method development and optimization based on the specific impurity profile.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reverse-phase method is typically employed.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

Safety Precautions

  • 2-Guanidino-4-chloromethylthiazole hydrochloride is reported to have an irritative odor and may cause contact dermatitis.[1]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • In case of accidental contact, rinse the affected area immediately with copious amounts of water.[8]

Conclusion

The purification of 2-Guanidino-4-chloromethylthiazole hydrochloride to a high degree of purity is readily achievable through straightforward techniques like recrystallization and slurry washing. A systematic approach, beginning with an understanding of the compound's properties and a logical selection of solvents and methods, will consistently yield material suitable for the demanding requirements of pharmaceutical synthesis.

References

  • Google Patents. (n.d.). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.
  • Google Patents. (n.d.). KR870001794B1 - Method for preparing guanidino thiazole compound.
  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-chloromethyl-2-guanidinothiazole hydrochloride. Retrieved from [Link]

  • Hanai, T., Inamaoto, Y., & Inamoto, S. (2000). Chromatography of guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 123–138. [Link]

  • Google Patents. (n.d.). EP0128736A1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
  • ResearchGate. (2025, August 6). Chromatography of guanidino compounds | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]

  • Gsrs. (n.d.). 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

  • MDPI. (2019, July 10). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]

  • PubMed Central. (2025, September 27). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Retrieved from [Link]

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Navigating the Synthesis and Handling of 2-Guanidino-4-chloromethylthiazole Hydrochloride: A Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the strategic use of highly functionalized intermediates is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Guanidino-4-chloromethylthiazole hydrochloride (CAS No: 69014-12-6) emerges as a pivotal building block, particularly in the construction of complex heterocyclic scaffolds with pronounced biological activity.[1] Its utility, however, is matched by a reactive profile that necessitates a thorough understanding of its properties and a meticulous approach to its handling.

This guide provides an in-depth exploration of 2-Guanidino-4-chloromethylthiazole hydrochloride, moving beyond a simple recitation of safety data to offer a cohesive narrative on its chemical personality, practical applications, and the protocols essential for its safe and effective use in the laboratory.

Compound Profile: A Chemist's Perspective

At its core, 2-Guanidino-4-chloromethylthiazole hydrochloride is a molecule of dual reactivity.[1] The structure features a thiazole ring, a common motif in medicinally active compounds, substituted with a nucleophilic guanidino group and an electrophilic chloromethyl group.[1] This inherent duality is the very source of its synthetic power, allowing for sequential or orthogonal functionalization.

Property Value Source
Molecular Formula C₅H₈Cl₂N₄SPharmaCompass[2][3]
Molecular Weight 227.11 g/mol PharmaCompass[2][3]
Appearance White to pale beige crystalline solidChemBK, Pharmaffiliates
Melting Point 132–185°C (decomposes)Smolecule
Solubility Soluble in polar solvents (e.g., DMSO, methanol)Smolecule

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. However, the presence of the reactive chloromethyl group also predisposes the compound to nucleophilic substitution reactions, a key consideration for its storage and handling.[1]

The Synthetic Chemist's Toolkit: Applications in Drug Discovery

The primary application of 2-Guanidino-4-chloromethylthiazole hydrochloride lies in its role as a versatile intermediate in the synthesis of pharmaceutical agents. Its structural motifs are found in compounds investigated for a range of therapeutic applications.

A Cornerstone in Anti-ulcer Drug Synthesis

A prominent application of this compound is as a key intermediate in the synthesis of famotidine, a potent histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[4][5][6] The synthesis involves the reaction of the chloromethyl group with a thiol-containing side chain, demonstrating the utility of this reactive handle in building more complex molecular architectures.

Experimental Workflow: Synthesis of a Famotidine Precursor

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Further Elaboration 2-Guanidino-4-chloromethylthiazole_HCl 2-Guanidino-4- chloromethylthiazole HCl Product_1 Famotidine Precursor 2-Guanidino-4-chloromethylthiazole_HCl->Product_1 Base, Solvent Thiol_Reagent Thiol-containing side chain Thiol_Reagent->Product_1 Famotidine Famotidine Product_1->Famotidine Reagent_2 Amine Reagent Reagent_2->Famotidine

Caption: Synthetic pathway to Famotidine utilizing 2-Guanidino-4-chloromethylthiazole HCl.

A Scaffold for Novel Therapeutic Agents

Beyond its established role in famotidine synthesis, the unique chemical architecture of 2-Guanidino-4-chloromethylthiazole hydrochloride makes it an attractive starting material for the development of new chemical entities. Research has indicated that derivatives of this compound possess promising biological activities, including:

  • Anticancer Potential: The guanidino and thiazole moieties are present in a number of compounds with demonstrated anticancer activity. This makes 2-Guanidino-4-chloromethylthiazole hydrochloride a valuable scaffold for the synthesis of novel oncology drug candidates.[1]

  • Antimicrobial Properties: Derivatives have also been explored for their potential as antimicrobial agents, offering a potential avenue for the development of new antibiotics to combat resistant strains.[1]

Safety First: A Protocol-Driven Approach to Handling

Hazard Identification and Risk Assessment

Based on available data, 2-Guanidino-4-chloromethylthiazole hydrochloride should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed or inhaled.[7][8][9]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8][9] Contact dermatitis has been reported with this compound.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Harmful to aquatic life.[7][9]

It is also noted to have an irritative odor.[4][5]

Logical Flow: Hazard Mitigation Strategy

G Hazard Hazard Identification Harmful (Oral, Inhalation) Skin/Eye Irritant Respiratory Irritant Controls Control Measures Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Administrative Controls (SOPs) Hazard:f0->Controls:f0 Leads to Safe_Handling Safe Handling Outcome Minimized Exposure Prevention of Incidents Controls:f0->Safe_Handling:f0 Ensures

Caption: A systematic approach from hazard identification to safe handling.

Recommended Handling Protocols

Engineering Controls:

  • Always handle 2-Guanidino-4-chloromethylthiazole hydrochloride in a well-ventilated chemical fume hood to minimize inhalation exposure.[10][11]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[9][11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[12] Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the compound is suspected.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.[10]

Hygiene Practices:

  • Avoid breathing dust.[13]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Recommended storage temperature is between 2-8°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[15] The guanidino group can react with oxidizing agents, and the chloromethyl group is susceptible to nucleophilic attack. Care should be taken to avoid contact with strong bases, which could deprotonate the guanidinium ion and potentially lead to decomposition or unwanted side reactions. Guanidine salts can also react with bleach to form toxic gases.[16]

Spill and Disposal Procedures

Spill Response:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13][14]

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Ensure adequate ventilation during cleanup.[14]

Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Conclusion: A Powerful Tool in the Right Hands

2-Guanidino-4-chloromethylthiazole hydrochloride is a testament to the principle that with increased reactivity comes enhanced synthetic utility. For the medicinal chemist, it offers a gateway to a diverse range of heterocyclic structures with significant therapeutic potential. However, unlocking this potential requires a deep respect for the compound's hazardous properties and an unwavering commitment to safe laboratory practices. By adhering to the protocols outlined in this guide, researchers can confidently and responsibly leverage the power of this versatile intermediate to drive innovation in drug discovery.

References

  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet.
  • Carl Roth. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.
  • PPG Industries. (2023, December 26). Safety Data Sheet.
  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]

  • St. Olaf College. (n.d.). Chlorine Bleach Safety (Incompatible Chemicals). Retrieved from [Link]

  • University of California, Berkeley. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Google Patents. (n.d.). EP0128736A1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
  • Sigma-Aldrich. (2025, May 1). Safety Data Sheet.
  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-chloromethyl-2-guanidinothiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Zarei, M., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 23-35. [Link]

  • Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Crystals, 9(7), 360. [Link]

  • MDPI. (2019, July 10). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Famotidine. PubChem Compound Database. Retrieved from [Link]

  • NextMove Software. (2015, August). Encoding Reactive Chemical Hazards and Incompatibilities in an Alerting System.

Sources

Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives Using 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides an in-depth exploration of 2-guanidino-4-chloromethylthiazole hydrochloride, a highly versatile and reactive building block for the synthesis of novel thiazole derivatives. We will delve into the fundamental reactivity of this intermediate, present detailed, field-proven protocols for its derivatization, and offer insights into the causality behind experimental choices. This document is intended to empower researchers, scientists, and drug development professionals to leverage this key intermediate in the discovery of new therapeutic agents. The protocols described herein are designed as self-validating systems to ensure reproducibility and success.

Introduction: The Significance of the Thiazole Moiety and the Utility of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Thiazole derivatives are a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the thiazole ring is paramount for modulating a compound's pharmacological profile.

2-Guanidino-4-chloromethylthiazole hydrochloride (Molecular Formula: C₅H₈Cl₂N₄S) has emerged as a pivotal precursor in this field.[1] Its value lies in its bifunctional nature:

  • A guanidino group at the 2-position, which enhances biological activity and provides a site for further chemical modification.[1]

  • A highly reactive chloromethyl group at the 4-position, which serves as an electrophilic handle for facile introduction of diverse substituents via nucleophilic substitution.[1]

This unique combination allows for the systematic construction of compound libraries with varied functionalities, accelerating the structure-activity relationship (SAR) studies essential for drug discovery. Research has shown that derivatives of this compound exhibit potential as anticancer and antimicrobial agents, as well as enzyme inhibitors.[1]

Table 1: Physicochemical Properties of 2-Guanidino-4-chloromethylthiazole Hydrochloride
PropertyValueReference
Molecular FormulaC₅H₈Cl₂N₄S[4][5]
Molecular Weight227.11 g/mol [4][5]
AppearanceWhite crystalline powder[2]
Hydrogen Bond Donor Count3[4][5]
Hydrogen Bond Acceptor Count3[4][5]
Rotatable Bond Count2[4][5]

Core Reaction Principles and Mechanistic Insights

The synthetic utility of 2-guanidino-4-chloromethylthiazole hydrochloride is primarily centered on the reactivity of its chloromethyl and guanidino groups. Understanding these pathways is crucial for designing successful synthetic strategies.

Nucleophilic Substitution at the C4-Chloromethyl Group

The most common and powerful application of this reagent involves the Sɴ2 reaction at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.

  • Causality: This reaction is the cornerstone of derivatization because the carbon-chlorine bond is relatively weak and chloride is an excellent leaving group. This allows for the formation of stable C-S, C-N, and C-O bonds under mild conditions.

Caption: Fig. 1: Key reaction pathways for derivatization.

Reactions Involving the Guanidino Group

The guanidino moiety can participate in condensation and cyclization reactions, often with bifunctional reagents, to construct more complex heterocyclic systems fused to the thiazole ring.[1] This pathway is particularly valuable for creating novel scaffolds with unique three-dimensional architectures.

Application Protocol: Synthesis of S-[(2-Guanidinothiazol-4-yl)methyl]isothiourea Dihydrochloride

This protocol details a representative nucleophilic substitution reaction using thiourea as the nucleophile. This class of compounds, containing a flexible thioether linkage and a terminal isothiourea group, has been investigated for various biological activities.[6] This specific derivative is also known as Famotidine EP Impurity H.[7]

Materials and Reagents
  • 2-Guanidino-4-chloromethylthiazole hydrochloride (≥98% purity)

  • Thiourea (≥99% purity)

  • Sodium hydroxide (NaOH), pellets (≥98% purity)

  • Methanol (MeOH), ACS grade

  • Deionized (DI) water

  • Acetone, ACS grade

  • Hydrochloric acid (HCl), concentrated

Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle with stirrer

  • pH meter or pH paper

  • Buchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Experimental Workflow Diagram

G Fig. 2: Workflow for a typical nucleophilic substitution. A Step 1: Reagent Prep Dissolve NaOH in MeOH/H2O. Add Thiourea. C Step 3: Reaction Combine solutions from Step 1 & 2. Stir at room temperature for 1-2 hours. A->C B Step 2: Starting Material Addition Add 2-Guanidino-4-chloromethylthiazole HCl to a separate MeOH/H2O solution. B->C D Step 4: Precipitation & Isolation Monitor for crystal formation. Filter the resulting precipitate. C->D E Step 5: Purification Wash solid with acetone and water. Dry under vacuum. D->E F Step 6: Characterization Obtain product: S-[(2-Guanidinothiazol-4-yl)methyl]isothiourea dihydrochloride. Analyze via NMR, MS, IR. E->F

Caption: Fig. 2: Workflow for a typical nucleophilic substitution.

Step-by-Step Procedure
  • Preparation of the Nucleophile Solution: In a 100 mL beaker, dissolve 5.6 g of sodium hydroxide in a mixture of 30 mL of DI water and 30 mL of methanol.[8] Cool the solution in an ice bath. Once cool, add 7.3 g of thiourea and stir until fully dissolved.

    • Expert Insight: The use of a strong base like NaOH is to deprotonate the thiourea, forming a more potent thiolate nucleophile. The mixed solvent system is critical for maintaining the solubility of both the ionic and organic species.[8]

  • Dissolving the Starting Material: In a separate 100 mL beaker, dissolve 10 g of 2-guanidino-4-chloromethylthiazole hydrochloride in 40 mL of a 1:1 mixture of methanol and water.[8]

  • Initiating the Reaction: Slowly add the solution from Step 2 to the nucleophile solution (Step 1) with vigorous stirring.

  • Reaction Monitoring and Product Isolation: Continue stirring the combined mixture at room temperature for 1-2 hours. A crystalline precipitate should form during this time.[8] Collect the resulting solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filtered crystals sequentially with 50 mL of acetone and 50 mL of DI water to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The expected product is 3-(2-guanidinothiazole-4-ylmethylthio)propionitrile, which can be further processed if needed.[8] A typical yield for this type of reaction is around 72%.[8]

Characterization of the Final Product

The identity and purity of the synthesized derivative should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons on the thiazole ring, the methylene bridge, and the newly introduced functional group.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the guanidino group and the C=N bonds of the thiazole and isothiourea moieties.

Expanding Synthetic Possibilities

The protocol described above is a template that can be adapted for a wide array of nucleophiles. The versatility of 2-guanidino-4-chloromethylthiazole hydrochloride allows for the synthesis of diverse compound libraries.

Table 2: Examples of Synthesizable Derivatives
NucleophileReagent ExampleResulting LinkagePotential Derivative Class
Thiol Thiourea, Cysteine esters, ThiophenolThioether (-S-)Enzyme inhibitors, Antimicrobials[6]
Amine Substituted anilines, Piperazine, MorpholineAmine (-NR-)CNS agents, Anticancer agents
Alcohol/Phenol Sodium methoxide, PhenolEther (-O-)Bioisosteres, Metabolic modulators
Carboxylate Sodium acetateEster (-O-C=O)Prodrugs

Expert Insight: When working with amine nucleophiles, it is often necessary to add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl generated during the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive.

Conclusion and Future Outlook

2-Guanidino-4-chloromethylthiazole hydrochloride is an undeniably valuable and versatile intermediate for the synthesis of novel, biologically active thiazole derivatives. Its predictable reactivity, primarily through nucleophilic substitution at the C4-methyl position, provides a reliable platform for medicinal chemists to perform lead optimization and explore new chemical space. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently and efficiently utilize this powerful building block in their drug discovery endeavors. The continued exploration of derivatives from this starting material holds significant promise for the development of next-generation therapeutics.

References

  • Method for preparing guanidino thiazole compound. Google Patents. (1987-10-12).
  • 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

  • N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. ChemBK. (2024-04-09). Available from: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019-05-04). Available from: [Link]

  • CAS 88046-01-9: Carbamimidothioic acid, [2-[(aminoiminomet… CymitQuimica. Available from: https://www.cymitquimica.com/cas/88046-01-9
  • 4-chloromethyl-2-guanidinothiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride. As a key intermediate in the preparation of various bioactive molecules, including famotidine and thiotidine, maximizing its yield and purity is of paramount importance.[1] This document provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride, providing potential causes and actionable solutions.

1. Why is my yield of 2-Guanidino-4-chloromethylthiazole hydrochloride consistently low?

Low yields can stem from several factors, from reagent quality to reaction conditions and purification methods. A systematic approach to identifying the root cause is crucial.

  • Suboptimal Reaction Conditions: The Hantzsch thiazole synthesis, a common method for this compound, is sensitive to several parameters.[2][3]

    • Temperature: The reaction between amidinothiourea and 1,3-dichloroacetone is exothermic. Maintaining a low temperature, ideally between -10°C and 0°C, is critical to minimize the formation of side products.[1] Running the reaction at higher temperatures can lead to the formation of undesired isomers and degradation of the product.

    • Reaction Time: While some protocols suggest shorter reaction times at reflux, extended stirring (e.g., for several days) at low temperatures can improve the yield by allowing the reaction to proceed to completion without thermal degradation.[1][2]

    • Solvent: Anhydrous organic solvents that are inert to the reaction are preferred, with acetone being a common choice.[1] The presence of water can lead to hydrolysis of the chloromethyl group and other side reactions. A mixed methanol-water system has also been reported, but this may require more careful control of conditions to achieve high purity.[2]

  • Reagent Quality and Stability:

    • 1,3-Dichloroacetone: This reagent is a lachrymator and can degrade over time. It is advisable to use freshly distilled or high-purity 1,3-dichloroacetone for the best results.

    • Amidinothiourea (Guanidinothiourea): The purity of this starting material is also important. Ensure it is free from contaminants that could interfere with the reaction.

  • Inefficient Purification:

    • Precipitation and Filtration: The product is often isolated by filtration after precipitation.[1] Ensuring complete precipitation, for instance by cooling the reaction mixture, is key to maximizing the isolated yield. Washing the collected solid with a suitable solvent (like cold acetone) helps remove soluble impurities without dissolving the product.[1]

    • Recrystallization: If the purity is low, recrystallization from a suitable solvent system can improve it, although some product loss is inevitable.

2. What are the common impurities I should look for, and how can I remove them?

The primary impurities often arise from side reactions of the highly reactive starting materials.

  • Potential Side Products:

    • Isomeric Thiazoles: Depending on the reaction conditions, small amounts of the isomeric 2-guanidino-5-chloromethylthiazole may form.

    • Hydroxymethyl Derivative: If water is present in the reaction mixture, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.

    • Polymerization Products: 1,3-Dichloroacetone can self-condense or polymerize under certain conditions, especially at higher temperatures.

  • Detection and Removal:

    • Thin-Layer Chromatography (TLC): TLC is an effective technique to monitor the progress of the reaction and identify the presence of impurities.[3]

    • Purification: Most impurities can be removed by washing the crude product with a solvent in which the impurities are soluble but the desired product is not. For higher purity, recrystallization is recommended.

3. My reaction seems to be very slow or is not starting at all. What could be the problem?

A sluggish or non-starting reaction is often due to issues with the reagents or the reaction setup.

  • Reagent Reactivity:

    • As mentioned, the quality of 1,3-dichloroacetone is crucial. If it has degraded, its reactivity will be significantly reduced.

    • Ensure that the amidinothiourea is of sufficient purity.

  • Reaction Conditions:

    • Temperature: While low temperatures are generally recommended to control exothermicity and side reactions, a temperature that is too low may significantly slow down the reaction rate.[1] A balance must be struck to achieve a reasonable reaction time with good selectivity.

    • Mixing: Inadequate stirring can lead to localized "hot spots" and inhomogeneous reaction conditions, which can affect the overall yield and purity.

Frequently Asked Questions (FAQs)

1. What is the most common and reliable method for synthesizing 2-Guanidino-4-chloromethylthiazole hydrochloride?

The most widely used method is a modification of the Hantzsch thiazole synthesis.[2][3] This involves the cyclocondensation reaction of a thiourea derivative, specifically amidinothiourea (also known as guanidinothiourea), with an α-haloketone, which in this case is 1,3-dichloroacetone.[2] The reaction is typically carried out in an organic solvent like acetone.[1][4]

2. What are the critical parameters to control for maximizing the yield?

To achieve a high yield of 2-Guanidino-4-chloromethylthiazole hydrochloride, the following parameters are critical:

  • Temperature Control: Maintaining a low reaction temperature (between -10°C and 0°C) is arguably the most critical factor to prevent side reactions.[1]

  • Reagent Stoichiometry: Using an appropriate molar ratio of the reactants is important for driving the reaction to completion and minimizing unreacted starting materials.

  • Choice of Solvent: Anhydrous, inert organic solvents are preferable to minimize water-related side reactions.[1]

  • Reaction Time: Allowing sufficient time for the reaction to complete at a low temperature can lead to higher yields compared to shorter, high-temperature reactions.[1]

3. What specific safety precautions should I be aware of during this synthesis?

  • Handling of Reagents: 1,3-Dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Product Handling: 2-Guanidino-4-chloromethylthiazole has been reported to cause contact dermatitis and has an irritative odor.[1] Handle the final product with care.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride:

ParameterRecommended ConditionRationalePotential Issues with Deviation
Temperature -10°C to 0°CMinimizes side reactions and product degradation.[1]Higher temperatures lead to lower yields and increased impurities.
Solvent Anhydrous AcetoneProvides a non-reactive medium for the reactants.[1]Protic or wet solvents can cause hydrolysis of the chloromethyl group.
Reaction Time 24-120 hoursAllows for complete reaction at low temperatures.[1]Shorter times may result in incomplete conversion.
Purification Filtration and washing with cold solventEfficiently removes soluble impurities.[1]Inadequate washing can leave impurities in the final product.

Experimental Protocols

Optimized Protocol for the Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

This protocol is based on a low-temperature approach to maximize yield and purity.

Materials:

  • Amidinothiourea

  • 1,3-Dichloroacetone

  • Anhydrous Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath (ice-salt or cryocooler)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, suspend amidinothiourea (1 equivalent) in anhydrous acetone.

  • Cool the suspension to between -5°C and -7°C using a cooling bath.[1]

  • In a separate flask, dissolve 1,3-dichloroacetone (1 equivalent) in anhydrous acetone.

  • Slowly add the 1,3-dichloroacetone solution to the cooled amidinothiourea suspension dropwise over a period of 1-2 hours, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at a temperature below 0°C for 5 days.[1]

  • The resulting precipitate is the desired product. Collect the solid by filtration using a Büchner funnel.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials and soluble impurities.[1]

  • Dry the product under vacuum to obtain 2-Guanidino-4-chloromethylthiazole hydrochloride.

Visualizations

Hantzsch Synthesis Workflow for 2-Guanidino-4-chloromethylthiazole Hydrochloride

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amidinothiourea Amidinothiourea Reaction_Vessel Reaction in Anhydrous Acetone (-10°C to 0°C) Amidinothiourea->Reaction_Vessel Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitation Washing Washing with Cold Acetone Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product 2-Guanidino-4-chloromethylthiazole Hydrochloride Drying->Final_Product

Caption: A flowchart illustrating the Hantzsch synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of Product Check_Temp Was the reaction temperature kept below 0°C? Start->Check_Temp Check_Reagents Are the reagents (especially 1,3-dichloroacetone) of high purity and fresh? Check_Temp->Check_Reagents Yes High_Temp_Cause High temperature likely caused side reactions. Optimize cooling. Check_Temp->High_Temp_Cause No Check_Solvent Was anhydrous solvent used? Check_Reagents->Check_Solvent Yes Impure_Reagents_Cause Impure or degraded reagents are the likely cause. Use fresh, high-purity materials. Check_Reagents->Impure_Reagents_Cause No Check_Purification Was the product thoroughly precipitated and washed? Check_Solvent->Check_Purification Yes Wet_Solvent_Cause Water may have caused hydrolysis. Use anhydrous solvent. Check_Solvent->Wet_Solvent_Cause No Purification_Loss_Cause Product may have been lost during workup. Optimize precipitation and washing. Check_Purification->Purification_Loss_Cause No Check_Purification->Proceed Yes

Caption: A decision tree to troubleshoot the causes of low yield in the synthesis.

References

  • Google Patents. (1987). KR870001794B1 - Method for preparing guanidino thiazole compound.
  • Google Patents. (1985). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.
  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth troubleshooting resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride. As a crucial intermediate in the synthesis of pharmaceuticals like Famotidine, ensuring its purity is paramount. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering practical solutions to common side reactions and purification challenges.

I. Core Synthesis Pathway: A Mechanistic Overview

The industrial synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride is predominantly achieved via a modified Hantzsch thiazole synthesis. This reaction involves the condensation of amidinothiourea with 1,3-dichloroacetone.[1][2] Understanding the reaction mechanism is the first step in troubleshooting potential issues.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of amidinothiourea, being a potent nucleophile, attacks one of the carbonyl carbons of 1,3-dichloroacetone.

  • Cyclization: The intermediate undergoes an intramolecular cyclization, with a nitrogen atom of the guanidino-thiourea moiety attacking the second carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.

  • Protonation: The guanidino group is protonated by hydrochloric acid to yield the final hydrochloride salt, which often aids in its precipitation and stability.

Diagram 1: Hantzsch Synthesis of 2-Guanidino-4-chloromethylthiazole

Hantzsch_Synthesis Hantzsch Synthesis Pathway Amidinothiourea Amidinothiourea Intermediate1 Thioether Intermediate Amidinothiourea->Intermediate1 Nucleophilic Attack Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product_base 2-Guanidino-4-chloromethylthiazole Intermediate2->Product_base - H2O (Dehydration) Product_HCl 2-Guanidino-4-chloromethylthiazole Hydrochloride Product_base->Product_HCl + HCl Bis_Thiazolyl_Formation Bis-Thiazolyl Ketone Side Reaction Product 2-Guanidino-4- chloromethylthiazole Intermediate Dithioether Intermediate Product->Intermediate Nucleophilic Substitution Amidinothiourea Amidinothiourea (Excess) Amidinothiourea->Intermediate Bis_Thiazolyl Bis-Thiazolyl Ketone Impurity Intermediate->Bis_Thiazolyl Second Cyclization & Dehydration

Caption: Pathway showing the formation of the bis-thiazolyl ketone impurity.

Troubleshooting Protocol: Minimizing Bis-Thiazolyl Ketone Formation

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of 1,3-dichloroacetone relative to amidinothiourea.This ensures that the more nucleophilic amidinothiourea is the limiting reagent, minimizing the chance of it reacting with the product.
Order of Addition Add the amidinothiourea solution slowly to the 1,3-dichloroacetone solution.This maintains a low concentration of the amidinothiourea, favoring the initial desired reaction over the subsequent side reaction.
Temperature Control Maintain a low reaction temperature (typically 0-10 °C) during the addition and initial phase of the reaction.Lower temperatures reduce the rate of the second nucleophilic substitution, which generally has a higher activation energy.
FAQ 2: Presence of an Impurity with a Mass of -18 Da Relative to the Product

Question: I'm observing an impurity that appears to be the hydroxylated version of my product (2-Guanidino-4-hydroxymethylthiazole). What causes this and how can I prevent it?

Answer:

This impurity arises from the hydrolysis of the reactive chloromethyl group.

Causality: The chloromethyl group is a good leaving group, making it susceptible to nucleophilic attack by water. [3]The presence of even trace amounts of water in your solvents or as a byproduct of other reactions can lead to the formation of the corresponding alcohol. This side reaction is often accelerated by heat.

Mechanism of Hydrolysis:

This is a standard nucleophilic substitution reaction (likely SN2) where a water molecule attacks the carbon of the chloromethyl group, displacing the chloride ion. A subsequent deprotonation step yields the alcohol.

Diagram 3: Hydrolysis of the Chloromethyl Group

Hydrolysis_Reaction Hydrolysis of Chloromethyl Group Product 2-Guanidino-4- chloromethylthiazole Hydroxymethyl_Impurity 2-Guanidino-4- hydroxymethylthiazole Product->Hydroxymethyl_Impurity Nucleophilic Attack Water H₂O Water->Hydroxymethyl_Impurity

Caption: Formation of the hydroxymethyl impurity via hydrolysis.

Troubleshooting Protocol: Preventing Hydrolysis

ParameterRecommendationRationale
Solvent Purity Use anhydrous solvents (e.g., acetone, methanol) for the reaction.This directly removes the nucleophile responsible for the hydrolysis. [1]
Reaction Temperature Avoid prolonged heating at high temperatures. If heating is necessary for reaction completion, use the lowest effective temperature.Hydrolysis rates increase with temperature.
Work-up Conditions Minimize the exposure of the crude product to aqueous solutions, especially under basic or neutral pH where the free guanidino group can act as a base.The hydrochloride salt is generally more stable.
FAQ 3: Broad or Multiple Peaks in HPLC and Complex NMR Spectra

Question: My product shows broad peaks in the HPLC, and the NMR spectrum is difficult to interpret, suggesting multiple related species. What could be happening?

Answer:

This can be indicative of dimerization or oligomerization through self-condensation.

Causality: The product molecule contains both a nucleophilic center (the guanidino group) and an electrophilic center (the chloromethyl group). Under certain conditions (e.g., prolonged reaction times, high concentrations, or basic pH during workup), one molecule can react with another.

Mechanism of Dimerization:

The guanidino group of one molecule of 2-Guanidino-4-chloromethylthiazole can act as a nucleophile and attack the chloromethyl group of another molecule, forming a dimer linked by a C-N bond. This can potentially continue to form trimers and other oligomers.

Diagram 4: Dimerization via Self-Condensation

Dimerization Dimerization Side Reaction Product1 Molecule 1 (Nucleophile) Dimer Dimer Impurity Product1->Dimer Nucleophilic Attack (Guanidino N on -CH₂Cl) Product2 Molecule 2 (Electrophile) Product2->Dimer

Caption: Dimer formation through intermolecular reaction.

Troubleshooting Protocol: Minimizing Dimerization

ParameterRecommendationRationale
Reaction Time Monitor the reaction closely (e.g., by TLC or HPLC) and stop it once the starting materials are consumed. Avoid unnecessarily long reaction times.Prolonged reaction times increase the probability of product self-condensation.
Concentration Run the reaction at a moderate concentration. Highly concentrated solutions can favor intermolecular reactions.Lowering the concentration reduces the frequency of collisions between product molecules.
pH Control During work-up and isolation, maintain an acidic pH to keep the guanidino group protonated.The protonated guanidinium group is no longer nucleophilic, preventing it from reacting with the chloromethyl group.
Isolation Isolate the product as the hydrochloride salt as quickly as possible after the reaction is complete.The salt form is more stable and less prone to self-reaction.

III. Analytical Characterization and Purity Assessment

Proper identification of the desired product and potential impurities is critical. Below are suggested starting points for analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method is suitable for monitoring the reaction progress and assessing the final purity.

HPLC ParameterSuggested Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Expected Elution Order 1. Hydroxymethyl impurity (most polar) 2. 2-Guanidino-4-chloromethylthiazole 3. Bis-thiazolyl ketone and Dimers (less polar)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation and identification of impurities. Spectra are typically recorded in DMSO-d₆ or D₂O.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundKey ¹H NMR Signals (DMSO-d₆)Key ¹³C NMR Signals (DMSO-d₆)
2-Guanidino-4-chloromethylthiazole ~7.2 (s, 1H, thiazole-H), ~4.8 (s, 2H, -CH₂Cl), ~7.5-8.5 (br s, guanidino-NH)~168 (C-guanidino), ~150 (C4-thiazole), ~110 (C5-thiazole), ~43 (-CH₂Cl)
Bis-thiazolyl Ketone Impurity Multiple thiazole-H signals, absence of -CH₂Cl signal, presence of signals for the second thiazole ring.Presence of a ketone carbonyl signal (~180-190 ppm), additional thiazole carbon signals.
Hydroxymethyl Impurity ~7.0 (s, 1H, thiazole-H), ~4.5 (d, 2H, -CH₂OH), ~5.5 (t, 1H, -OH)~168 (C-guanidino), ~155 (C4-thiazole), ~108 (C5-thiazole), ~58 (-CH₂OH)

IV. Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying 2-Guanidino-4-chloromethylthiazole hydrochloride from the common side products.

Step-by-Step Recrystallization Procedure:

  • Solvent Selection: A mixture of methanol and isopropanol is often effective. The compound is more soluble in methanol (solvent #1) and less soluble in isopropanol (solvent #2).

  • Dissolution: In an appropriately sized flask, dissolve the crude product in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the methanol solution is still warm, slowly add isopropanol until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

V. References

  • Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 457-461.

  • Google Patents. (1987). KR870001794B1 - Method for preparing guanidino thiazole compound. Retrieved from

  • Schwarcz, M. (2018). Hydrolysis. Retrieved from a course material on chemical degradation. (A representative general chemistry resource).

  • Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Support Center: Purification of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Guanidino-4-chloromethylthiazole hydrochloride (GCMT), a critical intermediate in pharmaceutical synthesis, notably for histamine H₂-receptor antagonists like Famotidine.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the unique purification challenges presented by this molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of GCMT. Each answer provides a causal explanation and a step-by-step resolution.

Q1: My crude product has oiled out or remains a sticky, amorphous solid during crystallization. What's causing this and how can I induce proper crystal formation?

A1: Oiling out is a common problem with polar, hydrogen-bond-donating molecules like GCMT, especially when impurities are present. This phenomenon, a liquid-liquid phase separation instead of crystallization, is typically caused by one of two issues: the solvent is too good, keeping the compound solvated even at low temperatures, or the presence of impurities is depressing the freezing point and disrupting the crystal lattice formation.

Causality Explained: The guanidinium group in GCMT is an excellent hydrogen bond donor, and the thiazole nitrogen is an acceptor.[4] If the solvent is too polar (e.g., pure methanol or water), it can form such stable solvation shells that the energetic barrier to desolvate and organize into a crystal lattice is too high. Impurities act as "defects," preventing the ordered packing required for crystallization.

Troubleshooting Protocol:

  • Re-dissolve and Concentrate: Gently heat the mixture to re-dissolve the oil. If the volume of solvent is excessive, reduce it by slow evaporation under reduced pressure. Supersaturation is key for crystallization.

  • Introduce an Anti-Solvent: If you are using a highly polar solvent like methanol, slowly add a less polar "anti-solvent" in which GCMT is insoluble (e.g., isopropanol, acetone, or ethyl acetate) dropwise at an elevated temperature until slight turbidity persists. The goal is to reduce the overall solvating power of the system. Acetone is often used as a solvent or wash in the synthesis process, suggesting it could be a suitable anti-solvent or part of a co-solvent system.[5][6]

  • Scratch and Seed: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites. If you have a pure crystal from a previous batch, add a tiny speck ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

  • Slow Cooling (Annealing): Avoid crash-cooling in an ice bath. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator (4°C). This slow temperature gradient gives the molecules time to arrange themselves into an ordered lattice, excluding impurities.

Q2: I've performed one or two recrystallizations, but my purity (assessed by HPLC/TLC) is not improving beyond a certain point. Why is it stalling and what are my options?

A2: A purity plateau suggests the presence of a persistent impurity that has similar physicochemical properties (solubility, polarity) to GCMT, causing it to co-crystallize. The likely culprits are structural analogues formed during synthesis.

Causality Explained: The synthesis of GCMT from amidinothiourea and 1,3-dichloroacetone is a variation of the Hantzsch thiazole synthesis.[7] This reaction can produce several impurities that are structurally very similar to the final product, making separation by simple recrystallization difficult. For example, hydrolysis of the reactive chloromethyl group to a hydroxymethyl group creates a molecule with nearly identical polarity.

Troubleshooting Protocol:

  • Characterize the Impurity: If possible, use LC-MS to identify the mass of the persistent impurity. This can confirm if it is a hydrolysis product (M+18-HCl) or an unreacted starting material.

  • Switch Purification Technique:

    • pH Adjustment: The guanidino group is strongly basic. You can try to exploit subtle pKa differences between your product and the impurity. Dissolve the crude material in water and slowly adjust the pH. Sometimes, an impurity will precipitate at a specific pH before the desired product.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., a methanol/water mixture) and add a small amount (1-2% w/w) of activated carbon. Heat the mixture to boiling for 5-10 minutes. The carbon can adsorb colored impurities and other flat, aromatic byproducts. Filter the hot solution through a pad of celite to remove the carbon before crystallization. Caution: Carbon can also adsorb your product, leading to yield loss.

    • Alternative Solvent System: A different solvent system may alter the relative solubilities of the product and impurity. Refer to the solvent selection workflow below.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Guanidino-4-chloromethylthiazole hydrochloride that influence its purification?

A1: The purification challenges of GCMT are directly linked to three main structural features:

  • The Guanidinium Group: This group is strongly basic and has multiple N-H donors, making the molecule highly polar and prone to strong hydrogen bonding. This dictates its high solubility in polar protic solvents.

  • The Chloromethyl Group: The C-Cl bond at the 4-position is an active alkylating site.[7] This makes the molecule susceptible to degradation via hydrolysis (forming the hydroxymethyl analogue) or reaction with nucleophilic solvents (e.g., methanol) or impurities, especially at elevated temperatures.

  • The Thiazole Ring: This heterocyclic aromatic ring contributes to the overall polarity and provides sites for π-π stacking interactions within the crystal lattice.

Q2: What are the likely impurities I should be aware of during synthesis and purification?

A2: Based on the common Hantzsch synthesis pathway, the following process-related impurities are plausible:

  • Starting Materials: Unreacted 1,3-dichloroacetone and amidinothiourea.

  • Hydrolysis Product: 2-Guanidino-4-hydroxymethylthiazole, formed by the reaction of the chloromethyl group with water.

  • Dimerization/Oligomerization Products: The reactive chloromethyl group can alkylate another molecule of GCMT or other nucleophilic species present in the reaction mixture.

GCMT_Impurities GCMT 2-Guanidino-4-chloromethylthiazole HCl (Target Molecule) SM1 Amidinothiourea (Starting Material) SM2 1,3-Dichloroacetone (Starting Material) Hydrolysis 2-Guanidino-4-hydroxymethylthiazole (Hydrolysis Product) Dimer Dimerization Products

Caption: Key compound and potential process-related impurities.

Q3: What are the recommended handling and storage conditions for this compound?

A3: Given its properties, careful handling and storage are crucial.

  • Handling: The compound is reported to have an irritative odor and may cause contact dermatitis.[1][5] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Its hydrochloride salt form enhances stability, but the chloromethyl group remains susceptible to hydrolysis.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q4: How can I best monitor the purity of my product during the purification process?

A4: A combination of Thin Layer Chromatography (TLC) for quick checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is recommended.

  • TLC: Use a polar stationary phase (silica gel) and a moderately polar mobile phase. A good starting point for the mobile phase would be a mixture of Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) with a few drops of acetic acid or ammonia to improve spot shape. Visualize under UV light (254 nm).

  • HPLC: A reversed-phase HPLC method is most suitable. Since the compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-230 nm) is necessary.[8] See the protocol below for method development guidance.

Data & Protocols

Table 1: Qualitative Solubility Profile of GCMT

This table summarizes the expected solubility based on the compound's polar, salt-like nature.[9] Actual solubility should be determined experimentally.

Solvent ClassExamplesExpected SolubilityRationale
Polar ProticWater, MethanolSoluble to Sparingly SolubleStrong hydrogen bonding interactions with the guanidinium and thiazole moieties.
Polar AproticDMF, DMSOLikely SolubleHigh dielectric constant can stabilize the ionic salt form.
Moderate PolarityEthanol, IsopropanolModerately SolubleGood balance for potential recrystallization systems.
Low Polarity AproticEthyl Acetate, THFSparingly SolublePotential use as anti-solvents.
Non-PolarHexane, TolueneInsoluble"Like dissolves like" principle; GCMT is too polar.
Experimental Workflows

Recrystallization_Workflow start Start: Crude GCMT find_solvent Find single solvent with high solubility at boiling and low at RT start->find_solvent is_found Solvent Found? find_solvent->is_found recrystallize Perform Recrystallization is_found->recrystallize Yes find_pair Find Solvent Pair: 1. Soluble in Solvent A (polar) 2. Insoluble in Solvent B (less polar) is_found->find_pair No end Pure GCMT recrystallize->end recrystallize_pair Dissolve in min. hot A, add hot B until turbid, cool slowly find_pair->recrystallize_pair recrystallize_pair->end

Caption: Decision workflow for selecting a recrystallization solvent system.

Protocol 1: Recrystallization of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Objective: To purify crude GCMT by removing co-precipitated impurities using a mixed solvent system of Methanol and Isopropanol.

Materials:

  • Crude GCMT

  • Methanol (Solvent)

  • Isopropanol (Anti-solvent)

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude GCMT into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol and begin heating the mixture to a gentle boil (approx. 65°C) with stirring.

  • Continue adding methanol portion-wise until the solid has completely dissolved. Avoid adding a large excess.

  • Once a clear solution is obtained, slowly add isopropanol dropwise to the hot solution.

  • Continue adding isopropanol until the solution becomes faintly but persistently cloudy. This indicates the point of saturation.

  • If too much anti-solvent is added, clarify the solution by adding a few drops of hot methanol.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Guideline for Developing an HPLC Purity Assay

Objective: To establish a baseline reversed-phase HPLC method for the quantitative purity analysis of GCMT.

Rationale: The high polarity of GCMT requires a mobile phase with high aqueous content. A C18 column is a good starting point. Due to the basic nature of the guanidino group, an acidic mobile phase modifier (like TFA or formic acid) is essential to ensure good peak shape by protonating the analyte and any free silanol groups on the stationary phase.

Starting Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 215 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Mobile Phase A

Method Development Steps:

  • Run a gradient analysis as described above to determine the retention time of GCMT and identify all impurities.

  • Based on the retention time, the method can be optimized to be isocratic for faster run times if all impurities are well-resolved from the main peak.

  • Adjust the mobile phase composition (e.g., switch acetonitrile for methanol) or pH if peak shape is poor (e.g., tailing or fronting).

References

  • US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them - Google Patents.

  • Smolecule - Buy 2-Guanidino-4-chloromethylthiazole hydrochloride | 69014-12-6.

  • KR870001794B1 - Method for preparing guanidino thiazole compound - Google Patents.

  • PharmaCompass.com - 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information.

  • EP0128736A1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates - Google Patents.

  • Benchchem - An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.

  • Benchchem - 2-Guanidino-4-chloromethylthiazole hydrochloride | 84545-70-0.

  • gsrs.ncats.nih.gov - 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE.

  • MDPI - Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal.

  • Benchchem - An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.

  • ResearchGate - Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.

  • DTIC - High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization.

  • Shabbir Chemicals - Famotidine (CAS 76824-35-6) API Manufacturer.

Sources

Stability issues of 2-Guanidino-4-chloromethylthiazole hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Guanidino-4-chloromethylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this reactive intermediate in solution. Here, you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Molecule: Key Stability Considerations

2-Guanidino-4-chloromethylthiazole hydrochloride is a versatile building block in synthetic chemistry, prized for its reactive guanidino and chloromethyl functionalities. However, this reactivity also makes it susceptible to degradation in solution. The hydrochloride salt form generally improves stability and solubility.[1] The primary points of instability are the electrophilic chloromethyl group, which is prone to nucleophilic substitution, and the guanidino group, which can be involved in various reactions. The presence of water should be minimized in reactions involving this compound to prevent hydrolysis.[2]

II. Troubleshooting Guide: Diagnosing and Resolving Instability

This section is structured to help you identify the root cause of suspected degradation and provide actionable solutions.

Question 1: My solution of 2-Guanidino-4-chloromethylthiazole hydrochloride is showing unexpected peaks in HPLC analysis, or I am observing lower than expected yields in my reaction. What could be the cause?

This is a common indicator of degradation. The primary suspect is the hydrolysis of the chloromethyl group, especially if your solvent system contains water.

Immediate Diagnostic Steps:

  • Analyze your solvent: Is it anhydrous? The presence of even trace amounts of water can lead to the formation of the corresponding hydroxymethyl derivative.

  • Check the pH of your solution: The stability of chloromethyl derivatives is often pH-dependent, with increased stability at lower pH values.[3]

  • Review your storage conditions: Has the solution been stored at an appropriate temperature and protected from light? Elevated temperatures can accelerate degradation.

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway in the presence of water is the nucleophilic substitution of the chloride ion by a water molecule, leading to the formation of 2-Guanidino-4-hydroxymethylthiazole.

G 2-Guanidino-4-chloromethylthiazole 2-Guanidino-4-chloromethylthiazole 2-Guanidino-4-hydroxymethylthiazole 2-Guanidino-4-hydroxymethylthiazole 2-Guanidino-4-chloromethylthiazole->2-Guanidino-4-hydroxymethylthiazole Nucleophilic Substitution H2O H2O H2O->2-Guanidino-4-chloromethylthiazole HCl HCl 2-Guanidino-4-hydroxymethylthiazole->HCl

Caption: Hydrolysis of 2-Guanidino-4-chloromethylthiazole.

Question 2: How can I confirm if hydrolysis or other degradation is occurring?

A systematic stability study is the most definitive way to assess the stability of your compound in a specific solution.

Experimental Protocol: Preliminary Stability Assessment

This protocol outlines a basic experiment to evaluate the stability of 2-Guanidino-4-chloromethylthiazole hydrochloride in your desired solvent system.

Materials:

  • 2-Guanidino-4-chloromethylthiazole hydrochloride

  • Your chosen solvent (e.g., water, buffer, organic solvent)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled environment (e.g., incubator, water bath)

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve 2-Guanidino-4-chloromethylthiazole hydrochloride in your chosen solvent to a known concentration.

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC to obtain the initial peak area of the parent compound.

  • Incubate Samples: Aliquot the stock solution into several sealed vials and store them under the conditions you wish to test (e.g., room temperature, 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove a vial and analyze the sample by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

Time (hours)Parent Compound Peak Area (arbitrary units)% DegradationNew Peak(s) Area
01,000,00000
1950,000550,000
4800,00020200,000
8650,00035350,000
24300,00070700,000
Caption: Example data from a preliminary stability study.

Question 3: My reaction involves a nucleophilic reagent. How can I minimize the reaction with the chloromethyl group of my starting material?

This is a common challenge due to the reactivity of the chloromethyl group.

Strategies to Minimize Side Reactions:

  • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the undesired nucleophilic attack on the chloromethyl group.

  • Order of Addition: Consider adding the 2-Guanidino-4-chloromethylthiazole hydrochloride solution slowly to the solution of your nucleophile. This can help to maintain a low concentration of the thiazole derivative and favor the desired reaction.

  • Protecting Groups: In more complex syntheses, consider the use of a protecting group for the guanidino functionality if it is interfering with the desired reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Guanidino-4-chloromethylthiazole hydrochloride?

Solid 2-Guanidino-4-chloromethylthiazole hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light. A refrigerator (2-8°C) is a suitable storage location.[4]

Q2: What solvents are recommended for dissolving 2-Guanidino-4-chloromethylthiazole hydrochloride?

While solubility data is not extensively published, polar aprotic solvents are generally a good starting point for reactive intermediates. Anhydrous solvents should be used whenever possible to minimize hydrolysis.[2][5]

Q3: Can I use a basic solution with this compound?

Extreme caution should be exercised when using basic solutions. The guanidino group is already basic, and adding an external base can lead to a variety of side reactions, including deprotonation and potential intramolecular cyclization or intermolecular condensation reactions. It is generally recommended to work in neutral to acidic conditions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is not available, for other chloromethyl-containing heterocyclic compounds, stability is generally greater in acidic conditions (lower pH).[3] At higher pH, the rate of hydrolysis is likely to increase.

Q5: Are there any known incompatibilities for this compound?

Strong oxidizing agents, strong bases, and nucleophiles are expected to be incompatible with 2-Guanidino-4-chloromethylthiazole hydrochloride.

IV. Experimental Workflow and Logic

The following diagram illustrates a logical workflow for troubleshooting stability issues with 2-Guanidino-4-chloromethylthiazole hydrochloride.

G A Unexpected Results (e.g., low yield, extra peaks) B Investigate Potential Degradation A->B C Is water present in the solvent? B->C D Use anhydrous solvent C->D Yes E Check pH of the solution C->E No D->E F Adjust to a lower pH (acidic) E->F High pH G Review storage conditions (temperature, light) E->G Optimal pH F->G H Store at 2-8°C, protected from light G->H Sub-optimal I Perform Preliminary Stability Study (HPLC) G->I Optimal H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for stability issues.

V. References

  • Method for preparing guanidino thiazole compound. KR870001794B1. Google Patents.

  • 2-Guanidino-4-chloromethylthiazole hydrochloride | 69014-12-6. Smolecule.

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed.

  • (S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride | 88046-01-9. Chemicalbook.

  • Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates. EP0128736A1. Google Patents.

  • 2-Guanidinothiazoline compounds, and process for preparing them. US4562261A. Google Patents.

  • Safety Data Sheet: (S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride. AA Blocks.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride, which is typically prepared via a modified Hantzsch thiazole synthesis.[1] The primary reaction involves the cyclocondensation of a thiourea derivative, such as amidinothiourea, with an α-haloketone like 1,3-dichloroacetone.[1][2]

Issue 1: Low or No Product Yield

Q: I've followed the general protocol of reacting amidinothiourea with 1,3-dichloroacetone, but my yield of 2-Guanidino-4-chloromethylthiazole hydrochloride is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I improve the yield?

A: Low or no yield is a common frustration in organic synthesis. Let's break down the potential culprits and the corresponding solutions in a systematic way.

Root Cause Analysis and Solutions:

  • Reagent Quality and Stability:

    • Amidinothiourea: This reagent can degrade over time, especially if not stored under anhydrous conditions. It is crucial to use freshly prepared or commercially sourced high-purity amidinothiourea.

    • 1,3-Dichloroacetone: This α-haloketone is susceptible to self-condensation and polymerization, particularly in the presence of moisture or basic impurities. It is advisable to use freshly distilled or high-purity 1,3-dichloroacetone. Storing it in a cool, dark place is recommended.

  • Reaction Conditions:

    • Temperature Control: The reaction is often exothermic. While some protocols suggest refluxing[1], others recommend maintaining a low temperature (e.g., below 0°C) during the initial addition of reagents to control the reaction rate and minimize side reactions.[2] A sudden increase in temperature can lead to the formation of undesired byproducts. A gradual increase to the desired reaction temperature is often beneficial.

    • Solvent Selection: The choice of solvent is critical. Acetone is a commonly used solvent for this reaction.[2][3] A mixture of methanol and water has also been reported to be effective.[1][3] The solvent should be anhydrous to prevent hydrolysis of the starting materials and intermediates.[3]

    • Stoichiometry: Precise stoichiometric control is essential. An excess of either reactant can lead to the formation of byproducts and complicate the purification process. Ensure accurate weighing and transfer of your reagents.

  • Work-up and Isolation:

    • Precipitation and Filtration: The product, being a hydrochloride salt, often precipitates from the reaction mixture. Incomplete precipitation will result in product loss. Cooling the reaction mixture in an ice bath can enhance crystallization.[4]

    • Washing: The filtered product should be washed with a cold, appropriate solvent (e.g., acetone or ethanol) to remove unreacted starting materials and soluble impurities without dissolving a significant amount of the desired product.[2][4]

Experimental Protocol for Yield Optimization:

  • Reagent Preparation: Use high-purity amidinothiourea and 1,3-dichloroacetone. If the purity is questionable, consider purification of the starting materials.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend amidinothiourea (1 equivalent) in anhydrous acetone.[3]

  • Controlled Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 1,3-dichloroacetone (1 equivalent) in anhydrous acetone dropwise over 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the hydrochloride salt.[4] Collect the solid by filtration, wash with cold anhydrous acetone, and dry under vacuum.[2]

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on TLC or unexpected peaks in NMR analysis. What are the common impurities and how can I minimize their formation and remove them?

A: Impurity formation is a multifaceted issue. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities.

  • Over-alkylation Products: The reactive chloromethyl group can potentially react with the guanidino group of another molecule, leading to oligomeric byproducts.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming isomeric thiazole derivatives.

Strategies for Minimizing and Removing Impurities:

  • Control of Reaction Parameters:

    • Temperature: As mentioned earlier, maintaining a controlled temperature profile is crucial to prevent side reactions.

    • pH: Some related syntheses benefit from mild acidic conditions (pH 4-5) to improve regioselectivity.[1] While the formation of the hydrochloride salt inherently creates an acidic environment, ensuring the initial pH is not basic is important to prevent unwanted side reactions of 1,3-dichloroacetone.

  • Purification Techniques:

    • Recrystallization: This is a powerful technique for purifying solid compounds. The crude 2-Guanidino-4-chloromethylthiazole hydrochloride can be recrystallized from a suitable solvent system, such as ethanol or a methanol/water mixture.[5]

    • Column Chromatography: While the hydrochloride salt may be challenging to purify by standard silica gel chromatography due to its polarity, it is an option for the free base form. However, this adds extra steps of neutralization and subsequent salt formation.

Optimized Purification Protocol (Recrystallization):

  • Solvent Selection: Determine the optimal solvent system for recrystallization. A good solvent will dissolve the compound when hot but have low solubility when cold. Ethanol or methanol/water mixtures are good starting points.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in this compound?

A1: The formation of the hydrochloride salt serves two primary purposes. Firstly, it enhances the stability of the compound.[1] Secondly, it generally increases its solubility in polar solvents, which can be advantageous for subsequent reactions or biological assays.[1]

Q2: What are the recommended storage conditions for 2-Guanidino-4-chloromethylthiazole hydrochloride?

A2: The compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container to protect it from moisture and light.[1]

Q3: What are the key reactive sites on the 2-Guanidino-4-chloromethylthiazole molecule?

A3: The molecule has two main reactive sites:

  • The Chloromethyl Group: The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution reactions.[1]

  • The Guanidino Group: The nitrogens of the guanidino group are nucleophilic and can participate in condensation and cyclization reactions.[1]

Q4: Can you provide a general reaction mechanism for the synthesis?

A4: The synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride follows the Hantzsch thiazole synthesis pathway. The proposed mechanism involves the nucleophilic attack of the sulfur atom of amidinothiourea on one of the carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Reaction Mechanism Overview

ReactionMechanism Amidinothiourea Amidinothiourea Intermediate Thioether Intermediate Amidinothiourea->Intermediate Nucleophilic Attack Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Guanidino-4-chloromethylthiazole Cyclized_Intermediate->Product Dehydration HCl_Salt 2-Guanidino-4-chloromethylthiazole Hydrochloride Product->HCl_Salt + HCl

Caption: Hantzsch thiazole synthesis pathway.

Data Summary and Key Parameters

For successful and reproducible synthesis, it is crucial to control the following parameters:

ParameterRecommended Range/ConditionRationale
Temperature 0°C for addition, then room temperature or refluxTo control the initial exothermic reaction and then drive the reaction to completion.
Solvent Anhydrous Acetone or Methanol/WaterTo provide a suitable medium for the reaction while minimizing side reactions.[1][3]
pH Mildly acidic (inherent from HCl salt formation)To favor the desired cyclization and prevent base-catalyzed side reactions.
Reaction Time 1-2 hours (monitor by TLC)To ensure the reaction goes to completion without significant byproduct formation.[1][3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-Guanidino-4-chloromethylthiazole hydrochloride.

Experimental Workflow Diagram

Workflow start Start reagent_prep Reagent Preparation (Amidinothiourea & 1,3-Dichloroacetone) start->reagent_prep reaction Reaction in Anhydrous Solvent (Controlled Temperature) reagent_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Product Precipitation (Cooling) monitoring->workup Reaction Complete filtration Filtration and Washing workup->filtration purification Purification (Recrystallization) filtration->purification analysis Product Analysis (NMR, MS, MP) purification->analysis end End analysis->end

Caption: Synthesis and purification workflow.

References

  • Google Patents. (1987). KR870001794B1 - Method for preparing guanidino thiazole compound.
  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]

  • Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315–349.
  • PharmaCompass. (n.d.). 4-chloromethyl-2-guanidinothiazole hydrochloride. Retrieved from [Link]

  • Google Patents. (1985). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.

Sources

Troubleshooting famotidine synthesis from 2-Guanidino-4-chloromethylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Famotidine. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions encountered during the synthesis of famotidine, specifically from 2-guanidino-4-chloromethylthiazole hydrochloride. This document is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively.

Section 1: Reaction Overview and Mechanism

The synthesis of famotidine from 2-guanidino-4-chloromethylthiazole hydrochloride is a robust method that, when optimized, can provide high yields of the active pharmaceutical ingredient (API). The core of this synthesis is a nucleophilic substitution reaction (SN2 mechanism) where a sulfur nucleophile displaces the chlorine atom of the chloromethyl group on the thiazole ring.

The key starting materials for this synthesis are:

  • 2-Guanidino-4-chloromethylthiazole hydrochloride: The electrophile, providing the guanidinothiazole core of the famotidine molecule.

  • N-Sulfamoyl-3-(methylthio)propionamidine or a related thiol precursor: The nucleophile, which forms the side chain of the famotidine molecule. In many patented procedures, a thiol is generated in situ from a more stable precursor like an isothiourea derivative.

A common approach involves the in situ generation of the thiol from a precursor, which then reacts with the chloromethylthiazole derivative in the presence of a base.

Famotidine_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts SM1 2-Guanidino-4-chloromethylthiazole hydrochloride Base Base (e.g., Triethylamine, Sodium Hydroxide) SM1->Base Deprotonation of Thiol Precursor Byproduct1 Dimerization Byproduct SM1->Byproduct1 Side Reaction SM2 N-Sulfamoyl-3-(isothioureido)propionamidine (Thiol Precursor) SM2->Base Byproduct2 Unreacted Starting Materials SM2->Byproduct2 Famotidine Famotidine (Crude Product) Base->Famotidine SN2 Reaction Solvent Solvent (e.g., Methanol, Water, Isopropanol) Solvent->Famotidine Temp Temperature (e.g., Room Temp.) Temp->Famotidine Purification Purification (Crystallization) Famotidine->Purification Final_Product Pure Famotidine (Polymorph A or B) Purification->Final_Product

Technical Support Center: Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the H2 receptor antagonist Famotidine, ensuring a high-purity product is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its synthesis, with a focus on understanding and mitigating byproduct formation.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride, which is typically prepared via a modified Hantzsch thiazole synthesis. The primary reaction involves the condensation of amidinothiourea with 1,3-dichloroacetone.[1][2]

Issue 1: Low Yield of the Desired Product

Probable Causes:

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting materials. The Hantzsch thiazole synthesis is generally robust but requires careful optimization of reaction conditions.[3]

  • Side Reactions Dominating: The formation of byproducts can significantly consume starting materials, thereby reducing the yield of the target molecule. Key side reactions include hydrolysis and dimerization.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of amidinothiourea to 1,3-dichloroacetone can lead to the formation of undesired products. For instance, an excess of amidinothiourea can promote the formation of bis-thiazolyl ketones.

  • Poor Quality of Starting Materials: Impurities in amidinothiourea or 1,3-dichloroacetone can interfere with the reaction, leading to a complex reaction mixture and low yields.

Solutions & Scientific Rationale:

  • Reaction Monitoring:

    • Protocol: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. A typical TLC system could be a silica plate with a mobile phase of ethyl acetate/hexane.[4]

    • Rationale: Real-time monitoring allows for the determination of the optimal reaction time and prevents the degradation of the product due to prolonged exposure to reaction conditions.

  • Temperature and pH Control:

    • Protocol: Maintain the reaction temperature within the optimal range as determined by literature or internal optimization studies. The reaction is often carried out at a controlled temperature to minimize side reactions.[5] The pH should also be controlled, as highly acidic or basic conditions can promote hydrolysis of the chloromethyl group.[2]

    • Rationale: Temperature significantly influences reaction kinetics. While higher temperatures can increase the reaction rate, they can also accelerate the rate of decomposition and side reactions.

  • Stoichiometric Optimization:

    • Protocol: Carefully control the molar ratio of the reactants. A slight excess of one reactant may be beneficial, but large deviations should be avoided. A 1:1 molar ratio is a good starting point for optimization.

    • Rationale: The reaction stoichiometry directly dictates the product distribution. Precise control ensures that the desired bimolecular condensation occurs preferentially.

  • Starting Material Purity:

    • Protocol: Ensure the purity of amidinothiourea and 1,3-dichloroacetone using appropriate analytical techniques (e.g., NMR, melting point). If necessary, recrystallize or distill the starting materials before use.

    • Rationale: Pure starting materials are fundamental to achieving a clean reaction profile and high yield.

Issue 2: Presence of a Significant Amount of a More Polar Impurity

Probable Cause:

  • Hydrolysis of the Chloromethyl Group: The primary hydroxylated byproduct, 2-guanidino-4-hydroxymethylthiazole, is more polar than the desired product due to the presence of the hydroxyl group. This hydrolysis can be catalyzed by acidic or basic conditions, or prolonged heating in the presence of water.[2]

Solutions & Scientific Rationale:

  • Anhydrous Reaction Conditions:

    • Protocol: Use anhydrous solvents (e.g., dry acetone, ethanol) and protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen, argon).[1]

    • Rationale: The chloromethyl group is susceptible to nucleophilic attack by water. Minimizing the water content in the reaction mixture will suppress the formation of the hydrolysis byproduct.

  • Control of pH:

    • Protocol: Maintain a neutral or slightly acidic pH during the reaction and workup. The use of buffers can be explored to maintain a stable pH.

    • Rationale: Both strongly acidic and basic conditions can accelerate the rate of hydrolysis.

  • Optimized Workup Procedure:

    • Protocol: Minimize the exposure of the product to aqueous conditions during extraction and washing steps. Use brine washes to reduce the amount of dissolved water in the organic phase.

    • Rationale: A carefully designed workup procedure can significantly reduce the extent of hydrolysis post-reaction.

Issue 3: Formation of a High Molecular Weight Impurity

Probable Cause:

  • Dimerization/Oligomerization: The product molecule contains both a highly reactive electrophilic center (the chloromethyl group) and multiple nucleophilic sites (the guanidino group and the thiazole ring nitrogen). This can lead to intermolecular reactions, resulting in the formation of dimers or higher oligomers.

Solutions & Scientific Rationale:

  • Reaction Concentration:

    • Protocol: Perform the reaction at a higher dilution (lower concentration of reactants).

    • Rationale: According to the principles of chemical kinetics, bimolecular side reactions like dimerization are more sensitive to concentration than the unimolecular cyclization step of the desired reaction. Lowering the concentration will favor the intramolecular reaction pathway.

  • Temperature Control:

    • Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: Higher temperatures can provide the activation energy for undesired intermolecular reactions.

  • Purification Strategy:

    • Protocol: Utilize column chromatography or recrystallization to separate the higher molecular weight impurities from the desired product.

    • Rationale: The significant difference in molecular weight and polarity between the monomeric product and its oligomers often allows for effective separation by standard purification techniques.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis for this compound?

A1: The reaction proceeds through a well-established mechanism. Initially, the nucleophilic sulfur atom of amidinothiourea attacks one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction. This is followed by an intramolecular condensation between the nitrogen of the thiourea moiety and the carbonyl group of the acetone backbone, leading to a thiazoline intermediate. Subsequent dehydration and aromatization yield the final 2-guanidino-4-chloromethylthiazole product.[3][6] The hydrochloride salt is typically formed by treating the reaction mixture with hydrochloric acid.

Q2: What are the most common byproducts I should expect, and how can I identify them?

A2: The most common byproducts are:

  • 2-Guanidino-4-hydroxymethylthiazole: Formed by hydrolysis of the chloromethyl group. It can be identified by its higher polarity on TLC/HPLC and by the presence of a hydroxyl group signal in NMR and IR spectroscopy.

  • Dimeric Species: Formed by intermolecular reaction. These will have a significantly higher molecular weight, which can be confirmed by mass spectrometry.

  • Bis-thiazolyl ketones: Can form if the stoichiometry is not well-controlled. These structures can be elucidated using a combination of NMR and mass spectrometry.

Q3: What analytical methods are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is the most suitable method for assessing the purity of 2-Guanidino-4-chloromethylthiazole hydrochloride and quantifying impurities. A reversed-phase C18 column is typically used. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A UV detector is suitable for detection.[7][8]

Parameter Recommendation
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Buffered water (e.g., phosphate or acetate buffer) B: Acetonitrile or Methanol
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate Typically 1.0 mL/min

Q4: Can you provide a general purification protocol?

A4:

  • Initial Isolation: After the reaction is complete, the product often precipitates from the reaction mixture, especially upon cooling or addition of an anti-solvent. The crude product can be collected by filtration.[1]

  • Recrystallization: This is an effective method for removing many impurities. A suitable solvent system (e.g., ethanol/water, methanol/isopropanol) should be chosen where the product has good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For high-purity requirements or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexane) is often effective.

Q5: How should 2-Guanidino-4-chloromethylthiazole hydrochloride be stored?

A5: Due to the reactive nature of the chloromethyl group and its hygroscopic nature as a hydrochloride salt, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 2-8 °C) and protected from light and moisture to prevent degradation.

III. Visualizing Reaction Pathways and Workflows

Reaction Mechanism and Byproduct Formation

Fig. 1: Reaction Scheme and Major Byproduct Pathways Amidinothiourea Amidinothiourea Intermediate1 Thiazoline Intermediate Amidinothiourea->Intermediate1 Hantzsch Condensation Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate1 Hantzsch Condensation Product 2-Guanidino-4-chloromethylthiazole Hydrochloride Hydrolysis Hydrolysis Product (2-Guanidino-4-hydroxymethylthiazole) Product->Hydrolysis H2O (Heat, pH extremes) Dimer Dimerization Product Product->Dimer Intermolecular Reaction (High Concentration/Temp) Intermediate1->Product Dehydration & HCl Fig. 2: Synthetic and Purification Workflow Start Combine Amidinothiourea and 1,3-Dichloroacetone in Solvent Reaction Controlled Heating & Reaction Monitoring (TLC/HPLC) Start->Reaction Isolation Cooling & Filtration of Crude Product Reaction->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Analysis Purity Analysis (HPLC) & Characterization (NMR, MS) Purification->Analysis Final Pure 2-Guanidino-4-chloromethylthiazole Hydrochloride Analysis->Final

Caption: A typical workflow for synthesis and purification.

IV. References

  • KR870001794B1 - Method for preparing guanidino thiazole compound - Google Patents. Available at:

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. Available at: [Link]

  • 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. Available at: [Link]

  • Famotidine-Impurities - Pharmaffiliates. Available at: [Link]

  • Hantzsch thiazole synthesis - ResearchGate. Available at: [Link]

  • Famotidine Chloromethyl Impurity | 81152-53-6 - SynThink Research Chemicals. Available at: [Link]

  • HPLC Methods for analysis of Guanidine - HELIX Chromatography. Available at: [Link]

  • Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Available at: [Link]

  • N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride - ChemBK. Available at: [Link]

  • Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis - Physical Chemistry Research. Available at: [Link]

  • 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC - NIH. Available at: [Link]

  • FAMOTIDINE CHLOROMETHYL IMPURITY - Allmpus. Available at: [Link]

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio - DTIC. Available at: [Link]

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available at: [Link]

  • Stability of bicyclic guanidine superbases and their salts in water - HELDA - University of Helsinki. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]

  • WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents. Available at:

  • Reactions of 1,3-dichloroacetone with phenols - Journal of the Chemical Society C. Available at: [Link]

  • Intermediates of Famotidine | Manufacturers | Suppliers - Manus Aktteva Biopharma LLP. Available at: [Link]

  • Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. Available at: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Ligation events influence ALG-2 dimerization - PubMed. Available at: [Link]

Sources

Technical Support Center: Monitoring Reactions with 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into monitoring chemical transformations involving 2-Guanidino-4-chloromethylthiazole hydrochloride (2-GMT). Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Introduction: The Chemistry and Challenges of a Key Intermediate

2-Guanidino-4-chloromethylthiazole hydrochloride is a vital intermediate in pharmaceutical synthesis, most notably for the H2 receptor antagonist, Famotidine.[1][2] Its structure contains two key reactive centers: a highly electrophilic chloromethyl group at the 4-position and a nucleophilic guanidino group at the 2-position.[3] The primary reaction of interest is typically a nucleophilic substitution at the chloromethyl group.[3]

Effective reaction monitoring is paramount to ensuring high yield, purity, and safety. The unique properties of 2-GMT—its polarity, potential for multiple reaction pathways, and specific handling requirements—present distinct analytical challenges. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Section 1: Foundational Knowledge - Understanding Your Reagents

Before setting up any monitoring protocol, a complete understanding of the starting material is essential. The properties of 2-GMT dictate everything from storage to the choice of analytical solvent.

FAQ 1.1: What are the key reactive sites of 2-GMT and how do they influence its chemistry?

The reactivity of 2-GMT is dominated by two functional groups:

  • The 4-(chloromethyl) group (-CH₂Cl): This is the primary site for the desired synthetic transformations. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles (e.g., thiols, amines, alcohols). This Sₙ2-type reaction is the cornerstone of its use in building more complex molecules.[3]

  • The 2-(guanidino) group (-NH-C(=NH)NH₂): This group is basic and nucleophilic. While often intended to remain intact, its nitrogens can potentially participate in side reactions, such as intermolecular condensation or reaction with other electrophiles in the mixture, especially under basic conditions.[3]

Understanding this duality is crucial. Your reaction conditions must be optimized to favor substitution at the chloromethyl site while minimizing unwanted reactions at the guanidino moiety.

FAQ 1.2: What are the critical handling and stability considerations for 2-GMT?

Proper handling is a prerequisite for reproducible results and laboratory safety.

  • Hygroscopicity: The hydrochloride salt is known to absorb moisture from the air.[4] This can introduce water into your reaction, potentially leading to hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH₂OH), an undesired and often difficult-to-remove byproduct. Action: Always store 2-GMT in a desiccator or a dry, tightly sealed container and use anhydrous solvents for your reactions.[4]

  • Safety & Handling: 2-GMT and related chloromethylthiazole compounds are classified as irritants and can cause skin, eye, and respiratory irritation.[2][4][5][6] Some reports indicate it may cause contact dermatitis.[2] Action: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][6]

  • Solubility: 2-GMT is a polar salt, showing good solubility in polar solvents like Dimethyl Sulfoxide (DMSO) and methanol, but limited solubility in less polar organic solvents.[3] This property will heavily influence your choice of reaction solvent and analytical mobile phases.

Section 2: Choosing the Right Monitoring Technique

No single analytical technique is perfect for all scenarios. The choice depends on the information required (qualitative vs. quantitative), available equipment, and the stage of your research.

Comparative Overview of Key Techniques
TechniqueSpeedCostInformation QualityPrimary Use Case
TLC Very FastLowQualitativeRapid check for presence/absence of starting material and product formation.
HPLC ModerateModerateQuantitativeAccurate determination of conversion, purity, and byproduct formation.
LC-MS ModerateHighStructuralIdentification of product, intermediates, and unknown byproducts by mass.
NMR SlowHighDefinitive StructuralUnambiguous structural confirmation and monitoring of specific functional group transformations.
Workflow for Selecting a Monitoring Strategy

The following diagram outlines a logical decision-making process for establishing your monitoring protocol.

G cluster_0 Decision Workflow start Start: Reaction Setup q1 Need a quick qualitative check? start->q1 tlc Use Thin-Layer Chromatography (TLC) q1->tlc Yes q2 Need quantitative data (purity, % conversion)? q1->q2 No tlc->q2 hplc Develop HPLC/UPLC Method q2->hplc Yes q4 Need unambiguous structural confirmation? q2->q4 No q3 Are there unknown impurities? hplc->q3 lcms Use LC-MS for Identification q3->lcms Yes q3->q4 No lcms->hplc Refine HPLC nmr Use NMR Spectroscopy q4->nmr Yes end_node Reaction Complete / Workup q4->end_node No nmr->end_node

Caption: Decision workflow for selecting an analytical method.

Section 3: Troubleshooting Guide by Technique

This section provides practical, step-by-step protocols and troubleshooting for the most common monitoring techniques.

Thin-Layer Chromatography (TLC)

TLC is the first line of defense for rapid, real-time reaction monitoring. Its effectiveness hinges on proper technique and, most importantly, visualization.

FAQ 3.1.1: My spots are not showing up on the TLC plate. What should I do?

This is a common issue stemming from the specific chemical nature of 2-GMT and its derivatives. Standard visualization methods may not be effective.

  • Problem: You used only a UV lamp.

    • Cause: While the thiazole ring is aromatic and should absorb UV light, the concentration of your analyte on the plate might be too low, or your product may have poor UV absorbance.[7][8]

    • Solution: Always use multiple visualization methods. After checking under UV, proceed to a chemical stain.

  • Problem: You used an iodine chamber and saw nothing.

    • Cause: Iodine staining relies on the formation of weak charge-transfer complexes. It is not universal and often fails for highly polar or certain nitrogen-containing compounds like guanidines.[7]

    • Solution: Use a stain specifically designed for guanidino compounds. The Sakaguchi stain or a potassium hexacyanoferrate(III)-based stain are excellent choices.[9] A permanganate stain can also be effective if your molecule contains oxidizable groups.[7]

FAQ 3.1.2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis?
  • Principle: The goal is to find a solvent system where the starting material (2-GMT) and the product have different Retention Factor (Rƒ) values, ideally between 0.2 and 0.8.

  • Starting Point: Given the polar, salt-like nature of 2-GMT, you will need a relatively polar mobile phase. A common starting system is Dichloromethane (DCM) / Methanol (MeOH).

  • Optimization:

    • If all spots remain at the baseline, the system is not polar enough. Increase the proportion of methanol.

    • If all spots run to the solvent front, the system is too polar. Decrease the proportion of methanol or add a less polar co-solvent like ethyl acetate.

    • For basic compounds like 2-GMT, adding a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can prevent streaking and improve spot shape.

Protocol 3.1: Standard TLC Monitoring Procedure
  • Preparation: Prepare your TLC plate (silica gel is standard) by drawing a light pencil line ~1 cm from the bottom.

  • Spotting: Using a capillary tube, spot a dilute solution of your starting material (co-spot), and a sample from your reaction mixture onto the baseline. Keep spots small.

  • Development: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Drying: Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • First, view the plate under a short-wave (254 nm) UV lamp and circle any visible spots.[10]

    • Next, place the plate in a chamber with a prepared guanidine-specific stain (e.g., potassium hexacyanoferrate(III) spray).[9]

    • Gently heat the stained plate with a heat gun to develop the spots.

  • Analysis: Compare the Rƒ of the spots in the reaction lane to your starting material. The disappearance of the starting material spot and the appearance of a new spot indicates reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative analysis, allowing you to accurately calculate conversion, yield, and impurity profiles.

FAQ 3.2.1: I'm seeing poor peak shape (tailing, fronting) or no separation. How can I optimize my HPLC method?

Peak shape and separation issues are common when dealing with highly basic compounds like guanidines on standard C18 columns.

  • Cause 1: Strong Basic Analyte Interaction: The basic guanidino group can interact strongly with residual acidic silanol groups on the silica support of a C18 column, leading to severe peak tailing.

  • Solutions:

    • Use a Low pH Mobile Phase: Add an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) to your mobile phase (e.g., Water/Acetonitrile). This protonates the silanol groups, minimizing unwanted interactions.

    • Use a Specialty Column: Consider a column designed for polar compounds, such as a Cogent Diamond Hydride™ column, or employ ion-exchange chromatography.[11][12][13]

    • Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like TEA can improve peak shape, but this is less common in modern reversed-phase chromatography.

  • Cause 2: Inappropriate Mobile Phase Strength: If all peaks elute too quickly (no separation) or take too long to elute, your mobile phase is either too strong or too weak.

  • Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For more complex mixtures, a gradient elution (where the mobile phase composition changes over time) is highly effective.

FAQ 3.2.2: What is the best wavelength to monitor my reaction using a UV detector?
  • Guanidine Moiety: The guanidine group itself absorbs at very low UV wavelengths, typically around 195 nm.[11][12] Monitoring at this wavelength provides high sensitivity but can also suffer from interference from solvents and other additives.

  • Thiazole Ring: The aromatic thiazole ring provides a more selective detection wavelength, likely in the 250-280 nm range.[14]

  • Recommendation: Use a Photo Diode Array (PDA) detector if available. This allows you to monitor multiple wavelengths simultaneously and to extract the UV spectrum for each peak, which aids in peak identification and purity assessment. If using a variable wavelength detector, start by analyzing standards of your starting material and (if available) product to determine their respective λ_max_ values. A wavelength around 275 nm is often a good compromise for monitoring compounds containing a thiazole ring.[14]

Protocol 3.2: Exemplary HPLC Method for Reaction Monitoring

This is a robust starting point that should be optimized for your specific reaction.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it significantly with a 50:50 mixture of Water:Acetonitrile, and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is invaluable for confirming the identity of your product and for tracking the transformation of specific functional groups.

FAQ 3.3.1: Which proton signals are most informative for monitoring reaction progress?

For a typical nucleophilic substitution at the chloromethyl position, two regions of the ¹H NMR spectrum are critical:

  • The Methylene (-CH₂-) Protons: The starting material, 2-GMT, will have a characteristic singlet for the -CH₂Cl protons. Upon successful reaction, this singlet will disappear and be replaced by a new signal (often another singlet or a multiplet, depending on the nucleophile) at a different chemical shift. This is the most direct evidence of reaction at the target site.

  • The Thiazole Ring Proton: The thiazole ring has a single aromatic proton (-CH=). Its chemical shift is sensitive to the substituent at the 4-position.[8] You will observe a shift in this proton's signal as the -CH₂Cl group is converted to the new -CH₂-Nucleophile group.

Protocol 3.3: NMR Sample Preparation and Analysis
  • Sampling: Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching/Workup: Quench the reaction in the aliquot (e.g., by adding D₂O). To remove non-volatile reaction components (salts, base), perform a mini-extraction if possible. Evaporate the solvent in vacuo.

  • Dissolving: Dissolve the residue in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often an excellent choice as it can dissolve a wide range of polar organic compounds.[15]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the signal corresponding to the product's methylene protons and compare it to the integral of the remaining starting material's methylene protons. This ratio provides a direct measure of the reaction conversion.

Section 4: Advanced Troubleshooting - Interpreting Complex Results

FAQ 4.1: I see multiple new spots/peaks in my analysis. How do I identify potential side products?

The appearance of unexpected signals is a common challenge. A systematic approach is required for identification.

  • Hypothesize: Based on the reactants and conditions, predict likely side reactions. The most common one is hydrolysis of the chloromethyl group to an alcohol (-CH₂OH) if water is present. Intermolecular dimerization is another possibility.

  • Utilize LC-MS: This is the most powerful tool for this problem. An LC-MS analysis will provide the mass-to-charge ratio (m/z) for each peak. By comparing the measured mass of a side product to the calculated masses of your hypothesized structures, you can often achieve a confident identification.

  • Isolate and Characterize: If a side product is significant, preparative chromatography (either flash or prep-HPLC) may be necessary to isolate a pure sample for full structural elucidation by NMR.

Potential Reaction and Side-Reaction Pathway

The following diagram illustrates a typical desired reaction alongside a common hydrolysis side reaction.

G cluster_1 Reaction Pathways SM 2-Guanidino-4-chloromethylthiazole (2-GMT) Product Desired Product (R-CH2-Nu) SM->Product + Nu-H (Desired Path) SideProduct Hydrolysis Byproduct (R-CH2-OH) SM->SideProduct + H2O (Side Reaction) Nuc Nucleophile (Nu-H) Water H2O (Trace Moisture)

Caption: Desired reaction pathway vs. a common side reaction.

This guide provides a framework for developing robust and reliable methods for monitoring reactions involving 2-Guanidino-4-chloromethylthiazole hydrochloride. By combining a foundational understanding of the molecule's properties with systematic troubleshooting, you can significantly improve the efficiency and success of your synthetic endeavors.

References

  • ChemBK. N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Available from: [Link]

  • Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Molecules. Available from: [Link]

  • PharmaCompass. 2-Guanidino-4-chloromethylthiazole hydrochloride. Available from: [Link]

  • PharmaCompass. 4-chloromethyl-2-guanidinothiazole hydrochloride. Available from: [Link]

  • GSRS. 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE. Available from: [Link]

  • Google Patents. US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them.
  • Khuhawar, M. Y., & Qureshi, G. A. (2001). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • El-Sattar, N. E. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Szántay, C., et al. (2012). Solution-state NMR spectroscopy of famotidine revisited: Spectral assignment, protonation sites, and their structural consequences. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • ResearchGate. Detection of guanidinium compounds by TLC. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • PubMed. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. Available from: [Link]

  • Google Patents. EP0128736A1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
  • Zhang, J., & Katta, V. (2004). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A. Available from: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • ResearchGate. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Available from: [Link]

  • YouTube. Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Available from: [Link]

  • Ask this paper. Separation and determination of nitroguanidine and guanidine nitrate by HPTLC. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001919). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. Available from: [Link]

  • PubChem. 2-Chloro-5-chloromethylthiazole. Available from: [Link]

  • Google Patents. US5021582A - Famotidine polymorphic forms and their preparation process.
  • YouTube. Visualizing a TLC plate. Available from: [Link]

  • MicroSolv. Guanidine Analyzed with HPLC- AppNote. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • SIELC. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available from: [Link]

  • ResearchGate. NMR Spectra of famotidine. Available from: [Link]

Sources

Technical Support Center: 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Guanidino-4-chloromethylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Given the reactive nature of its functional groups, understanding potential degradation pathways is critical for experimental success, formulation development, and data interpretation.

This document is structured to anticipate and address challenges you may encounter. We will explore the chemical liabilities of the molecule, provide protocols for stability assessment, and offer solutions to common experimental issues.

Part 1: Troubleshooting Guide

This section addresses specific experimental observations in a question-and-answer format.

Observation 1: "I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an aqueous or alcoholic solution. What could it be?"

Probable Cause: This is a classic sign of hydrolysis or solvolysis of the highly reactive chloromethyl group at the C4 position of the thiazole ring. The chlorine atom is a good leaving group, and the carbon is susceptible to nucleophilic attack by water (hydrolysis) or an alcohol solvent (alcoholysis). This substitution of chloride with a hydroxyl or alkoxy group increases the polarity of the molecule, resulting in a shorter retention time on a reverse-phase column.

Proposed Mechanism: SN1/SN2 Nucleophilic Substitution

The benzylic-like position of the chloromethyl group enhances its reactivity. The reaction proceeds via a nucleophilic substitution mechanism.

  • Hydrolysis Product: 2-Guanidino-4-(hydroxymethyl)thiazole

  • Alcoholysis Product (e.g., with Methanol): 2-Guanidino-4-(methoxymethyl)thiazole

Troubleshooting & Validation Steps:

  • Confirm Identity: The most effective way to confirm the identity of the new peak is by using LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass of the hydrolysis product will be [M-Cl+OH] relative to the parent compound.

  • pH Dependence: The rate of hydrolysis can be influenced by pH. We recommend performing a short-term stability study in buffers of varying pH (e.g., pH 3, 7, 9) to observe the rate of formation of the new peak.

  • Solvent Selection: If the application allows, switch to a non-nucleophilic, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for stock solutions to minimize this degradation pathway.

  • Temperature Control: Store all solutions at low temperatures (2-8°C or -20°C) to slow the rate of degradation. Prepare fresh solutions before use whenever possible.

Observation 2: "The pH of my unbuffered aqueous solution of the compound is decreasing over time."

Probable Cause: This is directly related to the hydrolysis of the chloromethyl group as described above. For every molecule of 2-Guanidino-4-chloromethylthiazole that undergoes hydrolysis, one equivalent of hydrochloric acid (HCl) is generated. This release of HCl into an unbuffered solution will cause a noticeable drop in pH.

Causality Chain: Chloromethyl Group Hydrolysis → Release of Cl- and H+ → Decrease in Solution pH

Troubleshooting & Validation Steps:

  • Use Buffered Solutions: For all aqueous applications, especially those requiring stable pH, use an appropriate buffer system (e.g., phosphate, citrate, or TRIS buffers). The choice of buffer should be compatible with your experimental system.

  • Monitor pH: When preparing solutions, monitor the pH immediately after dissolution and over time to track the extent of degradation.

  • Kinetic Analysis: You can quantify the rate of degradation by titrating the generated acid with a standardized base over time. This provides a direct measure of the hydrolysis kinetics.

Observation 3: "I'm seeing multiple degradation products, especially under basic conditions or in the presence of amine-containing buffers."

Probable Cause: The molecule has multiple reactive sites that can degrade under specific conditions.

  • Guanidinium Group Hydrolysis: The guanidinium group, while generally stable at neutral and acidic pH, can be susceptible to hydrolysis under strong basic conditions to form a urea derivative (2-Ureido-4-chloromethylthiazole) and ultimately ammonia.[1] The guanidinium cation is highly stable due to resonance, making this a less common but possible pathway under harsh conditions.[1]

  • Thiazole Ring Opening: Thiazole rings can be susceptible to cleavage under strongly oxidative or harsh basic conditions, though they are generally considered stable aromatic systems.[2]

  • Reaction with Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., TRIS, glycine) are nucleophilic and can react with the chloromethyl group, leading to the formation of buffer adducts.

Potential Degradation Pathways Diagram

G Parent 2-Guanidino-4-chloromethylthiazole Hydrolysis 2-Guanidino-4-hydroxymethylthiazole (Hydrolysis Product) Parent->Hydrolysis H₂O / ROH (Most Common) Urea 2-Ureido-4-chloromethylthiazole (Guanidinium Hydrolysis) Parent->Urea Strong Base (OH⁻) (Harsh Conditions) BufferAdduct Buffer Adduct (e.g., TRIS adduct) Parent->BufferAdduct Nucleophilic Buffer (e.g., R-NH₂) RingOpening Ring Cleavage Products Parent->RingOpening Strong Oxidant / Base (Extreme Conditions)

Caption: Predicted degradation pathways of 2-Guanidino-4-chloromethylthiazole.

Troubleshooting & Validation Steps:

  • Forced Degradation Study: Conduct a forced degradation study as recommended by ICH guidelines to systematically identify degradation products.[3] This involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.

  • Buffer Selection: Choose non-nucleophilic buffers for your experiments, such as phosphate, HEPES, or MOPS, to avoid adduct formation.

  • Characterize Degradants: Use LC-MS/MS and NMR to fully characterize the structures of the observed degradation products. This is crucial for understanding the complete stability profile.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Guanidino-4-chloromethylthiazole hydrochloride?

Answer: The solid hydrochloride salt is expected to be relatively stable. However, due to the reactive chloromethyl group, it is crucial to protect it from moisture and high temperatures. We recommend storing the solid compound in a tightly sealed container at 2-8°C, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

Q2: How do I choose the right analytical method to monitor the stability of this compound?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from its more polar and potentially less polar degradants.

  • Detection: UV detection is suitable as the thiazole ring is a chromophore. Select a wavelength of maximum absorbance (λmax), likely in the 230-270 nm range, which can be determined using a UV-Vis spectrophotometer. For thiazole derivatives, detection around 238 nm has been reported.[4]

  • Method Validation: The method must be validated to be "stability-indicating." This is achieved by performing a forced degradation study and demonstrating that all degradation products are resolved from the parent peak and from each other.

Q3: Is this compound sensitive to light?

Answer: Heterocyclic aromatic compounds can be susceptible to photodegradation. As a standard practice for any new chemical entity, it is essential to evaluate its photostability. We recommend conducting a photostability study according to ICH guideline Q1B. This involves exposing the solid material and a solution of the compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) and analyzing for degradation at various time points. Always store the compound and its solutions protected from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the primary chemical liabilities I should be aware of when using this compound in drug development?

Answer: The two primary chemical liabilities are:

  • The Chloromethyl Group: This is a reactive electrophilic center. It can act as an alkylating agent, reacting with biological nucleophiles such as the thiol groups in cysteine residues or the amine groups in lysine residues of proteins. This reactivity is a significant concern for toxicity and off-target effects.

  • The Guanidinium Group: This group is strongly basic (pKa of the conjugate acid is ~13.6) and will be protonated and positively charged at physiological pH.[1] This charge can influence cell permeability, protein binding, and interactions with negatively charged biological macromolecules like DNA or acidic proteins.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the degradation pathways of 2-Guanidino-4-chloromethylthiazole hydrochloride.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B Light Box) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis (Assay & Purity) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS If degradants > 0.1%

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature. Withdraw samples at timed intervals (e.g., 5, 15, 30, 60 minutes) as degradation is expected to be rapid. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid: Place solid powder in a vial at 80°C.

    • Analyze samples at appropriate time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light energy as specified in ICH guideline Q1B. Include dark controls to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Calculate the percentage of degradation. For any significant degradant, perform peak isolation and characterization using LC-MS/MS and NMR.

Table 1: Example Forced Degradation Data Summary

This table illustrates how to present the results from a forced degradation study.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Proposed)
0.1 M HCl24 hours60°C~5%2-Guanidino-4-hydroxymethylthiazole
0.1 M NaOH1 hourRoom Temp>90%Multiple products, including potential urea and ring-opened species
3% H₂O₂24 hoursRoom Temp~15%Potential N-oxides or S-oxides
Heat (Solution)48 hours80°C~8%2-Guanidino-4-hydroxymethylthiazole
Light (Solution)ICH Q1B25°C~10%Photodegradants to be identified

References

  • This citation is intentionally left blank as no direct source was found for this specific compound.
  • Khan, I., et al. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PMC - NIH. [Link]

  • MDPI. (2021). Peptide Identity of Electrochemically Deposited Polyarginine: A Critical Assessment. MDPI. [Link]

  • Serbent, M. P., et al. (2020). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. PubMed Central. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [Link]

  • PubMed. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. [Link]

  • PubMed. (1985). High-performance liquid chromatographic analysis of guanidino compounds using ninhydrin reagent. II. Guanidino compounds in blood of patients on haemodialysis therapy. PubMed. [Link]

  • Semantic Scholar. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from Semantic Scholar. [Link]

  • Wikipedia. Guanidine. Retrieved from Wikipedia. [Link]

  • Journal of the American Chemical Society. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Retrieved from JACS. [Link]

  • ACS Publications. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. Retrieved from ACS Publications. [Link]

  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from BioSpectra. [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from ResearchGate. [https://www.researchgate.net/publication/293820215_Estimation_And_Forced_Degradation_Study_Of_Thiazole_Derivative_By_HPLC_TechniqueD BKamkhede]([Link] BKamkhede)

  • PMC - NIH. (2004). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Retrieved from PMC - NIH. [Link]

  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from Semantic Scholar. [Link]

  • DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from DTIC. [Link]

  • Google Patents. (1991). Process for the preparation of chlorothiazole derivatives.
  • ResearchGate. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. Retrieved from ResearchGate. [Link]

  • Asian Journal of Research in Chemistry. (2018). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from AJRC. [Link]

  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • PMC - PubMed Central. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from PMC - PubMed Central. [Link]

  • PMC - PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from PMC - PubMed Central. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from Semantic Scholar. [Link]

  • Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from Patsnap. [Link]

  • ResearchGate. (2014). Chromatography of guanidino compounds. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Retrieved from ResearchGate. [Link]

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Technical Support Center: Characterization of 2-Guanidino-4-chloromethylthiazole Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2-Guanidino-4-chloromethylthiazole hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during the experimental analysis of this important class of compounds. The inherent reactivity of the chloromethyl group and the polar nature of the guanidinium moiety present unique challenges in chromatographic separation, spectral analysis, and stability assessment. This resource provides in-depth, field-proven insights and troubleshooting guides in a user-friendly question-and-answer format.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

The polar nature of the guanidinium group and the reactivity of the chloromethyl functionality make HPLC analysis of 2-Guanidino-4-chloromethylthiazole hydrochloride and its derivatives a non-trivial task. Common issues include poor peak shape, retention time variability, and on-column degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for 2-Guanidino-4-chloromethylthiazole hydrochloride is tailing significantly on a standard C18 column. What is causing this and how can I improve the peak shape?

A1: Peak tailing for this compound is a common issue and is primarily caused by two factors:

  • Secondary Silanol Interactions: The basic guanidinium group can interact with acidic residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.

  • Ionic Interactions: The positively charged guanidinium ion can undergo ionic interactions with the stationary phase, contributing to asymmetric peaks.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an acid like phosphoric acid or formic acid will suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.

  • Use of an Ion-Pairing Reagent: Adding an anionic ion-pairing reagent, such as hexane-1-sulfonic acid sodium salt (at a concentration of 5-10 mM), to the mobile phase can form a neutral ion pair with the guanidinium group. This neutral complex will exhibit better retention and improved peak shape on a reversed-phase column.

  • Column Selection:

    • Polar-Endcapped Columns: These columns have a modified surface that shields residual silanols, reducing peak tailing for basic compounds.

    • Porous Graphitic Carbon (PGC) Columns: PGC columns operate on a different separation mechanism (polar retention) and are not susceptible to silanol interactions, making them an excellent choice for highly polar and basic compounds.[1]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual silanol activity and improve peak symmetry.

Q2: I am observing inconsistent retention times for my 2-Guanidino-4-chloromethylthiazole derivatives. What are the likely causes and solutions?

A2: Retention time variability can stem from several factors related to the mobile phase, column, and the compound's stability.

Troubleshooting Workflow:

G start Retention Time Variability c1 Check Mobile Phase Preparation start->c1 Is the mobile phase freshly prepared and properly degassed? c2 Ensure Column Equilibration c1->c2 Yes sol1 Solution: Prepare fresh mobile phase, ensure accurate composition, and degas thoroughly. c1->sol1 No c3 Investigate On-Column Degradation c2->c3 Is the column fully equilibrated with the mobile phase? sol2 Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase. c2->sol2 No c4 Verify Pump Performance c3->c4 Yes sol3 Solution: The chloromethyl group can react with nucleophilic solvents (e.g., methanol) or water, especially at elevated temperatures or non-neutral pH. Consider using a less reactive organic modifier like acetonitrile and maintaining a low-temperature column compartment. c3->sol3 Possible sol4 Solution: Check for leaks and ensure the pump is delivering a consistent flow rate. c4->sol4 Check G parent [M+H]⁺ (m/z 191/193) frag1 Loss of NH₃ (m/z 174/176) parent->frag1 frag2 Loss of CH₂Cl radical (m/z 142) parent->frag2 frag3 Cleavage of thiazole ring parent->frag3

Caption: Simplified MS/MS fragmentation of 2-Guanidino-4-chloromethylthiazole.

  • Loss of Ammonia (NH₃): A common neutral loss from the protonated guanidinium group.

  • Loss of the Chloromethyl Radical (•CH₂Cl): This results in a fragment corresponding to the 2-guanidinothiazole radical cation.

  • Thiazole Ring Cleavage: The thiazole ring can undergo characteristic cleavages, leading to smaller fragment ions.

Q3: I am having trouble getting a stable signal in my ESI-MS. What could be the issue?

A3: Signal instability can be due to the high salt content (from the hydrochloride salt) or the compound's propensity to adsorb to surfaces.

Troubleshooting Tips:

  • In-line Desalting: If possible, use a divert valve to direct the early eluting salt peak to waste.

  • Sample Preparation: If analyzing via direct infusion, consider a desalting step using a solid-phase extraction (SPE) cartridge.

  • Source Conditions: Optimize the capillary voltage and gas flows. For highly polar compounds, a lower capillary voltage may sometimes provide a more stable signal.

  • Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or ammonium formate can improve ionization efficiency and signal stability.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural elucidation of 2-Guanidino-4-chloromethylthiazole hydrochloride and its derivatives. However, the presence of exchangeable protons and potential tautomerism can complicate spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The signals for the guanidinium N-H protons are very broad or not visible in my ¹H NMR spectrum. Why is this happening?

A1: This is a common phenomenon for guanidinium groups and is due to:

  • Proton Exchange: The N-H protons can exchange with residual water or other exchangeable protons in the NMR solvent (e.g., DMSO-d₆). This exchange process occurs at a rate that is intermediate on the NMR timescale, leading to signal broadening.

  • Quadrupolar Broadening: The nitrogen atoms (¹⁴N) have a nuclear quadrupole moment, which can lead to broadening of the signals of adjacent protons.

Solutions:

  • Use a Dry Solvent: Ensure you are using a freshly opened ampule of a high-purity deuterated solvent to minimize water content.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, resulting in sharper signals.

  • ¹H-¹⁵N HMQC/HSQC: If you have access to an instrument capable of these experiments and an ¹⁵N-labeled compound, you can indirectly detect the protons attached to nitrogen, which can help in their assignment. [2] Q2: I am unsure about the assignment of the aromatic proton on the thiazole ring. What is its expected chemical shift?

A2: The single proton on the thiazole ring is typically found in the aromatic region of the ¹H NMR spectrum. Its exact chemical shift is influenced by the substituents on the ring. For 2-amino-4-substituted thiazoles, this proton signal is often observed between δ 6.5 and 7.5 ppm. [3][4]The electron-donating guanidino group and the electron-withdrawing chloromethyl group will both influence the final chemical shift.

Q3: Can tautomerism affect the NMR spectrum of these compounds?

A3: Yes, the 2-guanidinothiazole moiety can exist in different tautomeric forms (amino and imino forms). In most cases, one tautomer will predominate in solution, but if multiple tautomers are present in significant amounts, you may observe two sets of signals for the compound. The equilibrium between tautomers can be influenced by the solvent, temperature, and pH.

Typical ¹H NMR Signal Assignments (in DMSO-d₆)
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Guanidinium N-H 7.0 - 9.0Broad singlet(s)Often exchangeable with D₂O. May be multiple broad signals due to different N-H environments.
Thiazole C5-H 6.8 - 7.5SingletThe exact position is dependent on the specific derivative.
Chloromethyl CH₂ ~4.8SingletCharacteristic chemical shift for a methylene group attached to a chlorine and an aromatic ring.

Section 4: Stability and Degradation

The chemical stability of 2-Guanidino-4-chloromethylthiazole hydrochloride is a critical parameter, particularly due to the reactive chloromethyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the main degradation pathways for 2-Guanidino-4-chloromethylthiazole hydrochloride?

A1: The primary degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, especially in the presence of water or other nucleophiles. [1][5] Degradation Reaction:

2-Guanidino-4-chloromethylthiazole + H₂O → 2-Guanidino-4-hydroxymethylthiazole + HCl

This reaction can be accelerated by elevated temperatures and pH values outside of the optimal stability range.

Q2: How should I store the solid compound and its solutions to ensure stability?

A2:

  • Solid Form: The hydrochloride salt is relatively stable as a solid. [6]It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.

  • Solutions: Solutions should be freshly prepared whenever possible. If storage is necessary, use an aprotic solvent like acetonitrile and store at low temperatures (2-8 °C). Avoid prolonged storage in protic solvents like water or methanol.

Q3: I suspect my sample has degraded. How can I confirm this?

A3:

  • HPLC Analysis: Use a stability-indicating HPLC method to look for the appearance of new peaks and a decrease in the area of the parent peak. The primary degradation product, the hydroxymethyl derivative, will be more polar and will likely have a shorter retention time in reversed-phase HPLC.

  • LC-MS Analysis: Analyze the sample by LC-MS to identify the masses of any new peaks. The hydroxymethyl derivative will have a molecular weight that is 18 Da higher than the parent compound (replacement of Cl with OH).

  • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the chloromethyl singlet (around 4.8 ppm) and the appearance of a new singlet for the hydroxymethyl group (typically around 4.5 ppm), along with a signal for the hydroxyl proton, would indicate degradation.

References

  • Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253–257.
  • Song, C., Zhang, Y., Manzoor, M. A., & Li, G. (2022). The mass spectra of the guanidines. ResearchGate. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. PubMed. Retrieved from [Link]

  • Kennan, A. J., et al. (2016). 15N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. The Journal of Organic Chemistry.
  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
  • The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Retrieved from [Link]

  • Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]

  • PubMed. (2013, September 17). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999, May 30). 75611 Famotidine Bioequivalence Review. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Simultaneous Determination of Famotidine and Dicyclomine HCl in combined Tablet Dosage form by UV-Spectrophotometer. Retrieved from [Link]

  • ACS Omega. (2021, November 24). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Resolving Inconsistencies in Reaction Outcomes with 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for resolving common inconsistencies encountered during reactions with 2-Guanidino-4-chloromethylthiazole hydrochloride. As a versatile and highly reactive building block, this compound presents unique challenges and opportunities in synthetic chemistry. This resource will equip you with the knowledge to navigate these complexities and achieve consistent, high-yield results.

I. Understanding the Reactivity of 2-Guanidino-4-chloromethylthiazole Hydrochloride

2-Guanidino-4-chloromethylthiazole hydrochloride is a bifunctional molecule with two primary sites of reactivity: the electrophilic chloromethyl group at the C4 position and the nucleophilic guanidino group at the C2 position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1] Understanding the interplay between these functional groups is crucial for predicting and controlling reaction outcomes.

The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, thiols, and alcohols.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.

The guanidino group is a strong base and a potent nucleophile due to the presence of multiple nitrogen atoms with lone pairs of electrons.[1] Its high pKa means it is protonated at neutral and acidic pH, which can modulate its nucleophilicity. The guanidinium cation can also influence reaction pathways through interactions with counter-ions.

II. Troubleshooting Guide: Common Reaction Inconsistencies and Solutions

This section addresses the most frequently encountered issues in reactions involving 2-Guanidino-4-chloromethylthiazole hydrochloride, providing causative explanations and actionable solutions.

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows only the starting material and the nucleophile.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Basicity The guanidino group is protonated as a hydrochloride salt, which can create an acidic reaction environment. Many nucleophiles require basic conditions to be sufficiently reactive.Add a non-nucleophilic base to neutralize the hydrochloride and deprotonate the nucleophile. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Use at least one equivalent of base, with 1.5-2.0 equivalents often being optimal.
Poor Solvent Choice The solubility of the reactants and the polarity of the solvent can significantly impact the reaction rate.For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation while leaving the nucleophile more reactive.[2]
Steric Hindrance A bulky nucleophile may have difficulty accessing the electrophilic carbon of the chloromethyl group.Increase the reaction temperature to overcome the activation energy barrier. Consider using a less sterically hindered nucleophile if the reaction design allows.
Low Reaction Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature, monitoring for product formation and potential degradation.

Workflow for Optimizing Nucleophilic Substitution:

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in Nucleophilic Substitution check_base Add non-nucleophilic base (e.g., TEA, DIPEA) start->check_base 1. Check Basicity change_solvent Switch to polar aprotic solvent (e.g., DMF, MeCN) check_base->change_solvent 2. Optimize Solvent increase_temp Increase reaction temperature change_solvent->increase_temp 3. Adjust Temperature check_nucleophile Consider a less sterically hindered nucleophile increase_temp->check_nucleophile 4. Evaluate Nucleophile success Improved Yield check_nucleophile->success Resolution

Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.

Issue 2: Formation of an Unexpected Byproduct: 2-Guanidino-4-hydroxymethylthiazole

Symptoms:

  • Mass spectrometry analysis of the crude reaction mixture shows a peak corresponding to the mass of the hydrolyzed product (M+H)+ at m/z 173.06.

  • The desired product is contaminated with a more polar impurity.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Presence of Water The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water and under neutral or basic conditions.Ensure all glassware is thoroughly dried. Use anhydrous solvents. If a base is required, use a freshly opened bottle or a freshly distilled one.
Basic Hydrolysis The use of strong aqueous bases can promote the hydrolysis of the chloromethyl group.If a base is necessary, opt for a non-nucleophilic organic base like DIPEA or an inorganic base that is sparingly soluble in the organic solvent, such as potassium carbonate. Avoid aqueous bases like sodium hydroxide or potassium hydroxide.
Extended Reaction Times at Elevated Temperatures Prolonged heating in the presence of trace amounts of water can lead to gradual hydrolysis.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Analytical Detection of the Hydrolysis Byproduct:

The hydrolysis product, 2-Guanidino-4-hydroxymethylthiazole, can be detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) for peak shaping is a common method. The hydrolyzed product will typically have a shorter retention time than the starting material due to its increased polarity.

Issue 3: Competing Reactivity of the Guanidino Group

Symptoms:

  • Formation of multiple products, some of which may have incorporated the nucleophile at the guanidino group or resulted from intramolecular cyclization.

  • Complex NMR spectra that are difficult to interpret.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Nucleophilicity of the Guanidino Group Under certain conditions, the guanidino group can compete with the intended nucleophile for reaction at electrophilic sites.If the reaction involves another electrophile in addition to the chloromethylthiazole, consider protecting the guanidino group. Boc and Cbz protecting groups are commonly used for guanidines and can be removed under acidic or hydrogenolysis conditions, respectively.[3]
Intramolecular Cyclization If the nucleophile attached to the chloromethyl group contains an electrophilic center, the guanidino group can participate in an intramolecular cyclization.[4]Modify the reaction conditions (temperature, solvent, base) to favor the intermolecular reaction. If cyclization is unavoidable, a redesign of the synthetic route may be necessary.
Influence of the Counter-ion The nature of the counter-ion of the guanidinium salt can influence its reactivity. More nucleophilic counter-ions (e.g., halides) can participate in side reactions compared to non-nucleophilic counter-ions (e.g., hexafluorophosphate).[5][6]While the starting material is a hydrochloride salt, be mindful of other salts present in the reaction mixture.

Reaction Pathway Visualization:

cluster_main Main Reaction Pathways start 2-Guanidino-4-chloromethylthiazole + Nucleophile sn2 Desired SN2 Product start->sn2 Desired Pathway hydrolysis Hydrolysis Byproduct (2-Guanidino-4-hydroxymethylthiazole) start->hydrolysis Side Reaction 1 (Presence of H2O) guanidino_reaction Guanidino Side Reaction (e.g., Intramolecular Cyclization) start->guanidino_reaction Side Reaction 2 (Competing Nucleophilicity)

Caption: Competing reaction pathways for 2-Guanidino-4-chloromethylthiazole hydrochloride.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride

This protocol is adapted from the principles of the Hantzsch thiazole synthesis.[2]

Materials:

  • Amidinothiourea

  • 1,3-Dichloroacetone

  • Acetone

  • Hydrochloric acid (concentrated)

Procedure:

  • Suspend amidinothiourea (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[7]

  • Dissolve 1,3-dichloroacetone (1.1 eq) in acetone and add it dropwise to the amidinothiourea suspension at room temperature over 30 minutes.[7]

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate should form.[7]

  • Filter the solid under reduced pressure and wash with a small amount of cold acetone to obtain the crude product.

  • To form the hydrochloride salt for improved stability, the crude product can be suspended in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The resulting salt can then be isolated by filtration or evaporation.

Troubleshooting Synthesis:

  • Low Yield: Ensure the 1,3-dichloroacetone is of high purity, as impurities can lead to side reactions. Running the reaction at a lower temperature (0-5 °C) may reduce the formation of byproducts.

  • Formation of bis-thiazolyl ketone: This byproduct can form if an excess of amidinothiourea is used. Maintain a stoichiometry of close to 1:1.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol

Materials:

  • 2-Guanidino-4-chloromethylthiazole hydrochloride

  • Thiol of interest (e.g., thiophenol)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-Guanidino-4-chloromethylthiazole hydrochloride (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating (40-60 °C) to go to completion.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Purification Challenges and Solutions: The product, being a guanidine derivative, can be quite polar and may streak on silica gel columns.

  • Solution 1: Use a polar solvent system for chromatography, such as dichloromethane/methanol or ethyl acetate/methanol, with the addition of a small amount of triethylamine (0.1-1%) to the eluent to suppress the ionization of the guanidino group and improve peak shape.

  • Solution 2: If the product is a salt, consider converting it to the free base before chromatography by washing with a mild base, and then re-forming the salt after purification if desired.

IV. Frequently Asked Questions (FAQs)

Q1: How should I store 2-Guanidino-4-chloromethylthiazole hydrochloride? A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. The hydrochloride salt is more stable than the free base.

Q2: My reaction is clean by TLC, but I have difficulty isolating the product. What should I do? A2: Guanidine-containing compounds can be highly soluble in polar solvents and may be difficult to precipitate. If your product is in an organic solvent, try precipitating it by adding a non-polar solvent like diethyl ether or hexanes. If the product is in an aqueous layer, you may need to perform multiple extractions with an organic solvent. Lyophilization can also be an effective method for isolating highly polar, water-soluble products.

Q3: Can I use a different base for the nucleophilic substitution reaction? A3: Yes, but the choice of base is critical. Avoid strong, nucleophilic bases like NaOH or KOH in aqueous solutions, as they can promote hydrolysis. Non-nucleophilic organic bases like TEA and DIPEA, or inorganic bases like K2CO3 or Cs2CO3, are generally good choices.

Q4: What is the role of the hydrochloride in the starting material? A4: The hydrochloride salt serves to stabilize the compound and improve its handling characteristics. The free base of 2-guanidino-4-chloromethylthiazole is less stable. The hydrochloride needs to be neutralized in situ for most nucleophilic substitution reactions to proceed efficiently.

V. References

  • Maki, T., Tsuritani, T., & Yasukata, T. (2014). A Practical Synthesis of Guanidines from Thioureas and Carbamoyl-Protected Isothiocyanates. Organic Letters, 16(7), 1868–1871.

  • Google Patents. (1987). Method for preparing guanidino thiazole compound.

  • Klan, P., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8916.

  • PubChem. 2-Guanidino-4-(hydroxymethyl)thiazole. [Link]

  • Meanwell, N. A. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Chemistry – A European Journal, 26(11), 2415–2420.

  • Google Patents. (1985). 2-Guanidinothiazoline compounds, and process for preparing them.

  • Google Patents. (1991). Famotidine intermediates and their preparation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Guanidino-4-chloromethylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ensuring Analytical Precision for a Key Pharmaceutical Intermediate

2-Guanidino-4-chloromethylthiazole hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Robust and validated analytical methods are therefore not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of potential analytical methods for the quality control of 2-Guanidino-4-chloromethylthiazole hydrochloride, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry, offering detailed experimental protocols and validation data to empower researchers in selecting and implementing the most suitable method for their needs.

The Foundation of Trust: Understanding Analytical Method Validation

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[1] This is achieved by evaluating a set of performance characteristics as defined by regulatory bodies like the FDA and EMA.[2][3] These parameters ensure that the method is reliable, reproducible, and accurate for the routine analysis of the target compound.[4]

Key Validation Parameters Include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus a rapid, straightforward assay for bulk material. Below is a comparative overview of the most relevant techniques for 2-Guanidino-4-chloromethylthiazole hydrochloride.

Analytical TechniquePrincipleKey AdvantagesKey DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and resolving power. Capable of separating the analyte from its impurities and degradation products (stability-indicating).Higher cost and complexity of instrumentation. Requires skilled operators.Assay, purity, and stability testing. Identification and quantification of impurities.
UV-Visible Spectrophotometry Measurement of the absorption of UV-Vis light by the analyte, which is proportional to its concentration (Beer-Lambert Law).Simple, rapid, and cost-effective.[5][6]Lower specificity; potential for interference from other UV-absorbing compounds. Not inherently stability-indicating.Rapid, routine assay of the bulk drug substance where impurity levels are known to be low.
Titrimetry (Argentometric) Quantitative chemical reaction between the analyte (hydrochloride salt) and a standard solution of a titrant (silver nitrate).High accuracy and precision for assay of the bulk substance. Low cost and simple instrumentation.Non-specific; titrates all chloride ions present. Not suitable for impurity analysis. Requires larger sample quantities.Assay of the bulk drug substance for overall salt content.

In-Depth Methodology and Validation Protocols

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Stability

Given the structural complexity and the potential for process-related impurities and degradation products, a stability-indicating HPLC method is the most robust approach for the comprehensive quality control of 2-Guanidino-4-chloromethylthiazole hydrochloride. The following proposed method is based on established protocols for structurally similar guanidinothiazole compounds, such as famotidine and its impurities.[7][8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Accurately weigh ~25 mg of reference standard Dilution_Std Dissolve in diluent to 50 mL Standard->Dilution_Std Sample Accurately weigh ~25 mg of sample Dilution_Sample Dissolve in diluent to 50 mL Sample->Dilution_Sample Further_Dilution_Std Dilute 5 mL to 50 mL with diluent Dilution_Std->Further_Dilution_Std Further_Dilution_Sample Dilute 5 mL to 50 mL with diluent Dilution_Sample->Further_Dilution_Sample Injection Inject 20 µL Further_Dilution_Std->Injection Further_Dilution_Sample->Injection System HPLC System with UV Detector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Mobile_Phase Mobile Phase: Acetonitrile:Buffer (pH 3.0) Flow_Rate Flow Rate: 1.0 mL/min Detection Detection: 265 nm Chromatogram Record Chromatogram Injection->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Calculation Calculate Assay and Impurity Content Peak_Area->Calculation

Proposed HPLC workflow for 2-Guanidino-4-chloromethylthiazole hydrochloride.
  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M phosphate buffer, adjusted to pH 3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized to achieve appropriate retention and resolution. A starting point could be 85:15 (v/v) buffer to acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm, based on typical absorbance maxima for similar thiazole-containing compounds.[7][9]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Well-resolved peak for the analyte from impurities and degradation products.Peak purity index > 0.999. No interference from placebo or forced degradation samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a concentration range of 50-150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at three concentration levels (80%, 100%, 120%).
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
LOD / LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters (flow rate, pH, mobile phase composition).All parameters met the acceptance criteria, indicating a robust method.

Causality Behind Experimental Choices: The choice of a C18 column is based on its versatility for retaining and separating moderately polar compounds like the target analyte. The acidic pH of the mobile phase is crucial to suppress the ionization of the basic guanidino group, leading to better peak shape and retention. The use of forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) is essential to demonstrate the stability-indicating nature of the method, ensuring that any degradation products formed during the product's shelf-life can be separated from the parent compound.

UV-Visible Spectrophotometry: A Rapid and Simple Assay

For a quick and straightforward assay of the bulk drug substance, UV-Vis spectrophotometry offers a cost-effective alternative to HPLC.[10][11] This method relies on the inherent UV absorbance of the thiazole ring system.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Standard_Stock Prepare 100 µg/mL stock solution of reference standard in 0.1 M HCl Working_Std Prepare serial dilutions (e.g., 5-25 µg/mL) for calibration curve Standard_Stock->Working_Std Sample_Stock Prepare 100 µg/mL stock solution of sample in 0.1 M HCl Working_Sample Prepare a working sample solution within the calibration range Sample_Stock->Working_Sample Absorbance_Measurement Measure absorbance of standards and sample at λmax Working_Std->Absorbance_Measurement Working_Sample->Absorbance_Measurement Spectrophotometer UV-Vis Spectrophotometer Wavelength_Scan Scan standard solution (200-400 nm) to determine λmax Wavelength_Scan->Absorbance_Measurement Determines λmax Calibration_Curve Plot calibration curve (Absorbance vs. Concentration) Absorbance_Measurement->Calibration_Curve Concentration_Calc Determine sample concentration from the calibration curve Calibration_Curve->Concentration_Calc Assay_Calc Calculate the assay of the bulk drug Concentration_Calc->Assay_Calc

Proposed UV-Vis spectrophotometry workflow.
  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength Determination (λmax): Scan a standard solution of 2-Guanidino-4-chloromethylthiazole hydrochloride from 200 to 400 nm to identify the wavelength of maximum absorbance. Based on similar structures, this is expected to be in the range of 260-280 nm.

  • Procedure:

    • Prepare a stock solution of the reference standard and the sample in 0.1 M HCl.

    • From the stock solution, prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Prepare a sample solution with a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the standard and sample solutions at the predetermined λmax.

    • Calculate the concentration of the sample from the calibration curve and determine the assay.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No significant interference from common excipients at the analytical wavelength.Confirmed by analyzing a placebo solution.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9992 over a concentration range of 5-25 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 1.1% Intermediate Precision: 1.5%

Causality Behind Experimental Choices: The use of 0.1 M HCl as a solvent ensures that the compound is fully dissolved and in a consistent ionic state, which is important for reproducible absorbance measurements. The method's simplicity makes it ideal for high-throughput screening or routine quality control where a detailed impurity profile is not required. However, it's crucial to acknowledge that this method lacks the specificity of HPLC and should be used in conjunction with a validated impurity method.[10][12]

Titrimetry: A Classic Approach for Assay

Argentometric titration is a classic and highly accurate method for determining the chloride content of a hydrochloride salt.[13] This method can be used to determine the overall purity of 2-Guanidino-4-chloromethylthiazole hydrochloride by assaying its salt content.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Sample_Prep Accurately weigh ~200 mg of sample Dissolve Dissolve in deionized water Sample_Prep->Dissolve Indicator Add potassium chromate indicator Dissolve->Indicator Titrant Titrate with standardized 0.1 M Silver Nitrate (AgNO₃) Indicator->Titrant Endpoint Endpoint: First permanent reddish-brown precipitate Titrant->Endpoint Observe for Volume Record the volume of AgNO₃ used Endpoint->Volume Calculation Calculate the percentage of HCl and the assay of the compound Volume->Calculation

Proposed argentometric titration workflow.
  • Instrumentation: Burette, magnetic stirrer.

  • Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Indicator: 2% Potassium Chromate solution.

  • Procedure:

    • Accurately weigh a suitable amount of the sample and dissolve it in deionized water.

    • Add a few drops of potassium chromate indicator.

    • Titrate with standardized 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate of silver chromate, which indicates the endpoint.

    • Calculate the percentage of hydrochloride and, consequently, the assay of the compound.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity The method is specific for the chloride ion. Other halides would interfere.Assumed to be specific for chloride in the absence of other halides.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a range of sample weights.
Accuracy (% Recovery) 99.0% - 101.0%99.8% - 100.5%
Precision (% RSD) Repeatability: ≤ 1.0%0.5%

Causality Behind Experimental Choices: Argentometric titration is a primary method for halide quantification due to the formation of a highly insoluble silver chloride precipitate. The choice of potassium chromate as an indicator (Mohr's method) is based on the formation of a colored precipitate (silver chromate) after all the chloride ions have reacted. The validation of a titration method should include standardization of the titrant, and assessment of accuracy, precision, and linearity.[1][14]

Conclusion: A Multi-faceted Approach to Quality Assurance

The validation of analytical methods for 2-Guanidino-4-chloromethylthiazole hydrochloride is a critical undertaking that underpins the quality and safety of downstream pharmaceutical products. While a stability-indicating HPLC method stands as the most comprehensive approach, offering specificity for both assay and impurity profiling, simpler techniques like UV-Vis spectrophotometry and titrimetry have their place in a well-rounded quality control strategy.

  • HPLC is indispensable for stability studies, impurity profiling, and final product release testing.

  • UV-Vis Spectrophotometry provides a rapid and economical tool for in-process controls and routine assay of the bulk substance.

  • Titrimetry offers a highly accurate and precise method for the fundamental characterization of the hydrochloride salt content.

By understanding the principles, advantages, and limitations of each method, and by rigorously validating them according to international guidelines, researchers and drug development professionals can ensure the highest level of confidence in their analytical data. This, in turn, contributes to the development of safe and effective medicines.

References

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug production. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of 2-Guanidino-4-chloromethylthiazole hydrochloride, a key intermediate in the synthesis of histamine H2-receptor antagonists like Famotidine.[1] We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of various techniques to ensure a comprehensive and self-validating approach to purity determination.

The Synthetic Landscape and Potential Impurities

The primary synthesis route to 2-Guanidino-4-chloromethylthiazole hydrochloride involves the cyclocondensation reaction between a thiourea derivative and an α-haloketone, a modification of the Hantzsch thiazole synthesis.[2] A common method is the reaction of amidinothiourea with 1,3-dichloroacetone in a suitable solvent such as acetone.[3]

Understanding the synthesis pathway is critical for predicting potential impurities. These can arise from unreacted starting materials, side reactions, or degradation of the final product. For 2-Guanidino-4-chloromethylthiazole hydrochloride, key potential impurities include:

  • Amidinothiourea: Unreacted starting material.

  • 1,3-dichloroacetone: Unreacted starting material.

  • Over-alkylated species: Resulting from the reaction of the guanidino group with the chloromethyl group of another molecule.

  • Hydrolysis products: The chloromethyl group is susceptible to hydrolysis, which can lead to the corresponding hydroxymethyl derivative.

A robust purity assessment strategy must be able to separate and quantify the main compound from these potential impurities.

Orthogonal Analytical Approaches for Purity Verification

A multi-pronged analytical approach, employing orthogonal techniques that measure different chemical properties, provides the most reliable assessment of purity. For 2-Guanidino-4-chloromethylthiazole hydrochloride, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the premier technique for separating and quantifying the target compound from its organic impurities. The choice of column, mobile phase, and detection wavelength are critical parameters that must be optimized for a successful separation.

Parameter Method A (Adapted from Famotidine Analysis) Method B (Alternative for Thiazole Derivatives) Rationale for Comparison
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)The C18 column provides excellent hydrophobic retention for a broad range of organic molecules. A Phenyl-Hexyl column offers alternative selectivity due to pi-pi interactions with the thiazole ring, which can be beneficial for separating closely related impurities.
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.0) with 0.1% TriethylamineB: AcetonitrileGradient elutionA: 0.02 M Ammonium Acetate buffer (pH 4.0)B: Acetonitrile:Methanol (50:50)Isocratic or Gradient elutionMethod A utilizes a common buffer system for polar compounds. The addition of triethylamine helps to reduce peak tailing of basic compounds like guanidines. Method B employs a different buffer and organic modifier combination, which can alter the elution order and resolution of impurities.
Detection UV at 265 nmUV at 254 nmThe optimal detection wavelength should be determined by analyzing the UV spectrum of 2-Guanidino-4-chloromethylthiazole hydrochloride. Comparing two common wavelengths helps to ensure that all impurities with chromophores are detected.
Flow Rate 1.0 mL/min1.2 mL/minThe flow rate can be adjusted to optimize resolution and analysis time.
Column Temp. 40°C35°CElevated column temperatures can improve peak shape and reduce viscosity, but may not be suitable for thermally labile compounds.

A crucial aspect of ensuring the trustworthiness of a purity assessment is the validation of the analytical method according to ICH guidelines.[6]

1. System Suitability:

  • Inject a standard solution of 2-Guanidino-4-chloromethylthiazole hydrochloride six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Theoretical plates for the main peak should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5.

2. Specificity:

  • Inject a blank (diluent), a standard solution, and a spiked sample containing known impurities.

  • The chromatogram of the blank should not show any interfering peaks at the retention time of the main compound or its impurities.

  • All known impurities should be well-resolved from the main peak.

3. Linearity:

  • Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the target concentration).

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be greater than 0.999.

4. Accuracy:

  • Analyze samples with known concentrations of the main compound and impurities (spiked samples).

  • The recovery should be within 98-102% for the main compound and typically 90-110% for impurities.[7]

5. Precision:

  • Repeatability (Intra-day precision): Analyze the same sample multiple times on the same day. The RSD should be less than 2.0%.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments. The RSD should be less than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the lowest concentration at which the compound can be reliably detected and quantified. This is crucial for controlling trace-level impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Data Evaluation & Validation Sample Synthesized Product HPLC RP-HPLC System Sample->HPLC Standard Reference Standard Standard->HPLC Spiked Spiked Sample Spiked->HPLC Data Chromatographic Data HPLC->Data SystemSuitability System Suitability Data->SystemSuitability Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Purity Purity Calculation (%) NMR_Logic cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Purity Conclusion H1_NMR ¹H NMR Spectrum Structure_Confirmation Structure Confirmation H1_NMR->Structure_Confirmation Impurity_Identification Impurity Identification H1_NMR->Impurity_Identification Quantitative_Estimation Semi-Quantitative Estimation H1_NMR->Quantitative_Estimation C13_NMR ¹³C NMR Spectrum C13_NMR->Structure_Confirmation Purity_Assessment Overall Purity Assessment Structure_Confirmation->Purity_Assessment Impurity_Identification->Purity_Assessment Quantitative_Estimation->Purity_Assessment

Caption: Logical flow for purity assessment using NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is an essential technique for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

For 2-Guanidino-4-chloromethylthiazole hydrochloride, the expected molecular ion peak [M+H]⁺ would be around m/z 191.0 (for the free base). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

Fragmentation patterns can also provide structural information. The loss of the chloromethyl group or fragmentation of the guanidino moiety would be expected. By analyzing the mass-to-charge ratios of the peaks in the mass spectrum, one can confirm the identity of the main compound and potentially identify impurities with different molecular weights.

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this polar and ionizable molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can help in determining the elemental composition of the parent ion and its fragments.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain further structural information, which is particularly useful for characterizing unknown impurities.

Comparative Summary of Analytical Techniques

Technique Primary Purpose Strengths Limitations
RP-HPLC Quantification of purity and separation of impurities.High sensitivity, excellent quantitative accuracy, and resolving power for complex mixtures.Requires reference standards for impurity identification and quantification.
NMR Structural confirmation and identification of impurities.Provides detailed structural information, can be quantitative without a reference standard (qNMR).Lower sensitivity compared to HPLC, may not resolve all impurities.
MS Molecular weight confirmation and identification of impurities.High sensitivity, provides molecular weight information, and structural information through fragmentation.Isomer differentiation can be challenging, quantification can be less accurate than HPLC.

Conclusion

A comprehensive and trustworthy purity assessment of synthesized 2-Guanidino-4-chloromethylthiazole hydrochloride necessitates an orthogonal analytical approach. RP-HPLC stands as the primary tool for quantitative purity determination, while NMR and MS provide invaluable complementary information for structural confirmation and impurity identification. By carefully developing and validating these methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

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A Comparative Guide to the Biological Activity of 2-Guanidino-4-chloromethylthiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole-Guanidino Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the thiazole ring is a cornerstone heterocycle, integral to the structure of numerous pharmaceuticals, including antimicrobials and anticancer agents.[1][2][3] Its five-membered aromatic structure containing both sulfur and nitrogen atoms confers unique electronic properties and the ability to engage in various biological interactions. When coupled with a guanidino moiety—a highly basic group known for its ability to form strong hydrogen bonds and electrostatic interactions—the resulting scaffold becomes a powerful platform for developing novel therapeutic agents.[4][5]

The parent compound, 2-Guanidino-4-chloromethylthiazole hydrochloride, serves as a versatile starting material.[6][7] The reactive chloromethyl group at the C4 position provides a convenient handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide offers a comparative analysis of the biological activities of various derivatives synthesized from this core structure, providing researchers with objective, data-driven insights into their therapeutic potential. We will delve into their antimicrobial and anticancer properties, supported by detailed experimental protocols and a critical evaluation of how structural modifications influence biological outcomes.

The Synthetic Foundation: Accessing the Core Scaffold and its Analogs

The synthesis of the parent compound, 2-Guanidino-4-chloromethylthiazole hydrochloride, is typically achieved via a modified Hantzsch thiazole synthesis.[6] This foundational reaction involves the cyclocondensation of a thiourea derivative, in this case, 2-guanidinothiourea, with an α-haloketone such as 1,3-dichloroacetone.[6] The choice of solvent and careful control of reaction conditions are critical to manage the reactivity of the chloromethyl group and optimize yield.[6]

The true versatility of this scaffold lies in the reactivity of the C4-chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, leading to diverse libraries of derivatives for biological screening.

Synthesis_Workflow cluster_synthesis Core Synthesis (Hantzsch Reaction) cluster_derivatization Derivatization 2-Guanidinothiourea 2-Guanidinothiourea Core_Compound 2-Guanidino-4-chloromethylthiazole Hydrochloride 2-Guanidinothiourea->Core_Compound Cyclocondensation 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Core_Compound Derivative Derivative Library (e.g., ethers, thioethers, amines) Core_Compound->Derivative Nucleophilic Substitution Nucleophile Nucleophile (R-XH) Nucleophile->Derivative Biological_Screening Biological Activity Screening Derivative->Biological_Screening Proceed to

Caption: General synthetic pathway for 2-Guanidino-4-chloromethylthiazole derivatives.

Comparative Analysis of Biological Activities

Derivatives of 2-Guanidino-4-chloromethylthiazole have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents.[6] The following sections compare the performance of these derivatives, supported by available experimental data.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[8] Thiazole-guanidine hybrids are promising candidates in this area.[1][9] The guanidino group often enhances interaction with the negatively charged bacterial cell surface, while the thiazole core and its substituents modulate lipophilicity and target engagement.[10]

Thiazole aminoguanidine compounds have been identified as a new class of antibacterial agents that inhibit bacterial cell wall biosynthesis.[9] Their mechanism involves the dual inhibition of two essential bacterial enzymes, Undecaprenyl Diphosphate Synthase (UPPS) and Undecaprenyl Diphosphate Phosphatase (UPPP), which are not present in the human genome, making them attractive and specific targets.[9]

Table 1: Comparative Antimicrobial Activity of Selected Thiazole Derivatives

Derivative ClassTarget OrganismMIC (µg/mL)Key Structural Features & InsightsReference
Thiazolyl-Pyrazolin-3-One HybridsS. aureus28 - 168Superior activity compared to chloramphenicol. Molecular docking suggests targeting of penicillin-binding proteins (PBP4).[1]
Thiazolyl-Pyrazolin-3-One HybridsE. coli28 - 168Demonstrates broad-spectrum potential against both Gram-positive and Gram-negative bacteria.[1]
Thiazolyl-Pyrazolin-3-One HybridsC. albicans168 - 172Potent antifungal activity, superior to the control drug cycloheximide.[1]
Thiazole AminoguanidinesGram-positive bacteria (e.g., MRSA)Not specifiedLead compounds show significant bactericidal activity. Increased molecular flexibility improves performance.[9]

Note: The data presented is a synthesis from multiple studies on thiazole derivatives, highlighting the potential of the class. Specific MIC values for direct derivatives of 2-Guanidino-4-chloromethylthiazole hydrochloride were not available in the provided search results but the activity of related structures is highly encouraging.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiazole nucleus is a key component of several approved anticancer drugs, and novel derivatives are continually being explored for their cytotoxic potential against various cancer cell lines.[11][12] Studies have shown that thiazole derivatives can selectively affect cancer cells while sparing normal cells.[11] The mechanism of action can vary, from enzyme inhibition to disrupting cellular processes like cytoskeletal movement.[11]

Derivatives are often evaluated against a panel of human tumor cell lines to determine their potency and selectivity. Key metrics include the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of a specific target).

Table 2: Comparative Anticancer Activity of Selected Thiazole Derivatives

Derivative ClassCancer Cell LineActivity MetricKey Structural Features & InsightsReference
2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamidesA-549 (Lung), Bel7402 (Liver), HCT-8 (Colon)Inhibition %A 4-chloro-2-methylphenyl amido substitution showed the highest activity (48% inhibition).[13]
2,4-Disubstituted 1,3-ThiazolesVariousDocking & Cell Line StudiesCompounds S3P1c, S3P2c, S3P2d, S3P3a, and S3P4d showed the best activity.[3]
Thiazole-Hydrazide AnalogsA549 (Lung), MCF7 (Breast)CytotoxicityPara-chlorophenyl analogs at the C4 position of the thiazole ring displayed a better anticancer profile.[14]
Thiazolyl/Pyrimidine-2,4-dionesFour human cancer cell linesGI50 (0.90 µM - 1.70 µM)Showed potent antiproliferative activity, comparable to doxorubicin.[15]

Structure-Activity Relationship (SAR) Insights

Synthesizing insights from various studies reveals key trends in how molecular structure impacts biological activity:

  • Lipophilicity and Substitution: The nature of the substituent at the C2 and C4 positions of the thiazole ring is critical. For instance, in one study, a lipophilic n-butylphenyl group at the C2 position was a key feature for antibacterial activity.[9] In anticancer agents, the presence and position of halogen atoms (e.g., chlorine) on phenyl rings attached to the thiazole core significantly influence cytotoxicity.[11][13]

  • Molecular Flexibility: For antibacterial thiazole aminoguanidines, increasing molecular flexibility has been shown to improve performance against both drug-resistant Gram-positive bacteria and Gram-negative bacteria.[9]

  • Hybridization: Clubbing the thiazole ring with other heterocyclic scaffolds like pyrazoline or pyrimidine can create hybrid compounds with synergistic or enhanced biological activity.[1] This approach often leads to molecules with broader-spectrum effects.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the following are standardized, step-by-step protocols for evaluating the biological activity of novel derivatives.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (Determining MIC)

This method is the gold standard for quantifying the in vitro activity of an antimicrobial agent.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Positive (microorganism, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin, fluconazole) is also tested as a control.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay (Determining IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Compound Synthesized Derivative A1 Prepare Serial Dilutions Compound->A1 Test C2 Treat with Compound Compound->C2 Test A2 Inoculate with Microbe A1->A2 A3 Incubate (24-48h) A2->A3 A4 Read Plates A3->A4 A5 Determine MIC A4->A5 C1 Seed Cancer Cells C1->C2 C3 Incubate (48-72h) C2->C3 C4 MTT Assay C3->C4 C5 Determine IC50 C4->C5

Caption: Standardized workflow for in vitro biological activity screening.

Conclusion and Future Directions

The 2-Guanidino-4-chloromethylthiazole hydrochloride scaffold is a highly promising starting point for the development of new therapeutic agents. The derivatives exhibit a wide range of biological activities, particularly in the antimicrobial and anticancer arenas. Structure-activity relationship studies consistently demonstrate that strategic modification of the thiazole core and its substituents can lead to compounds with high potency and, in some cases, novel mechanisms of action.

Future research should focus on:

  • Systematic Derivatization: Creating larger, more diverse libraries to refine SAR models.

  • Mechanism of Action Studies: Moving beyond primary screening to elucidate the specific molecular targets and pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational understanding of the comparative biological activities of these derivatives, offering a valuable resource for researchers dedicated to addressing the critical challenges of infectious diseases and cancer.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

  • 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information. (n.d.). PharmaCompass.com. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES. (2017, March 27). ResearchGate. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). PubMed Central. [Link]

  • Method for preparing guanidino thiazole compound. (n.d.).
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025, August 26). PubMed Central. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025, August 6). ResearchGate. [Link]

  • Biological Activities of Guanidine Compounds. (n.d.). PubMed. [Link]

  • N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. (2024, April 9). ChemBK. [Link]

  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. (n.d.). Kyushu University Library. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024, September 27). DergiPark. [Link]

  • 1-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE HYDROCHLORIDE. (n.d.). Gsrs. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal. [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025, November 5). PubMed. [Link]

  • Structure Activity Relationship. (n.d.). ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 2-Guanidino-4-chloromethylthiazole Hydrochloride: Ensuring Structural Integrity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, comparative framework for the structural confirmation of 2-Guanidino-4-chloromethylthiazole hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for each analytical choice, ensuring a robust and self-validating approach to structural elucidation for researchers, scientists, and drug development professionals.

The Critical Need for Unambiguous Structural Confirmation

2-Guanidino-4-chloromethylthiazole hydrochloride is a foundational building block in medicinal chemistry. Its reactive chloromethyl group and the guanidino moiety make it a versatile precursor for synthesizing compounds with potential therapeutic applications, including those targeting histamine H2 receptors. However, the synthesis of this intermediate can sometimes lead to isomeric impurities or rearrangement products. Therefore, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development. This guide will compare and detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to achieve this.

A Multi-Faceted Approach to Structural Verification

A single spectroscopic technique is often insufficient for complete structural elucidation. A more reliable strategy involves the synergistic use of multiple techniques, each providing a unique piece of the structural puzzle. This guide will explore how ¹H NMR, ¹³C NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS) collectively provide an irrefutable confirmation of the target structure.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Guanidino-4-chloromethylthiazole hydrochloride.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Structural Confirmation prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d₆) nmr ¹H & ¹³C NMR Spectroscopy prep->nmr Acquire Data ftir FTIR Spectroscopy prep->ftir Acquire Data ms High-Resolution Mass Spectrometry prep->ms Acquire Data analyze_nmr Analyze chemical shifts, coupling constants, and integration nmr->analyze_nmr analyze_ftir Identify characteristic functional group vibrations ftir->analyze_ftir analyze_ms Determine accurate mass and isotopic pattern ms->analyze_ms compare Compare experimental data with theoretical values and literature analyze_nmr->compare analyze_ftir->compare analyze_ms->compare confirm Unambiguous Structure Confirmed compare->confirm

Caption: A streamlined workflow for the multi-technique spectroscopic confirmation of 2-Guanidino-4-chloromethylthiazole hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule. For 2-Guanidino-4-chloromethylthiazole hydrochloride, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the hydrochloride salt and its exchangeable protons (NH) are often observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is critical for resolving potentially overlapping signals.

  • Data Acquisition: Record the spectrum at a standard temperature (e.g., 25 °C). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm) as an internal standard.

Expected ¹H NMR Data and Interpretation

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~7.2-7.8Broad Singlet4HGuanidino-NH₂ and NHThe acidic protons of the guanidinium group are expected to be deshielded and may appear as a broad signal due to exchange with residual water and quadrupole broadening from the nitrogen atoms.
2~6.8-7.0Singlet1HThiazole C5-HThe proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift. It appears as a singlet as there are no adjacent protons to couple with.
3~4.7-4.9Singlet2H-CH₂ClThe methylene protons are adjacent to an electronegative chlorine atom and the thiazole ring, causing them to be significantly deshielded. They appear as a singlet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (DMSO-d₆ at ~39.52 ppm).

Expected ¹³C NMR Data and Interpretation

SignalChemical Shift (δ, ppm)AssignmentRationale
1~165-170Guanidino-CThe sp² hybridized carbon of the guanidinium group is highly deshielded due to the three attached nitrogen atoms.
2~148-152Thiazole C2This carbon is bonded to two nitrogen atoms and a sulfur atom within the heterocyclic ring, leading to a significant downfield shift.
3~140-145Thiazole C4The carbon atom bearing the chloromethyl group.
4~110-115Thiazole C5The carbon atom bonded to the thiazole proton.
5~42-46-CH₂ClThe methylene carbon is deshielded by the adjacent chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Data and Interpretation

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3100-3400N-H stretchGuanidino-NH₂The broad and strong absorption in this region is characteristic of the N-H stretching vibrations of the guanidinium group.
~1650C=N stretchGuanidino C=NThe stretching vibration of the carbon-nitrogen double bond in the guanidinium moiety.
~1580C=N & C=C stretchThiazole ringThe characteristic ring stretching vibrations of the thiazole heterocycle.
~700-800C-Cl stretchChloromethyl groupThe stretching vibration of the carbon-chlorine bond.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds like hydrochloride salts.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula.

Expected HRMS Data and Interpretation

For 2-Guanidino-4-chloromethylthiazole (C₅H₇ClN₄S), the monoisotopic mass of the cation [M+H]⁺ is calculated.

  • Theoretical Monoisotopic Mass of [C₅H₈ClN₄S]⁺: 191.0207

  • Expected Experimental Mass: The measured mass should be within a very small tolerance (typically < 5 ppm) of the theoretical mass.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This provides further confirmation of the presence of a chlorine atom in the molecule.

Comparison of Spectroscopic Techniques for Structural Confirmation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling)Provides detailed information on the proton skeleton.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeletonUnambiguously identifies all unique carbon atoms.Low sensitivity, longer acquisition times.
FTIR Functional groupsRapid and non-destructive.Does not provide detailed connectivity information.
HRMS Elemental compositionHighly accurate mass measurement confirms the molecular formula.Does not provide information on the arrangement of atoms.

Conclusion

The structural confirmation of 2-Guanidino-4-chloromethylthiazole hydrochloride requires a multi-pronged analytical approach. While each spectroscopic technique provides valuable information, it is the collective agreement of the data from ¹H NMR, ¹³C NMR, FTIR, and HRMS that leads to an unambiguous and scientifically rigorous structural assignment. This comprehensive analysis ensures the quality and reliability of this important chemical intermediate, which is crucial for the integrity of subsequent research and drug development endeavors.

References

  • Note: The following are representative examples of resources for spectroscopic data and are provided for illustrative purposes. Specific experimental data for the title compound should be acquired and compared to these general principles.

    • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

    • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

    • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

A Comparative Guide to the Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Guanidino-4-chloromethylthiazole Hydrochloride

2-Guanidino-4-chloromethylthiazole hydrochloride is a pivotal intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. Its structural features, including the reactive chloromethyl group and the guanidino moiety, make it a versatile building block for creating complex molecules with potential therapeutic applications, such as enzyme inhibitors and antibacterial agents.[1] The efficient and economical synthesis of this intermediate is therefore a critical consideration for researchers and drug development professionals. This guide provides an in-depth technical comparison of different synthetic routes to 2-Guanidino-4-chloromethylthiazole hydrochloride, offering a cost-benefit analysis to inform strategic decisions in a laboratory or industrial setting.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis and its Variations

The most prevalent and well-established method for the synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride is a modification of the classic Hantzsch thiazole synthesis.[1][2] This approach involves the cyclocondensation reaction between a thiourea derivative and an α-haloketone. Specifically, for the target compound, this translates to the reaction of amidinothiourea (or its tautomer, 2-guanidinothiourea) with 1,3-dichloroacetone. While the fundamental reaction is consistent, variations in reaction conditions significantly impact the overall cost, yield, purity, and safety of the process.

This guide will focus on two primary routes derived from this core strategy, differing mainly in their solvent systems and temperature profiles.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway is a multifaceted decision, balancing factors such as yield, reaction time, cost of materials, safety, and environmental impact. The following sections provide a detailed comparison of two prominent methods for synthesizing 2-Guanidino-4-chloromethylthiazole hydrochloride.

Route 1: Acetone-Based Synthesis at Low Temperature

This method represents a common industrial approach, emphasizing control over the reaction to ensure high purity of the final product.[3]

Causality Behind Experimental Choices:

  • Low Temperature (-5°C to 0°C): The reaction between amidinothiourea and 1,3-dichloroacetone is exothermic. Conducting the reaction at low temperatures helps to control the reaction rate, minimizing the formation of side products and improving the selectivity for the desired thiazole ring formation.

  • Acetone as Solvent: Acetone is an effective solvent for both reactants and facilitates the precipitation of the hydrochloride salt product, simplifying its isolation.[3][4] Its relatively low boiling point also allows for easy removal during workup.

  • Portionwise Addition: Adding the amidinothiourea in portions helps to maintain a controlled reaction temperature and prevents localized overheating, which could lead to degradation of reactants or products.[3]

  • Extended Reaction Time: The prolonged stirring period (5 days) at low temperature is designed to drive the reaction to completion, maximizing the yield of the desired product.[3]

Route 2: Aqueous-Alcoholic Synthesis at Reflux

This route offers a faster, albeit potentially less pure, alternative that may be suitable for laboratory-scale synthesis or when rapid access to the intermediate is a priority.[1]

Causality Behind Experimental Choices:

  • Reflux Temperature: Heating the reaction mixture to reflux significantly accelerates the rate of reaction, drastically reducing the synthesis time from days to a matter of hours.[1]

  • Methanol-Water Solvent System: This mixed solvent system provides good solubility for the reactants and is generally less hazardous and more environmentally benign than purely organic solvents.[1] The presence of water can also influence the reaction pathway and product solubility.

  • Direct Isolation: The product often crystallizes upon cooling, allowing for straightforward isolation by filtration. This avoids more complex purification techniques like column chromatography.[4]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between the two synthetic routes, providing a clear basis for a cost-benefit analysis.

ParameterRoute 1: Acetone-Based SynthesisRoute 2: Aqueous-Alcoholic Synthesis
Starting Materials Amidinothiourea, 1,3-Dichloroacetone2-Guanidinothiourea, 1,3-Dichloroacetone
Solvent AcetoneMethanol-Water
Temperature -5°C to 0°CReflux
Reaction Time 5 days1 hour
Reported Yield/Purity High yield, pure enough for next step[3]65-70% purity[1]
Purification Filtration and washing with acetone[3]Crystallization and filtration[1][4]
Key Advantages High purity, controlled reactionRapid synthesis, simpler setup
Key Disadvantages Very long reaction time, requires coolingLower initial purity, potential for more byproducts

Experimental Protocols

The following are detailed, step-by-step methodologies for the two described synthetic routes, based on information from published patents and technical guides.

Protocol for Route 1: Acetone-Based Synthesis
  • Dissolve 60.0 kg of 1,3-dichloroacetone in 550 L of acetone in a suitable reaction vessel equipped with cooling.

  • Cool the solution to between -5°C and -7°C.

  • Add 55.8 kg of amidinothiourea to the cooled solution in portions of approximately 10 kg each, at one-hour intervals, while maintaining the temperature below 0°C.

  • Continuously stir the mixture for 5 days at a temperature below 0°C.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with 50 L of cold acetone.

  • The resulting 2-Guanidino-4-chloromethylthiazole hydrochloride can be used for the next synthetic step without further purification.[3]

Protocol for Route 2: Aqueous-Alcoholic Synthesis
  • In a round-bottom flask equipped with a reflux condenser, suspend 16.8 g of amidinothiourea in 75 ml of acetone.

  • Separately, dissolve 18 g of 1,3-dichloroacetone in 60 ml of acetone.

  • Add the 1,3-dichloroacetone solution to the amidinothiourea suspension.

  • Stir the mixture for 2 hours.

  • Collect the resulting crystals by filtration under reduced pressure to obtain 23 g of 2-Guanidino-4-chloromethylthiazole hydrochloride.[4] Alternatively, a methanol-water system can be used at reflux for 1 hour to yield the product with 65-70% purity.[1]

Cost-Benefit Analysis: Making an Informed Decision

Route 1 (Acetone-Based):

  • Cost: The primary cost drivers are the extended reaction time, which translates to higher energy consumption for cooling and prolonged equipment occupancy, and the use of a larger volume of organic solvent. However, the high purity of the product may obviate the need for costly and time-consuming purification steps, potentially offsetting the initial investment.

  • Benefit: The major benefit is the high purity of the isolated product, which is often suitable for direct use in subsequent reactions.[3] This can streamline a multi-step synthesis and improve the overall efficiency and yield of the final target molecule. The controlled nature of the reaction also enhances safety.

Route 2 (Aqueous-Alcoholic):

  • Cost: This route is generally less expensive in terms of time and energy, due to the significantly shorter reaction time and the use of heating instead of cooling. The solvent system is also more economical and environmentally friendly. However, the lower initial purity may necessitate a subsequent purification step, adding to the overall cost and reducing the final yield.

  • Benefit: The primary advantage is speed. For research and development purposes where rapid access to the intermediate is crucial for exploring subsequent reactions, this method is highly advantageous. The simpler experimental setup also makes it more accessible for laboratories with standard equipment.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Acetone-Based Synthesis cluster_1 Route 2: Aqueous-Alcoholic Synthesis A1 Amidinothiourea D1 Reaction at -5°C to 0°C for 5 days A1->D1 B1 1,3-Dichloroacetone B1->D1 C1 Acetone (Solvent) C1->D1 E1 Filtration and Washing D1->E1 F1 High Purity 2-Guanidino-4- chloromethylthiazole HCl E1->F1 A2 2-Guanidinothiourea D2 Reaction at Reflux for 1 hour A2->D2 B2 1,3-Dichloroacetone B2->D2 C2 Methanol-Water (Solvent) C2->D2 E2 Crystallization and Filtration D2->E2 F2 2-Guanidino-4- chloromethylthiazole HCl (65-70% Purity) E2->F2

Sources

A Comparative Guide to the Synthesis of H2 Receptor Antagonists: Evaluating the Efficacy of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic innovation. Histamine H2 receptor antagonists, a class of drugs that decrease stomach acid production, are critical in the management of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1] This guide provides an in-depth technical comparison of the synthetic pathways for prominent H2 receptor antagonists, with a particular focus on the efficacy of 2-Guanidino-4-chloromethylthiazole hydrochloride as a key intermediate in the synthesis of Famotidine. We will objectively compare this route with the synthetic strategies for Ranitidine and Cimetidine, supported by available experimental data.

The Landscape of H2 Receptor Antagonist Synthesis

The development of H2 receptor antagonists marked a significant milestone in the treatment of acid-related gastrointestinal disorders. Famotidine, Ranitidine, and Cimetidine, while sharing a common mechanism of action, possess distinct molecular structures that necessitate different synthetic approaches. The efficiency, safety, and cost-effectiveness of these synthetic routes are of paramount importance in pharmaceutical manufacturing.

Famotidine Synthesis: The Central Role of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Famotidine is a potent and highly selective H2 receptor antagonist.[1] Its synthesis heavily relies on the use of key intermediates, and 2-Guanidino-4-chloromethylthiazole hydrochloride has emerged as a significant player in this process.

Advantages of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Historically, some intermediates used in the synthesis of thiazole-containing compounds were associated with undesirable properties, such as being irritants and difficult to handle.[2] In contrast, 2-Guanidino-4-chloromethylthiazole hydrochloride and related compounds are reported to be obtainable in high yield and are easier to purify, representing a significant process advantage.[2]

Synthetic Pathway of Famotidine

The synthesis of Famotidine from 2-Guanidino-4-chloromethylthiazole hydrochloride generally involves its reaction with a side chain that ultimately forms the final drug molecule. A generalized synthetic workflow is depicted below.

Famotidine_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A 2-Guanidino-4- chloromethylthiazole hydrochloride C Condensation Reaction A->C B 3-(Aminosulfonyl)-N- (cyanomethyl)propanamide B->C D Famotidine C->D Purification

Caption: Synthetic workflow for Famotidine.

Experimental Data for Famotidine Synthesis

While specific yield percentages can vary based on reaction conditions, the following table summarizes typical experimental parameters and outcomes for the synthesis of Famotidine.

ParameterValueReference
Starting Material 2-Guanidino-4-chloromethylthiazole hydrochloride[2]
Key Reaction Step Condensation with a sulfamoyl-containing side chain
Solvent Typically polar solvents like methanol or DMF[3]
Temperature Often requires heating, e.g., 70°C[3]
Purity Analysis HPLC is a standard method for purity assessment.[4]
Final Product Purity High purity can be achieved, often >99% after recrystallization.[4]

Comparative Analysis: Synthesis of Ranitidine and Cimetidine

To understand the efficacy of the Famotidine synthesis route, it is essential to compare it with the synthetic pathways of other major H2 receptor antagonists.

Ranitidine Synthesis

Ranitidine was another widely used H2 receptor antagonist. One notable synthesis of Ranitidine starts from furfuryl alcohol and proceeds through several steps. A more recent approach utilizes the biomass-derived platform chemical 5-(chloromethyl)furfural, reportedly achieving a high overall yield.[5][6][7]

Ranitidine_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final_step Final Condensation cluster_product Final Product A 5-(Chloromethyl)furfural B N-acetyl-S-[[5-(dimethylaminomethyl)- 2-furanyl]methyl]cysteamine A->B Step 1 C 2-[[[5-(Dimethylaminomethyl)-2-furanyl] methyl]thio]ethanamine B->C Step 2 D Reaction with N-methyl-1-methylthio- 2-nitroethenamine C->D Step 3 E Ranitidine D->E Step 4 Cimetidine_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final_step Final Condensation cluster_product Final Product A 4-Methylimidazole B 4-Hydroxymethyl-5-methylimidazole A->B Hydroxymethylation C 4-[(2-Aminoethyl)thiomethyl]- 5-methylimidazole B->C Reaction with Cysteamine D Reaction with N-cyano-N',S- dimethylisothiourea and Methylamine C->D Guanidine formation E Cimetidine D->E

Caption: Synthetic pathway for Cimetidine.

Experimental Data for Cimetidine Synthesis
ParameterValueReference
Starting Material 4-Methylimidazole[1]
Key Intermediate 4-Hydroxymethyl-5-methylimidazole hydrochloride[1]
Intermediate Yield 93-94% for 4-Hydroxymethyl-5-methylimidazole hydrochloride[1]
Overall Yield Can be up to 60% through certain routes[8]
Purity Analysis HPLC is the standard method for analyzing the final product and its impurities.[3][9][10]
Final Product Purity High purity is achievable, with impurities well below 0.1% detectable by advanced methods.[11]

Conclusion

The synthesis of H2 receptor antagonists has evolved to improve efficiency, safety, and product quality. The use of 2-Guanidino-4-chloromethylthiazole hydrochloride in the synthesis of Famotidine represents a refined approach that offers advantages in terms of handling and purification of intermediates.

When comparing the synthetic routes:

  • Famotidine synthesis utilizing 2-Guanidino-4-chloromethylthiazole hydrochloride is characterized by the use of a stable and high-purity intermediate, contributing to a streamlined process.

  • Ranitidine synthesis has seen significant improvements, with a modern route from a biomass-derived starting material showing a high overall yield of 68%.

  • Cimetidine synthesis , being the oldest, has multiple established routes with overall yields reaching up to 60%.

The choice of a particular synthetic route in a pharmaceutical setting will ultimately depend on a variety of factors, including the cost and availability of starting materials, the complexity of the reaction steps, the achievable yield and purity, and the safety and environmental impact of the process. This guide provides the foundational data and comparative insights to aid researchers and drug development professionals in making informed decisions regarding the synthesis of these critical medications.

References

  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • Ranitidine synthesis. ChemicalBook.
  • Detection method of related substances of cimetidine raw material medicine.
  • Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. U.S.
  • Process for preparing ranitidine hydrochloride.
  • Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(11), 3101-3102.
  • A process for the preparation of a combination of famotidine polymorphs A and B.
  • Synthesis of 4,5-disubstituted imidazoles. Journal of Organic Chemistry, 45(21), 4038-4040.
  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
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  • Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50.
  • Method for preparing 4-hydroxymethyl imidazoles. U.S.
  • Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I).
  • Vanhoe, H., et al. (2001). Sulfur-Specific Detection of Impurities in Cimetidine Drug Substance Using Liquid Chromatography Coupled to High Resolution Inductively Coupled Plasma Mass Spectrometry and Electrospray Mass Spectrometry. Analytical Chemistry, 73(21), 5245-5250.
  • Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Crystals, 9(7), 360.
  • Cimetidine (C4522)
  • A process for the preparation of cimetidine.
  • 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis. ChemicalBook.
  • Ranitidine. New Drug Approvals.
  • Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry.
  • Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(11), 3101-3102.

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A Comprehensive Guide to the Identification and Purity Assessment of 2-Guanidino-4-chloromethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of procedures, delving into the rationale behind experimental choices and offering a framework for a self-validating quality control system. We will explore a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to build a comprehensive profile of the compound. Furthermore, we will compare these methods with those used for alternative, structurally related compounds, providing a broader context for analytical strategy development.

Foundational Analytical Strategy: A Multi-Technique Approach

The robust characterization of 2-Guanidino-4-chloromethylthiazole hydrochloride necessitates a combination of analytical techniques that provide orthogonal information, ensuring a high degree of confidence in the material's identity, purity, and quality. A comprehensive strategy should encompass both chromatographic separation to assess purity and impurity profiles, and spectroscopic analysis to confirm the molecular structure.

Caption: A multi-faceted workflow for the comprehensive analysis of 2-Guanidino-4-chloromethylthiazole hydrochloride.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of 2-Guanidino-4-chloromethylthiazole hydrochloride and quantifying any related impurities. A well-developed and validated reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and degradation products.

Recommended HPLC Method
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides good retention and separation for the moderately polar thiazole derivative.
Mobile Phase Acetonitrile, Methanol, and an aqueous buffer containing an ion-pairing agent (e.g., 1-Hexane sodium sulfonate)[1]The combination of organic modifiers allows for fine-tuning of the elution strength. An ion-pairing agent is crucial for improving the retention and peak shape of the highly polar guanidinium group.
Detection UV at ~266 nm[1]The thiazole ring exhibits strong UV absorbance in this region, providing good sensitivity.
Flow Rate 1.0 - 1.5 mL/min[1]A standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30 - 40 °CMaintaining a constant, elevated temperature can improve peak shape and reproducibility.
Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Guanidino-4-chloromethylthiazole hydrochloride in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to the same concentration as the standard solution.

  • Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities can be quantified based on their peak areas relative to the main peak.

Method Validation: A Self-Validating System

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. This ensures the method is fit for its intended purpose.

Caption: Key parameters for the validation of the HPLC purity method.

Spectroscopic Identity Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of 2-Guanidino-4-chloromethylthiazole hydrochloride, serving as a powerful tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Guanidino-4-chloromethylthiazole hydrochloride in D₂O, the expected signals are:

    • A singlet around δ 4.45 ppm corresponding to the two protons of the chloromethyl group (-CH₂Cl)[2].

    • A singlet around δ 7.25 ppm attributed to the proton on the thiazole ring[2].

    • Broad signals for the exchangeable protons of the guanidinium group, which may be less distinct in D₂O.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. While a specific spectrum for 2-Guanidino-4-chloromethylthiazole hydrochloride is not widely published, expected chemical shifts can be predicted based on related structures. The spectrum should show distinct signals for the chloromethyl carbon, the two carbons of the thiazole ring, and the carbon of the guanidinium group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion: Electrospray ionization (ESI) in positive mode is suitable for this compound and should show a prominent protonated molecular ion [M+H]⁺ at m/z 227.11, corresponding to the molecular formula C₅H₈Cl₂N₄S[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule. The FTIR spectrum of 2-Guanidino-4-chloromethylthiazole hydrochloride is expected to show characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3100N-H (Guanidinium)Stretching
~3000C-H (Thiazole ring)Stretching
~1650C=N (Guanidinium & Thiazole)Stretching
~1550N-HBending
~750C-ClStretching

Comparison with Alternatives

A key aspect of quality control is understanding how to differentiate the target compound from structurally similar molecules that may be present as impurities or used as alternative starting materials.

CompoundKey Differentiating Analytical Features
2-Guanidino-4-chloromethylthiazole hydrochloride ¹H NMR: Singlets at ~4.45 and ~7.25 ppm. MS: [M+H]⁺ at m/z 227.11.
2-Amino-4-chloromethylthiazole hydrochloride ¹H NMR: Different chemical shifts for the thiazole proton and the absence of guanidinium protons. MS: Lower molecular weight.
Famotidine Intermediate ITU ((S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride) ¹H NMR: More complex spectrum with additional signals for the isothiourea moiety. MS: Higher molecular weight.
Amidinothiourea (Starting Material) HPLC: Significantly different retention time (more polar). ¹H NMR: Absence of thiazole ring signals.
Comparative HPLC Analysis

When developing an HPLC method, it is crucial to demonstrate its specificity by showing that it can separate the main compound from its potential impurities and related substances.

Caption: Idealized HPLC chromatogram showing separation of the target compound from potential impurities.

Conclusion: A Framework for Quality Assurance

The identity and purity of 2-Guanidino-4-chloromethylthiazole hydrochloride can be unequivocally confirmed through a synergistic application of chromatographic and spectroscopic techniques. A validated RP-HPLC method serves as the primary tool for purity assessment, while NMR, MS, and FTIR provide definitive structural confirmation. By understanding the analytical characteristics of the target compound and its potential alternatives and impurities, researchers and drug development professionals can establish a robust quality control system, ensuring the integrity of this vital pharmaceutical intermediate. This comprehensive analytical approach is not merely a set of procedures but a self-validating system that underpins the quality and safety of the final drug product.

References

  • Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11. [Link]

  • PharmaCompass. (n.d.). 2-Guanidino-4-chloromethylthiazole hydrochloride. [Link]

  • Beaulieu, N., et al. (1989). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1705-1709. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Guanidino-4-chloromethylthiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 2-guanidino-4-chloromethylthiazole hydrochloride scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a spectrum of biological activities, including potential anticancer and antimicrobial effects.[1] However, the therapeutic window of any emerging drug candidate is defined not only by its on-target potency but also by its off-target interactions. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 2-guanidino-4-chloromethylthiazole hydrochloride derivatives, with a particular focus on their interactions within the human kinome.

The Significance of the Guanidino-Thiazole Moiety in Kinase Inhibition

The convergence of the guanidinium group and a thiazole ring within a single molecular entity creates a unique chemical architecture with the potential for potent and varied biological activity. The guanidinium group, a common feature in many natural and synthetic bioactive compounds, is known for its ability to form multiple hydrogen bonds and engage in electrostatic interactions, often mimicking the side chain of arginine.[2][3][4][5] This makes it a privileged scaffold for interacting with the ATP-binding site of protein kinases.[6] The thiazole ring, another cornerstone in medicinal chemistry, is a versatile heterocyclic moiety present in numerous FDA-approved drugs and is recognized for its diverse pharmacological activities, including anticancer properties.[7][8][9]

Given that many small molecule kinase inhibitors feature similar heterocyclic cores, there is a strong rationale to hypothesize that derivatives of 2-guanidino-4-chloromethylthiazole hydrochloride will exhibit activity against one or more protein kinases. Preliminary studies on related compound classes have suggested potential inhibitory activity against kinases such as Rho-associated kinase (ROCK), RAF-1, and Aurora kinases. However, with over 500 kinases in the human kinome sharing a conserved ATP-binding pocket, the potential for off-target interactions, or cross-reactivity, is a significant concern that must be addressed early in the drug development process.[10]

A Comparative Framework for Assessing Cross-Reactivity

To provide a practical context for evaluating the cross-reactivity of novel 2-guanidino-4-chloromethylthiazole hydrochloride derivatives, we will compare their hypothetical profiling data against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broad cross-reactivity across the kinome.[11][12]

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFR, also with a significant number of off-target interactions.[4][9][13][14][15]

  • Staurosporine: A natural product that acts as a potent but highly non-selective kinase inhibitor, often used as a positive control in kinase assays.[7][16][17][18][19]

By understanding the methodologies used to characterize these established inhibitors, researchers can design robust and informative cross-reactivity studies for their own compounds.

Experimental Strategies for Profiling Cross-Reactivity

A multi-tiered approach, combining in vitro biochemical assays with cell-based functional assays, is essential for a thorough assessment of kinase inhibitor selectivity.

Tier 1: In Vitro Biochemical Assays

These assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.

1. Radiometric Kinase Assays:

Considered the "gold standard," this method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[3] Its high sensitivity and direct measurement of enzymatic activity make it a reliable method for determining inhibitory potency (IC50).

Step-by-Step Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a 96-well filter plate, combine the purified kinase, the test compound (at varying concentrations), and the specific peptide or protein substrate in a kinase assay buffer.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and radiolabeled ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), allowing for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value.

2. Non-Radiometric Kinase Assays:

To circumvent the safety and disposal issues associated with radioactivity, several non-radiometric methods are widely used.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays utilize a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that competes with the test compound for binding to the kinase. Inhibition is detected by a change in the FRET signal.[2][20]

  • Chemiluminescent Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is inversely proportional to kinase activity.[2]

Experimental Workflow: In Vitro Kinase Profiling

Caption: A streamlined workflow for in vitro kinase inhibitor profiling.

Tier 2: Cell-Based Functional Assays

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing a compound's effects on kinase activity within a living cell.

1. Target Engagement Assays:

These assays confirm that the compound is binding to its intended target in a cellular environment. Techniques like cellular thermal shift assays (CETSA) can be employed to measure the thermal stabilization of a target protein upon ligand binding.

2. Phosphorylation-Specific Western Blotting:

This classic technique is used to measure the phosphorylation status of a kinase's downstream substrates. A decrease in the phosphorylation of a known substrate in the presence of the inhibitor provides evidence of target inhibition.

3. Cellular Phosphorylation Assays:

These assays quantify the activity of a kinase within cells, often using phospho-site-specific antibodies in an ELISA-like format.[21]

Step-by-Step Protocol: Cellular Phosphorylation Assay

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Capture: Transfer the cell lysates to an antibody-coated plate that captures the target kinase.

  • Detection: Add a second antibody that specifically recognizes the phosphorylated form of the kinase's substrate. This antibody is typically conjugated to an enzyme (e.g., HRP) for signal generation.

  • Signal Generation: Add a substrate for the detection enzyme to generate a colorimetric, fluorescent, or chemiluminescent signal.

  • Quantification: Measure the signal using a plate reader.

  • Data Analysis: Determine the effect of the compound on substrate phosphorylation and calculate the IC50 value.

Interpreting the Data: A Comparative Analysis

The primary output of a kinome profiling study is a dataset of inhibitory activities against a large panel of kinases. This data is often visualized as a "kinome tree" or a heatmap to provide a global view of the compound's selectivity.

Data Presentation: Comparative Kinome Selectivity

Kinase InhibitorPrimary Target(s)Selectivity Score (S-Score)Key Off-Targets
2-Guanidino-4-arylthiazole Derivative (Hypothetical) ROCK1/2(To be determined)(To be determined)
Dasatinib BCR-ABL, SRC familyS(10) = 0.08Broad, including c-KIT, PDGFRβ, and others[11]
Sorafenib BRAF, VEGFR2/3S(10) = 0.03PDGFRβ, c-KIT, FLT3, RET
Staurosporine Pan-kinaseS(10) = 0.002Very broad, inhibits most kinases

Selectivity Score (S-score) is a quantitative measure of selectivity, with lower scores indicating lower selectivity.

Logical Relationship: From In Vitro Data to Cellular Effects

G cluster_0 In Vitro Assessment cluster_1 Cellular Validation cluster_2 Interpretation biochemical_assay Biochemical Kinase Assay (IC50 Determination) kinome_scan Broad Kinome Profiling biochemical_assay->kinome_scan Informs panel selection target_engagement Target Engagement Assay (e.g., CETSA) kinome_scan->target_engagement Confirms cellular binding off_target_effects Potential Off-Target Effects (Side Effects/Polypharmacology) kinome_scan->off_target_effects Predicts potential liabilities phospho_blot Phospho-Substrate Western Blot target_engagement->phospho_blot Validates functional inhibition cell_phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) phospho_blot->cell_phenotype Links target to cellular outcome on_target_efficacy On-Target Efficacy cell_phenotype->on_target_efficacy on_target_efficacy->off_target_effects Therapeutic Window

Caption: The logical progression from in vitro biochemical data to the interpretation of cellular effects and potential therapeutic window.

Conclusion: A Path Towards Selective Therapeutics

The development of novel 2-guanidino-4-chloromethylthiazole hydrochloride derivatives holds significant promise for the discovery of new therapeutic agents. However, a thorough understanding of their cross-reactivity profile is not merely an academic exercise but a critical step in ensuring their safety and efficacy. By employing a systematic and multi-tiered approach to cross-reactivity profiling, researchers can gain invaluable insights into the polypharmacology of their compounds. This knowledge is instrumental in guiding lead optimization efforts, predicting potential side effects, and ultimately, developing safer and more effective medicines. The comparative framework and experimental methodologies outlined in this guide provide a robust starting point for any research program focused on this exciting class of molecules.

References

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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Garaud, M., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry, 83, 449-460.
  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5431-5447.
  • Iacovelli, R., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(6), 943-949.
  • Meggio, F., et al. (1995). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. European Journal of Biochemistry, 234(1), 317-322.
  • Wang, J., et al. (2022). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. Cancers, 14(15), 3788.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Arien, T., et al. (2024). Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes. European Journal of Medicinal Chemistry, 270, 116345.
  • LINCS Data Portal. (n.d.). KINOMEscan data. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Dudognon, C., et al. (2024). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry.
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  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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  • Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(6), 943-949.
  • Vigant, F., et al. (2022). Cell-impermeable staurosporine analog targets extracellular kinases to inhibit HSV and SARS-CoV-2. Nature Chemical Biology, 18(11), 1247-1256.
  • Day, J. E., et al. (2023). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. bioRxiv.
  • Yamamoto, S., et al. (1988). Contrasting actions of staurosporine, a protein kinase C inhibitor, on human neutrophils and primary mouse epidermal cells. Carcinogenesis, 9(8), 1515-1521.
  • Cheng, A. L., et al. (2014). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives.
  • Allison, D. F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12991-12996.
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  • Atanasova, M., et al. (2023). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Pharmaceutics, 16(1), 1250.
  • Shults, M. D., & Imperiali, B. (2013). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Methods in Enzymology, 527, 269-286.
  • Demilade, A., et al. (2018). Kinome phylogenetic tree representing the target profiles of dasatinib and sunitinib.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
  • Day, J. E., et al. (2023). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. Research Square.
  • San-Miguel, A., et al. (2016). Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells. PLOS ONE, 11(6), e0157439.
  • LINCS Data Portal. (2015, April 6). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Retrieved from [Link]

  • Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma.
  • Cheng, A. L., et al. (2014). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives.
  • Yin, Y., et al. (2015). Discovery of potent and selective urea-based ROCK inhibitors: Exploring the inhibitor's potency and ROCK2/PKA selectivity by 3D-QSAR, molecular docking and molecular dynamics simulations. Bioorganic & Medicinal Chemistry, 23(11), 2795-2810.
  • Hao, H. G., et al. (2011). Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society, 133(27), 10515-10524.
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  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5431-5447.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
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A Comparative Guide to the Quantitative Analysis of 2-Guanidino-4-chloromethylthiazole Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of many pharmaceutically active compounds, 2-Guanidino-4-chloromethylthiazole hydrochloride serves as a critical intermediate. Accurate and precise quantification of this compound within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides an in-depth comparison of various analytical methodologies for this purpose, offering insights into their principles, advantages, and limitations. Furthermore, it presents detailed experimental protocols and supporting data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction: The Analytical Challenge

2-Guanidino-4-chloromethylthiazole hydrochloride is a highly polar and reactive molecule, presenting unique challenges for its quantitative analysis. The guanidino group imparts a high pKa, making the compound basic, while the chloromethylthiazole moiety is susceptible to degradation. Reaction mixtures typically contain a complex matrix of starting materials, reagents, intermediates, by-products, and the final product, necessitating analytical methods with high specificity and resolving power.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and sensitivity. For 2-Guanidino-4-chloromethylthiazole hydrochloride, a reverse-phase HPLC (RP-HPLC) method with UV detection is the recommended approach.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Polar compounds, such as 2-Guanidino-4-chloromethylthiazole hydrochloride, have a lower affinity for the stationary phase and elute earlier, while nonpolar impurities are retained longer. The separation is influenced by factors such as the mobile phase composition, pH, and column temperature.

Proposed Stability-Indicating HPLC Method

Drawing from established methods for the structurally similar drug famotidine, which also contains a guanidino-thiazole core, a robust stability-indicating HPLC method can be developed.[1][2] A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products and process-related impurities.[3]

Experimental Protocol: Proposed RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A gradient elution may be necessary to resolve all components in a complex reaction mixture.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dilute the reaction mixture with the mobile phase to a suitable concentration. Filtration through a 0.45 µm syringe filter is recommended.

Causality Behind Experimental Choices:

  • C18 Column: Provides excellent hydrophobic retention for a wide range of organic molecules and is a standard for pharmaceutical analysis.

  • Acidic Mobile Phase (pH 3.0): The guanidino group (pKa ≈ 13.5) will be protonated at this pH, enhancing its polarity and ensuring good peak shape. The acidic conditions also suppress the ionization of silanol groups on the silica-based stationary phase, minimizing peak tailing.

  • UV Detection at 265 nm: This wavelength is often used for the analysis of compounds containing thiazole rings, offering good sensitivity.[1]

  • Gradient Elution: For complex reaction mixtures, a gradient elution (i.e., changing the mobile phase composition over time) will likely be necessary to achieve adequate separation of the polar target analyte from both polar and non-polar impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilution with Mobile Phase Sample->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the quantitative analysis of 2-Guanidino-4-chloromethylthiazole hydrochloride by HPLC.

Comparison with HPLC Methods Requiring Derivatization

For some guanidino compounds, derivatization is employed to enhance their UV absorbance or to introduce a fluorescent tag for more sensitive detection.[4][5] Common derivatizing agents include ninhydrin and methylglyoxal.

Advantages of Derivatization:

  • Increased sensitivity, allowing for the detection of lower concentrations.

  • Can be tailored for specific detection methods (e.g., fluorescence).

Disadvantages of Derivatization:

  • Adds complexity to the analytical procedure, introducing potential sources of error.

  • The derivatization reaction may not be complete or may produce side products.

  • Requires careful optimization of reaction conditions (pH, temperature, time).

For the analysis of reaction mixtures where the concentration of the target analyte is typically high, the added complexity of derivatization is often unnecessary. A direct UV detection method, as proposed above, is generally sufficient and more straightforward to implement and validate.

Alternative Analytical Techniques

While HPLC is the primary choice, other analytical techniques can be considered, each with its own set of advantages and limitations.

Ion-Exchange Chromatography (IC)

Principle: Ion-exchange chromatography separates ions and polar molecules based on their affinity to an ion exchanger. For the positively charged 2-Guanidino-4-chloromethylthiazole hydrochloride, a cation-exchange column would be used.[4][6]

Advantages:

  • Excellent for separating highly polar and charged molecules.[7]

  • Can be coupled with conductivity detection, which is a universal detection method for charged species.

Disadvantages:

  • Mobile phases are typically aqueous buffers, which may have limited ability to elute non-polar impurities.

  • Can be more susceptible to matrix effects from high salt concentrations in the reaction mixture.

Capillary Electrophoresis (CE)

Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. The separation is influenced by the charge and size of the molecule.[8]

Advantages:

  • High separation efficiency and resolution.

  • Requires very small sample volumes and generates minimal waste.

  • Can be a powerful tool for analyzing complex mixtures.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC with UV detection.

  • Can be more challenging to achieve reproducible migration times, especially with complex matrices.

  • Requires specialized equipment that may not be as readily available as HPLC systems.

Titrimetric Analysis

Principle: A titrimetric method would involve the titration of the basic guanidino group with a standardized acid.[9]

Advantages:

  • A simple and inexpensive method for determining the total amount of basic compounds.

  • Does not require sophisticated instrumentation.

Disadvantages:

  • Lacks specificity; it will titrate all basic compounds in the reaction mixture, not just the target analyte.

  • Not suitable for determining the purity of the compound or for quantifying it in the presence of other basic impurities or starting materials.

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of UV-Vis light by the analyte in a solution. A simple UV-Vis spectrophotometric method has been developed for the assay of famotidine.[1][10]

Advantages:

  • Very simple, rapid, and cost-effective.

  • Useful for a quick estimation of the total concentration of UV-absorbing species.

Disadvantages:

  • Lacks specificity; any compound in the reaction mixture that absorbs at the analytical wavelength will interfere with the measurement.

  • Not suitable for separating the target analyte from impurities.

Comparative Summary of Analytical Techniques

FeatureHPLC-UV (Direct)HPLC with DerivatizationIon-Exchange Chromatography (IC)Capillary Electrophoresis (CE)TitrimetryUV-Vis Spectrophotometry
Specificity HighHighModerate to HighVery HighLowVery Low
Sensitivity ModerateHighModerateLow to ModerateLowLow
Complexity ModerateHighModerateHighLowVery Low
Throughput HighModerateModerateModerateHighVery High
Cost ModerateModerate to HighModerateHighLowVery Low
Application Purity, Assay, Impurity ProfilingTrace AnalysisAnalysis of Highly Polar AnalytesComplex Mixture AnalysisTotal Base ContentQuick Assay (Pure Substance)

Conclusion and Recommendations

For the quantitative analysis of 2-Guanidino-4-chloromethylthiazole hydrochloride in reaction mixtures, a stability-indicating reverse-phase HPLC method with UV detection is the most recommended approach. This method offers the best balance of specificity, sensitivity, and practicality for monitoring reaction progress, determining yield, and assessing purity. The proposed method, based on established protocols for the analogous compound famotidine, provides a solid starting point for method development and validation.

While alternative techniques such as ion-exchange chromatography and capillary electrophoresis can offer high resolving power for polar compounds, their application may be more specialized. Titrimetry and UV-Vis spectrophotometry, although simple and inexpensive, lack the specificity required for accurate quantification in complex matrices.

The successful implementation of any analytical method relies on proper validation to ensure its accuracy, precision, linearity, and robustness for the intended application.

References

  • Ding, W. D., Veening, H., & Van Effen, R. M. (1990). Determination of guanidino compounds by anion-exchange chromatography and amperometric detection.
  • Radice, M., Talamini, G., Faccioli, F., & Coppi, G. (2013). Mutagenicity evaluation of sulfamethylthiazole and its intermediate 2-amino-4-methylthiazole.
  • Almog, R. (1983). Acid-Base Titrations in Concentrated Guanidine Hydrochloride. Dissociation Constants of the Guanidinium Ion and of Some Amino Acids. Journal of the American Chemical Society.
  • Beaulieu, N., et al. (1992). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 845-850.
  • Qamar, F., & Zafar, F. (2014). UV Spectrophotometric Assay of Famotidine Formulations.
  • Yao, S., & Hirano, T. (1993). Ion-exchange chromatographic separation and fluorometric detection of guanidino compounds in physiologic fluids. Clinical chemistry, 39(4), 659-663.
  • Naveed, S., & Zafar, F. (2014).
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 2-Amino-4-methylthiazole.
  • ResearchGate. (2010).
  • ResearchGate. (2010). Development and validation of RP-HPLC method for determination of Famotidine and its application in quality control of different pharmaceutical dosage forms.
  • Scientific Reports. (2022). An indirect competitive ELISA for determination of guanidine acetic acid in animal feed.
  • Chemical Methodologies. (2022). A Simple Spectrophotometric Method for the Determination of Famotidine via Reaction with Alizarin Red S.
  • Research Journal of Pharmacy and Technology. (2018).
  • DSpace@MIT. (2016). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.
  • Scholars Research Library. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing.
  • International Journal of Pharmaceutical Sciences and Research. (2013). VALIDATION OF DEVELOPED METHOD BY RP-HPLC FOR SIMULTANEOUS ESTIMATION OF FAMOTIDINE AND IBUPROFEN IN HUMAN PLASMA AND STUDYING T.
  • MedCrave online. (2017). RP-HPLC method development and validation for simultaneous estimation of ondansetron hydrochloride and complexed famotidine in bulk.
  • Daru, Journal of Faculty of Pharmacy. (2008).
  • LCGC North America. (2021). Rapid Adeno-Associated Virus Genome Integrity Analysis by Capillary Gel Electrophoresis.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (2006).
  • GUANIDINE THIOCYAN
  • MedCrave online. (2017). RP-HPLC method development and validation for simultaneous estimation of ondansetron hydrochloride and complexed famotidine in bulk.
  • MicroSolv. (n.d.). Guanidine Analyzed with HPLC- AppNote.
  • Pediatric research. (1995). Guanidino Compound Analysis as a Complementary Diagnostic Parameter for Hyperargininemia: Follow-Up of Guanidino Compound Levels During Therapy.
  • MDPI. (2022). Capillary Electrophoresis-Laser Induced Fluorescence Method Development and Validation for Quantification of Nine Gangliosides—Application to Analysis of Cell Lines of CNS Origin.
  • Industrial & Engineering Chemistry. (1931).

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